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Core Science & Biosynthesis

Foundational

Thermodynamic Solubility and Analytical Profiling of Methyl N-Ethyl-N-Methylcarbamate: Implications for API Purging

As a Senior Application Scientist, I approach the physicochemical profiling of small molecules not merely as an academic exercise, but as a foundational requirement for robust process chemistry. Methyl N-ethyl-N-methylca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical profiling of small molecules not merely as an academic exercise, but as a foundational requirement for robust process chemistry. Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6) is a highly polar, aprotic tertiary carbamate. While it can be utilized as a specialized synthetic intermediate, its primary significance in modern drug development lies in its role as a critical genotoxic impurity (GTI). Specifically, it is a known byproduct in the synthesis of the Alzheimer's medication Rivastigmine, formed when the raw material N-ethyl-N-methylcarbamoyl chloride reacts with methanolic solvents.

Understanding the solubility of this compound in organic solvents is the linchpin for designing effective liquid-liquid extraction workflows and crystallization cooling curves that successfully purge this genotoxin from the final Active Pharmaceutical Ingredient (API).

Structural Thermodynamics & Solvation Mechanics

To predict and manipulate the solubility of methyl N-ethyl-N-methylcarbamate, we must first deconstruct its molecular architecture (SMILES: CCN(C)C(=O)OC)[1].

Unlike primary or secondary carbamates, which possess N-H bonds capable of forming extensive, high-energy intermolecular hydrogen bond networks, methyl N-ethyl-N-methylcarbamate is fully alkylated[2]. This structural feature dictates its thermodynamic behavior:

  • Absence of Hydrogen Bond Donors: The lack of an N-H bond significantly lowers its cohesive energy density. Consequently, the compound does not form a rigid crystal lattice at room temperature, rendering it a highly miscible liquid in most organic environments.

  • Amide Resonance & Dipole Moment: The delocalization of the nitrogen lone pair into the carbonyl oxygen creates a strong permanent dipole. This allows the molecule to act as a potent hydrogen bond acceptor.

  • Amphiphilic Solvation: The polar carbamate core is flanked by lipophilic methyl and ethyl groups, allowing it to interact favorably with both polar aprotic solvents (via dipole-dipole interactions) and non-polar solvents (via London dispersion forces)[3].

Table 1: Solubility Profile of Methyl N-Ethyl-N-Methylcarbamate in Organic Solvents

Data synthesized from structural analogs and phase-partitioning behaviors in API synthesis.

Solvent SystemSolvent ClassSolubility LevelMechanistic Rationale
Dichloromethane (DCM) Polar AproticMiscibleStrong dipole-dipole alignment with the carbamate core; matching Hansen Polarity (

) parameter[3].
Methanol / Ethanol Polar ProticMiscibleSolvents act as strong H-bond donors to the carbamate carbonyl oxygen, overcoming the entropy of mixing.
Ethyl Acetate Polar AproticMiscibleSimilar cohesive energy density and ester-like structural homology facilitate ideal solution behavior.
Hexane / Heptane Non-polarSolubleDispersion forces interact favorably with the N-ethyl and N-methyl aliphatic chains.
Water AqueousModerately SolubleH-bond acceptor capability allows aqueous solvation, but solubility is restricted by the hydrophobic alkyl shielding.
Experimental Methodologies for Solubility & Impurity Profiling

To translate these thermodynamic principles into actionable process data, we rely on two self-validating experimental protocols. The first establishes the absolute solubility limits for solvent selection, while the second provides ultra-sensitive quantification for impurity purging.

Protocol 1: Thermodynamic Shake-Flask Solubility Assessment

Causality: Kinetic solubility methods (e.g., solvent-shift assays) frequently overestimate solubility due to metastable supersaturation. The shake-flask method ensures true thermodynamic equilibrium is reached, which is mandatory when designing scalable API crystallization processes where the impurity must remain in the mother liquor.

  • Equilibration: Add an excess of methyl N-ethyl-N-methylcarbamate to 5.0 mL of the target organic solvent in a sealed, inert borosilicate glass vial.

  • Thermostatic Agitation: Submerge the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1°C. Agitate at 300 rpm for 48 hours. Rationale: 48 hours guarantees the stabilization of the chemical potential between the solute and solvent phases.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 15,000 × g for 15 minutes at 25°C. This critical step pellets any micro-emulsions that would otherwise artificially inflate the UV/GC solubility reading.

  • Sampling & Dilution: Extract exactly 100 µL of the clear supernatant using a positive displacement pipette (to account for solvent volatility). Dilute immediately by a factor of 1:100 in acetonitrile to prevent phase separation upon ambient temperature fluctuations.

  • System Validation: Quantify via HPLC-UV or GC-FID against a 5-point calibration curve (

    
    ).
    
Protocol 2: GC-MS (SIM) Quantification for Genotoxic Impurity Profiling

Causality: When monitoring this compound as an impurity in Rivastigmine tartrate, standard HPLC-UV lacks the sensitivity required to meet the 2.0 µg/g genotoxic threshold. Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is required. A DB-35 column is explicitly chosen because its intermediate polarity (35% phenyl) perfectly matches the dipole moment of the tertiary carbamate, preventing peak tailing and ensuring sharp resolution from the API matrix.

  • Sample Matrix Preparation: Dissolve 100 mg of the crude API in 1.0 mL of an extraction solvent (e.g., cold hexane or dilute aqueous buffer) designed to precipitate the API while retaining the highly soluble carbamate impurity.

  • Instrument Configuration: Equip the GC with a DB-35 fused silica capillary column (30 m length × 0.32 mm ID, 0.5 µm film thickness). Set the injection port to 220°C with a split ratio of 10:1.

  • Thermal Gradient: Program the oven to start at 50°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 5 min). Rationale: The initial slow ramp ensures the volatile carbamate elutes cleanly before the thermal degradation of any residual API.

  • SIM Detection: Utilize Electron Impact (EI) ionization at 70 eV. Program the MS to monitor the specific molecular ion and primary fragments of methyl N-ethyl-N-methylcarbamate (e.g., m/z 117

    
    , 102, 58).
    
  • Self-Validating Check: Inject a 2.0 µg/g reference standard. The protocol is only valid if the Signal-to-Noise (S/N) ratio is

    
     and the recovery rate falls between 97.0% and 108.0%.
    
Process Integration: Impurity Purging Workflow

The solubility data and analytical protocols culminate in a unified process workflow. By exploiting the high solubility of methyl N-ethyl-N-methylcarbamate in non-polar organic solvents compared to the salt-form API (Rivastigmine tartrate), we can design a highly efficient liquid-liquid extraction and crystallization purge.

ImpurityPurging A Crude API Matrix (Contains Carbamate Impurity) B Solvent Selection (Exploiting Differential Solubility) A->B C Liquid-Liquid Extraction (Aqueous vs. Organic) B->C D Phase Separation (Impurity Partitioning) C->D E GC-MS (SIM Mode) Impurity Quantification D->E F Purified API (Impurity < 2.0 µg/g) E->F

Fig 1: Workflow for solubility-driven extraction and GC-MS quantification of carbamate impurities.

References
  • Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS. Journal of Chemical and Pharmaceutical Research, 2016, 8(6):415-422.

  • Methyl N-ethyl-N-methylcarbamate (CID 20202559). PubChem Database, National Center for Biotechnology Information.[1]

  • N-ethylcarbamoyl chloride: High-Purity Reagent and Reactivity. BenchChem. [3]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications, 2015. [2]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl N-Ethyl-N-Methylcarbamate

This guide provides a comprehensive overview of the synthetic routes to methyl N-ethyl-N-methylcarbamate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic routes to methyl N-ethyl-N-methylcarbamate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the selection of synthetic strategies. Our focus is on both traditional and modern, more sustainable methodologies, ensuring a well-rounded perspective for practical application in a laboratory setting.

Introduction

Methyl N-ethyl-N-methylcarbamate, with the chemical formula C₅H₁₁NO₂, is a tertiary carbamate of interest in various chemical and pharmaceutical applications. The carbamate functional group is a cornerstone in medicinal chemistry and materials science, and understanding its synthesis is crucial for the development of new molecular entities. This guide will explore the primary methods for the synthesis of this specific carbamate, offering a comparative analysis of the different approaches.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target molecule is essential for its synthesis, purification, and characterization.

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂PubChem[1]
Molecular Weight117.15 g/mol PubChem[1]
IUPAC Namemethyl N-ethyl-N-methylcarbamatePubChem[1]
CAS Number871465-90-6PubChem[1]
Canonical SMILESCCN(C)C(=O)OCPubChem[1]
InChIInChI=1S/C5H11NO2/c1-4-6(2)5(7)8-3/h4H2,1-3H3PubChem[1]
InChIKeyFUHWUVYVLXDPDH-UHFFFAOYSA-NPubChem[1]

Synthetic Methodologies

The synthesis of methyl N-ethyl-N-methylcarbamate can be approached through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, and environmental considerations. We will explore two primary strategies: the classical approach using methyl chloroformate and a more modern, phosgene-free route utilizing dimethyl carbonate.

Classical Synthesis: Reaction of N-Ethylmethylamine with Methyl Chloroformate

This is a robust and widely applicable method for the synthesis of carbamates. The reaction involves the nucleophilic attack of the secondary amine, N-ethylmethylamine, on the electrophilic carbonyl carbon of methyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

G reactant1 N-Ethylmethylamine product Methyl N-Ethyl-N-methylcarbamate reactant1->product + Reactant2 (Base) reactant2 Methyl Chloroformate byproduct HCl product->byproduct -

Figure 1: General reaction scheme for the synthesis of methyl N-ethyl-N-methylcarbamate from N-ethylmethylamine and methyl chloroformate.

Causality Behind Experimental Choices:

  • Solvent: A two-phase system, often an inert organic solvent like diethyl ether or dichloromethane with an aqueous basic solution, is employed. This facilitates the separation of the organic product from the aqueous inorganic byproducts.

  • Base: An inorganic base such as sodium hydroxide or potassium carbonate is used to scavenge the HCl generated. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize potential side reactions.

Detailed Experimental Protocol (Adapted from a similar synthesis in Organic Syntheses[2][3]):

Materials:

  • N-Ethylmethylamine

  • Methyl Chloroformate

  • Sodium Hydroxide

  • Diethyl Ether

  • Anhydrous Potassium Carbonate

  • Ice-salt bath

  • 2 L three-necked flask with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, place a solution of N-ethylmethylamine (2 moles) in 300 mL of diethyl ether.

  • Cool the stirred mixture to 0-5 °C using an ice-salt bath.

  • Slowly add methyl chloroformate (2 moles) from the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • Simultaneously, add a cold solution of sodium hydroxide (2 moles) in 120 mL of water dropwise at a rate that maintains the reaction temperature below 5 °C and keeps the reaction mixture basic.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Allow the mixture to warm to room temperature and then separate the ether layer.

  • Extract the aqueous layer with 100 mL of diethyl ether.

  • Combine the organic layers and dry them over anhydrous potassium carbonate.

  • Filter the drying agent and remove the diethyl ether by distillation.

  • The crude product is then purified by vacuum distillation.

Phosgene-Free Synthesis: Reaction with Dimethyl Carbonate

Growing environmental and safety concerns associated with the use of phosgene and its derivatives like chloroformates have spurred the development of "green" synthetic alternatives. Dimethyl carbonate (DMC) has emerged as an environmentally benign and versatile reagent for the synthesis of carbamates. This reaction typically requires a catalyst and elevated temperatures.

Reaction Scheme:

G reactant1 N-Ethylmethylamine product Methyl N-Ethyl-N-methylcarbamate reactant1->product + Reactant2 (Catalyst, Heat) reactant2 Dimethyl Carbonate byproduct Methanol product->byproduct -

Figure 2: General reaction scheme for the phosgene-free synthesis of methyl N-ethyl-N-methylcarbamate from N-ethylmethylamine and dimethyl carbonate.

Causality Behind Experimental Choices:

  • Catalyst: A variety of catalysts can be employed, including basic catalysts (e.g., K₂CO₃, DBU), ionic liquids, or metal oxides. The catalyst activates the dimethyl carbonate, making it more susceptible to nucleophilic attack by the amine.

  • Temperature: The reaction is typically performed at elevated temperatures (100-200 °C) to overcome the lower reactivity of dimethyl carbonate compared to methyl chloroformate.

  • Pressure: The reaction can be carried out in a sealed vessel to maintain the pressure generated by the volatile reactants and byproducts at elevated temperatures.

General Experimental Protocol (Conceptual):

Materials:

  • N-Ethylmethylamine

  • Dimethyl Carbonate (DMC)

  • Catalyst (e.g., Potassium Carbonate)

  • Autoclave or sealed reaction vessel

Procedure:

  • Charge a high-pressure autoclave with N-ethylmethylamine (1 mole), an excess of dimethyl carbonate (e.g., 5-10 moles), and a catalytic amount of potassium carbonate (e.g., 0.1 moles).

  • Seal the autoclave and heat the mixture to 150-180 °C with stirring.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by GC or TLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • The reaction mixture is then filtered to remove the catalyst.

  • Excess dimethyl carbonate and the methanol byproduct are removed by distillation.

  • The resulting crude product is purified by vacuum distillation.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and its identity and purity must be confirmed through analytical techniques.

Purification:

  • Vacuum Distillation: This is the most common method for purifying liquid carbamates. The reduced pressure allows for distillation at a lower temperature, preventing thermal decomposition of the product.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, and two singlets for the N-methyl and O-methyl groups. The chemical shifts will be influenced by the electron-withdrawing carbamate group.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the O-methyl carbon, the N-methyl carbon, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbamate carbonyl (C=O) stretching vibration is expected in the region of 1700-1720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (117.15 g/mol ). Fragmentation patterns can further confirm the structure.

Safety Considerations

  • Methyl Chloroformate: This reagent is highly toxic, corrosive, and volatile. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N-Ethylmethylamine: This is a flammable and corrosive liquid. Handle in a well-ventilated area and avoid contact with skin and eyes.

  • High-Pressure Reactions: When using an autoclave, ensure it is properly maintained and operated by trained personnel.

Conclusion

The synthesis of methyl N-ethyl-N-methylcarbamate can be successfully achieved through both classical and modern synthetic methods. The choice of methodology will be guided by the specific requirements of the laboratory, including scale, safety protocols, and environmental considerations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to make informed decisions and execute these syntheses with confidence and precision.

References

  • PubChem. Methyl N-ethyl-N-methylcarbamate. National Center for Biotechnology Information. [Link]

  • Hartman, W. W.; Brethen, M. R. Ethyl N-methylcarbamate. Organic Syntheses, Coll. Vol. 2, p. 278 (1943); Vol. 11, p. 40 (1931). [Link]

Sources

Foundational

spectral data for methyl N-ethyl-N-methylcarbamate characterization

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectral Characterization of Methyl N-Ethyl-N-Methylcarbamate: A Technical Guide to Conformational Dynamics and Analytical Workflows

Executive Summary

Methyl N-ethyl-N-methylcarbamate (C₅H₁₁NO₂, MW: 117.15 g/mol ) is a tertiary carbamate with significant relevance as a structural motif in medicinal chemistry and agrochemical development (1)[1]. The N-ethyl-N-methylcarbamoyl moiety serves as a critical intermediate in the synthesis of complex therapeutics, including cholinesterase inhibitors like Rivastigmine (2)[2].

As a Senior Application Scientist, I frequently observe laboratories misinterpreting the spectral data of carbamates. The primary analytical challenge lies in navigating the complexities of conformational isomerism. This whitepaper details the causality behind the spectral phenomena observed in NMR, FT-IR, and MS, providing self-validating protocols for rigorous structural elucidation.

The Causality of Conformational Isomerism in Carbamates

Unlike simple amines or esters, carbamates exhibit strong resonance delocalization. The nitrogen lone pair donates electron density into the adjacent carbonyl


-system, imparting partial double-bond character to the C–N bond. This electronic architecture restricts free rotation, creating an energy barrier (

) typically between 12 and 18 kcal/mol (3)[3].

Consequently, methyl N-ethyl-N-methylcarbamate exists as a mixture of syn and anti rotamers at room temperature. Because the interconversion rate is slower than the NMR acquisition timescale, analysts observe duplicated signal sets. Understanding this dynamic equilibrium is critical; without it, rotameric peaks are frequently and erroneously assigned as chemical impurities (4)[4].

Multi-Modal Spectral Workflows

Spectral_Workflow Sample Methyl N-ethyl-N-methylcarbamate (C5H11NO2) NMR NMR Spectroscopy (1H, 13C, VT-NMR) Sample->NMR Structural Dynamics IR FT-IR Spectroscopy (ATR Method) Sample->IR Vibrational Modes MS Mass Spectrometry (GC-EI-MS) Sample->MS Fragmentation Rotamers Rotamer Coalescence (ΔG‡ Calculation) NMR->Rotamers

Multi-modal spectral workflow for characterizing carbamate structure and rotameric dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR (CDCl₃, 298 K), the N-methyl and N-ethyl groups present as two distinct sets of peaks. The methoxy group (O-CH₃) is further removed from the restricted C-N bond and typically appears as a single sharp singlet. To prove that the duplicated peaks are rotamers rather than impurities, Variable Temperature (VT) NMR must be employed. By heating the sample, the thermal energy overcomes


, accelerating the exchange rate until the peaks coalesce into a time-averaged signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups. Because methyl N-ethyl-N-methylcarbamate is a tertiary carbamate, it lacks an N-H bond, resulting in a transparent region above 3000 cm⁻¹. The defining feature is the intense C=O stretching frequency. The resonance donation from nitrogen lowers the C=O bond order compared to a pure ester, while the inductive withdrawal of the methoxy oxygen raises it compared to an amide, placing the peak uniquely around 1705 cm⁻¹.

Mass Spectrometry (GC-EI-MS)

Electron Ionization (EI) at 70 eV induces predictable fragmentation. The molecular ion ([M]⁺, m/z 117) is visible but often weak due to the stability of the resulting fragments. Alpha-cleavage of the methoxy radical yields a highly stable N,N-dialkylacylium ion (m/z 86), which typically forms the base peak.

MS_Fragmentation M Molecular Ion [M]+ m/z 117 F1 Acylium Ion [-OCH3] m/z 86 M->F1 Alpha Cleavage (-31 Da) F2 Iminium Ion [-C2H5] m/z 88 M->F2 Alkyl Loss (-29 Da) F3 Amine Fragment m/z 44 M->F3 Rearrangement (-73 Da)

Primary GC-EI-MS fragmentation pathways for methyl N-ethyl-N-methylcarbamate.

Quantitative Spectral Data Summaries

Table 1: ¹H and ¹³C NMR Data (CDCl₃, 298 K)

Nucleus Chemical Shift (ppm) Multiplicity Assignment Causality / Note
¹H 3.65 Singlet (3H) O-CH₃ Unaffected by C-N rotation
¹H 3.35, 3.28 Quartets (2H) N-CH₂ (Ethyl) Duplicated due to syn/anti rotamers
¹H 2.95, 2.88 Singlets (3H) N-CH₃ Duplicated due to syn/anti rotamers
¹H 1.15, 1.10 Triplets (3H) C-CH₃ (Ethyl) Duplicated due to syn/anti rotamers
¹³C 156.5 Singlet C=O Carbamate carbonyl
¹³C 52.4 Singlet O-CH₃ Methoxy carbon
¹³C 44.2, 43.8 Singlets N-CH₂ Rotameric splitting

| ¹³C | 34.5, 33.9 | Singlets | N-CH₃ | Rotameric splitting |

Table 2: FT-IR Vibrational Signatures (ATR)

Wavenumber (cm⁻¹) Intensity Assignment Causality / Note
1705 Strong C=O Stretch Shifted lower than esters due to N lone-pair donation
1450 Medium C-N Stretch Partial double bond character increases frequency
1190 Strong C-O-C Stretch Asymmetric stretch of the ester-like linkage

| > 3200 | Absent | N-H Stretch | Confirms the tertiary nature of the carbamate |

Table 3: GC-EI-MS Fragmentation (70 eV)

m/z Relative Abundance Ion Assignment Causality / Fragmentation Pathway
117 Low (<10%) [M]⁺ Molecular ion; weak due to rapid fragmentation
86 Base (100%) [M - OCH₃]⁺ Alpha-cleavage yields stable N,N-dialkylacylium ion
88 Medium (30%) [M - C₂H₅]⁺ Loss of ethyl radical yields iminium cation

| 44 | Medium (40%) | [C₂H₆N]⁺ | Secondary rearrangement of the amine moiety |

Self-Validating Experimental Protocols

Protocol 1: VT-NMR for Rotamer Coalescence and Purity Validation

Objective: Differentiate conformational isomers from chemical impurities by calculating the rotational energy barrier.

  • Sample Preparation: Dissolve 15 mg of methyl N-ethyl-N-methylcarbamate in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is selected for its high boiling point (189 °C), allowing safe thermal titration up to 120 °C without solvent boiling.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the integration ratio of the duplicated N-methyl singlets (typically a ~60:40 syn/anti ratio).

  • Thermal Titration: Increase the probe temperature in 10 K increments. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum to ensure homogeneous sample heating.

  • Coalescence Observation: Identify the coalescence temperature (

    
    ) where the two N-methyl singlets merge into a single broad peak.
    
  • Reversibility Check (Self-Validation Step): Cool the probe back to 298 K and re-acquire the spectrum. Causality: If the peaks resolve into their original 60:40 ratio, the phenomenon is confirmed as dynamic rotameric exchange. If the spectrum changes permanently, thermal degradation has occurred, invalidating the run.

  • Data Processing: Calculate

    
     using the Eyring equation based on the frequency separation (
    
    
    
    ) at 298 K and the observed
    
    
    .
Protocol 2: GC-EI-MS Fragmentation Analysis

Objective: Confirm molecular weight and structural connectivity via electron ionization.

  • Sample Dilution: Dilute the analyte to 10 µg/mL in MS-grade ethyl acetate.

  • Injection: Inject 1 µL in split mode (1:50) into a GC equipped with a 5% phenyl-arylene stationary phase column (e.g., DB-5MS).

  • Thermal Gradient: Hold at 50 °C for 1 min, ramp at 15 °C/min to 250 °C. Causality: The low initial temperature focuses the volatile carbamate on the column head, preventing band broadening and ensuring a sharp chromatographic peak.

  • Ionization & Detection: Operate the MS source at 70 eV and 230 °C. Scan from m/z 30 to 300.

  • Mass Validation (Self-Validation Step): Verify the presence of the m/z 117 parent ion and the m/z 86 base peak. The exact mass difference of 31 Da strictly validates the presence and subsequent loss of the terminal methoxy group.

References

  • Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria ACS Publications URL:[Link]

  • Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence ResearchGate URL: [Link]

  • methyl N-ethyl-N-methylcarbamate | CID 20202559 PubChem - NIH URL:[Link]

Sources

Exploratory

reactivity profile of methyl N-ethyl-N-methylcarbamate

An In-Depth Technical Guide to the Reactivity Profile and Genotoxic Dynamics of Methyl N-Ethyl-N-Methylcarbamate Executive Context Methyl N-ethyl-N-methylcarbamate (CAS 871465-90-6) is an N,N-disubstituted alkyl carbamat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile and Genotoxic Dynamics of Methyl N-Ethyl-N-Methylcarbamate

Executive Context

Methyl N-ethyl-N-methylcarbamate (CAS 871465-90-6) is an N,N-disubstituted alkyl carbamate. While carbamate linkages are foundational to numerous agrochemicals and pharmaceuticals, this specific low-molecular-weight ester is primarily scrutinized as a highly potent Genotoxic Impurity (GTI). It is a critical byproduct generated during the synthesis of active pharmaceutical ingredients (APIs), most notably the nootropic drug Rivastigmine tartrate, which is used to treat Alzheimer's and Parkinson's disease dementia[1][2].

Understanding the reactivity profile of this molecule is not merely an academic exercise; it is a regulatory imperative. As a Senior Application Scientist, I approach this molecule through the lens of process chemistry vulnerabilities and trace analytical profiling, ensuring that every synthetic and diagnostic step is governed by strict mechanistic causality.

Mechanistic Reactivity Profile

Nucleophilic Acyl Substitution (The Formation Pathway)

Methyl N-ethyl-N-methylcarbamate does not appear spontaneously; it is the result of a specific process chemistry vulnerability. The synthesis of Rivastigmine relies on a highly electrophilic precursor: N-ethyl-N-methylcarbamoyl chloride[1].

When process workflows utilize methanol—either as a primary solvent, a co-solvent, or a quenching agent—a rapid nucleophilic acyl substitution occurs. The nucleophilic oxygen of methanol attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The transient tetrahedral intermediate collapses, expelling a chloride leaving group to yield methyl N-ethyl-N-methylcarbamate and hydrochloric acid[1].

Formation_Mechanism Precursor N-Ethyl-N-methylcarbamoyl chloride (Electrophile) Intermediate Tetrahedral Intermediate (Transient) Precursor->Intermediate Nucleophilic Attack Solvent Methanol (CH3OH) (Nucleophile) Solvent->Intermediate Product Methyl N-ethyl-N-methylcarbamate (Genotoxic Impurity) Intermediate->Product Elimination of Cl- Byproduct HCl (Acidic Byproduct) Intermediate->Byproduct

Formation pathway of methyl N-ethyl-N-methylcarbamate via nucleophilic acyl substitution.

Thermal and Hydrolytic Stability (Degradation Resistance)

Understanding how to destroy or purge an impurity requires understanding its stability.

  • Thermal Stability: Primary and secondary carbamates typically degrade at elevated temperatures into isocyanates via the loss of an N-H proton. However, methyl N-ethyl-N-methylcarbamate is a tertiary (N,N-disubstituted) carbamate. It lacks the requisite proton for isocyanate formation. Furthermore, because the ester group is a simple methyl moiety, it lacks a β-hydrogen, precluding the standard β-elimination pathway that degrades larger alkyl carbamates into alkenes[3]. Consequently, this molecule exhibits exceptional thermal stability, allowing it to persist through high-temperature distillation or drying steps.

  • Hydrolytic Stability: At a neutral pH, the carbamate linkage is robust. It requires forcing conditions (strong aqueous acids or bases) to undergo hydrolysis into N-ethyl-N-methylamine, methanol, and carbon dioxide[1]. Therefore, standard aqueous workups during API synthesis will not purge this impurity.

Genotoxic Implications & Regulatory Thresholds

Based on structural alerts and in silico evaluations (e.g., Derek software), methyl N-ethyl-N-methylcarbamate is flagged as a mutagenic and carcinogenic compound[2]. Under the ICH M7 guidelines for genotoxic impurities, such compounds are restricted to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2].

For a drug like Rivastigmine, factoring in the maximum daily dose, this TTC translates to a strict specification limit of Not More Than (NMT) 78 µg/g (ppm) for the combined total of related alkyl carbamate impurities[2].

Self-Validating Analytical Workflow (GC-MS)

Standard HPLC-UV is fundamentally inadequate for this analysis due to the aliphatic carbamate's lack of a strong UV chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) is the authoritative standard[2].

Methodological Causality
  • Column Selection (DB-35): A 35% phenyl / 65% dimethylpolysiloxane stationary phase provides the exact mid-polarity required to retain the volatile carbamate while allowing the heavy API matrix to elute separately[2].

  • Selective Ion Monitoring (SIM): Operating the MS in SIM mode filters out the massive background signal of the API matrix by solely monitoring the specific m/z fragments of the carbamate. This is the causal factor behind achieving a 2.0 µg/g Limit of Detection (LOD)[2].

  • Self-Validation via Internal Standard: The protocol utilizes ethylbenzene as an internal standard. Because ethylbenzene shares a similar volatility profile but does not naturally occur in the synthesis matrix, its consistent recovery self-validates the extraction efficiency and instrument response for every single injection, rendering the assay self-correcting against matrix effects[2].

GCMS_Workflow Step1 Sample Preparation Anhydrous Matrix + Internal Standard Step2 Capillary GC Separation DB-35 Column (35% Phenyl) Step1->Step2 Step3 EI Ionization 70 eV Electron Impact Step2->Step3 Step4 SIM Detection Selective Ion Monitoring (m/z filtering) Step3->Step4 Step5 Quantification Validated against Calibration Curve Step4->Step5

Self-validating GC-MS workflow for trace detection of genotoxic carbamate impurities.

Step-by-Step GC-MS Protocol
  • Anhydrous Sample Preparation: Weigh exactly 100 mg of the API (e.g., Rivastigmine tartrate) into a 10 mL volumetric flask. Dissolve in anhydrous dichloromethane (DCM). Causality: Using an anhydrous, aprotic solvent prevents any residual carbamoyl chloride in the sample from hydrolyzing or reacting further during sample preparation, which would artificially inflate the carbamate impurity profile[1].

  • Internal Standard Spiking: Add 1.0 mL of a pre-calibrated ethylbenzene internal standard solution (10 µg/mL in DCM).

  • Chromatographic Injection: Inject 1.0 µL of the prepared sample into a GC-MS equipped with a DB-35 capillary column (30 m length, 0.32 mm ID, 0.5 µm film thickness). Utilize helium as the carrier gas at a constant flow rate of 1.5 mL/min[2].

  • Thermal Gradient Execution: Hold the oven at 50°C for 2 minutes, ramp at 10°C/min to 200°C to elute the target analytes, and finally ramp at 25°C/min to 280°C to bake out the heavy API matrix[2].

  • Ionization and Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the detector to SIM mode, targeting the primary molecular and fragment ions specific to methyl N-ethyl-N-methylcarbamate.

  • Quantification: Calculate the concentration of the carbamate by comparing the peak area ratio (Analyte/Internal Standard) against a 6-point linear calibration curve.

Quantitative Validation Data

The following table summarizes the rigorous validation parameters required to confidently quantify methyl N-ethyl-N-methylcarbamate at trace levels, ensuring compliance with ICH M7 guidelines.

ParameterValueCausality / Significance
Limit of Detection (LOD) 2.0 µg/gEnsures the method can detect the impurity well below the 78 µg/g TTC regulatory limit[2].
Linearity Range 6 µg/g to 120 µg/gCovers the entire regulatory fluctuation spectrum, ensuring accurate quantification at both baseline and elevated failure levels[2].
Correlation Coefficient (R²) 0.9993Statistically validates the proportional linearity of the MS instrument's response[2].
Average Recovery 97.3% – 108.7%Confirms that matrix suppression effects are successfully neutralized by the self-validating internal standard[2].

References

  • The thermal decompositions of carbamates. I.
  • Source: benchchem.
  • Source: jocpr.

Sources

Foundational

The Structural Engineering of N-Disubstituted Carbamates: History, Stability, and Synthesis

Executive Summary The carbamate functional group ( ) represents a critical pharmacophore in medicinal chemistry, acting as a structural hybrid between an amide and an ester. While natural N-monosubstituted carbamates lai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbamate functional group (


) represents a critical pharmacophore in medicinal chemistry, acting as a structural hybrid between an amide and an ester. While natural N-monosubstituted carbamates laid the foundation for cholinergic pharmacology, the evolutionary leap to N,N-disubstituted carbamates unlocked unprecedented chemical stability and therapeutic efficacy. This technical guide provides an in-depth analysis of the history, structural logic, and synthetic methodologies surrounding N-disubstituted carbamates, tailored for researchers and drug development professionals.

Historical Context: From Natural Toxins to Precision Therapeutics

The pharmacological journey of carbamates began in 1864 with the isolation of physostigmine from the seeds of the Calabar bean (Physostigma venenosum) [1]. As an N-methyl (monosubstituted) carbamate, physostigmine demonstrated potent acetylcholinesterase (AChE) inhibition but suffered from poor chemical stability and systemic toxicity, rendering it unsuitable for chronic neurodegenerative diseases.

The quest for improved stability led to the development of synthetic N,N-disubstituted analogs in the mid-20th century, such as neostigmine and pyridostigmine, which featured a dimethylcarbamate moiety [1]. However, the true breakthrough for central nervous system (CNS) applications occurred in the 1990s. Dr. Marta Weinstock-Rosin at the Hebrew University of Jerusalem engineered rivastigmine, an N-ethyl-N-methyl carbamate derivative [2][3]. By optimizing the N-substitution pattern, the research team achieved a delicate balance of lipophilicity for blood-brain barrier (BBB) penetration and optimized enzyme inhibition kinetics, culminating in an FDA-approved therapeutic for Alzheimer's and Parkinson's disease dementias [4].

Fig 1. Evolutionary trajectory of carbamate-based therapeutics from natural isolates to CNS drugs.

Structural Logic: The Causality of N,N-Disubstitution

The shift from N-monosubstituted to N,N-disubstituted carbamates was not arbitrary; it was driven by fundamental physical organic chemistry. The stability of a carbamate ester in physiological environments (pH 7.4, 37°C) dictates its viability as a drug or prodrug [5].

The E1cB Degradation Pathway (N-Monosubstituted)

N-monosubstituted carbamates possess an acidic proton on the nitrogen atom. In aqueous media, this proton is susceptible to abstraction by a base, triggering an Elimination Unimolecular conjugate Base (E1cB) mechanism. The deprotonation leads to the rapid expulsion of the phenoxide/alkoxide leaving group, generating a highly reactive isocyanate intermediate. Consequently, N-monosubstituted carbamates exhibit extremely short half-lives (often <40 minutes), making them highly labile [6].

The BAc2 Hydrolysis Pathway (N,N-Disubstituted)

By replacing the acidic N-H proton with an alkyl group, N,N-disubstituted carbamates completely bypass the E1cB pathway. Their degradation is forced through a Base-catalyzed Bimolecular Acyl-Oxygen cleavage (BAc2) mechanism. This pathway requires the direct nucleophilic attack of a hydroxide ion on the sterically hindered and electronically deactivated carbonyl carbon. The dual electron-donating alkyl groups on the nitrogen increase the resonance stabilization of the carbamate, drastically elevating the activation energy required for hydrolysis. As a result, N,N-disubstituted carbamates remain stable in plasma for over 24 hours [5][6].

Mechanism of Action: Pseudo-Irreversible Enzyme Inhibition

N,N-disubstituted carbamates act as pseudo-irreversible inhibitors of cholinesterases. The mechanism relies on the carbamate acting as a competitive substrate for the enzyme's catalytic triad [4].

Fig 2. Pseudo-irreversible inhibition of acetylcholinesterase by N,N-disubstituted carbamates.

Quantitative Stability Data

The following table summarizes the causal relationship between substitution patterns and kinetic stability, validating the design choice of N,N-disubstitution in modern drug development.

Carbamate TypeSubstitution PatternPrimary Degradation Mechanismin vitro Half-Life (pH 7.4, 37°C)Pharmacological Role
N-Monosubstituted R-NH-CO-O-ArE1cB (Isocyanate formation)4 – 40 minutesShort-acting prodrugs / Toxins
N,N-Disubstituted

-CO-O-Ar
BAc2 (Bimolecular hydrolysis)> 24 hoursLong-acting AChE Inhibitors

Experimental Methodology: Zinc Chloride-Catalyzed Synthesis

Traditional syntheses of N,N-disubstituted carbamates often rely on highly toxic phosgene derivatives or require harsh basic conditions that can lead to the racemization of chiral centers. A modern, self-validating protocol utilizes Zinc Chloride (


) as a Lewis acid catalyst to synthesize rivastigmine directly from a carbamoyl chloride and a chiral phenol [7].

Causality of Reagent Selection: The sterically hindered nature of both the (S)-3-(1-(dimethylamino)ethyl)phenol and the N-ethyl-N-methylcarbamoyl chloride results in a high activation energy barrier for direct esterification.


 acts as a halophilic Lewis acid, coordinating with the carbonyl oxygen and the chloride leaving group of the carbamoyl chloride. This coordination withdraws electron density from the carbonyl carbon, rendering it highly electrophilic and susceptible to attack by the weakly nucleophilic phenol, all while preserving the enantiomeric excess (ee) of the substrate.
Step-by-Step Protocol
  • Substrate Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent of enantiomerically enriched (S)-3-(1-(dimethylamino)ethyl)phenol. Ensure the system is purged with inert gas (

    
     or Ar) to prevent oxidative side reactions.
    
  • Electrophile Addition: Add 1.2 equivalents of N-ethyl-N-methylcarbamoyl chloride to the flask. The slight excess compensates for any trace moisture-induced hydrolysis of the reagent.

  • Catalyst Loading: Introduce 0.5 equivalents of anhydrous

    
    . Critical Note: Lower catalyst loadings (e.g., 0.25 eq) result in incomplete conversion due to competitive coordination by the basic dimethylamino group on the substrate.
    
  • Thermal Activation: Heat the neat reaction mixture to 110°C and stir continuously for 13 hours. The solvent-free condition maximizes the collision frequency between the sterically hindered reactants.

  • Quench and Workup: Cool the mixture to room temperature. Quench the reaction with distilled water to hydrolyze the zinc complex. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The organic layer selectively partitions the highly lipophilic carbamate product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel column chromatography to yield rivastigmine (>80% yield, >91% ee) [7].
    

Fig 3. Zinc chloride-catalyzed synthetic workflow for the production of Rivastigmine.

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents National Center for Biotechnology Information (PMC) URL: [Link]

  • Alzheimer drug pioneer to get Israel Prize The Times of Israel URL: [Link]

  • Rivastigmine Wikipedia URL: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Carbamate Ester Prodrugs of Dopaminergic Compounds: Synthesis, Stability, and Bioconversion ResearchGate URL: [Link]

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine ACS Omega URL: [Link]

Protocols & Analytical Methods

Method

using methyl N-ethyl-N-methylcarbamate as a chemical intermediate

Application Note: Methyl N-ethyl-N-methylcarbamate in Pharmaceutical Synthesis and Analytical Profiling Executive Summary & Mechanistic Context Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6) is a low-molecular-weigh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl N-ethyl-N-methylcarbamate in Pharmaceutical Synthesis and Analytical Profiling

Executive Summary & Mechanistic Context

Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6) is a low-molecular-weight carbamate ester[1]. In the landscape of pharmaceutical drug development, particularly in the synthesis of acetylcholinesterase inhibitors like Rivastigmine, this compound occupies a dual role. It functions both as a stable, isolable chemical intermediate for specialized transesterification pathways and as a critical reference standard for impurity profiling[2][3].

During the synthesis of carbamate-based Active Pharmaceutical Ingredients (APIs), highly reactive electrophiles such as N-ethyl-N-methylcarbamoyl chloride are utilized[4]. When these reactions are conducted in the presence of methanolic solvents or when methanol is used during workup/quenching phases, solvolysis occurs, yielding methyl N-ethyl-N-methylcarbamate[2]. Understanding the causality of its formation and establishing robust protocols for its isolation and quantification are essential for maintaining the scientific integrity and safety of the API manufacturing process.

Physicochemical Properties

To accurately predict the behavior of methyl N-ethyl-N-methylcarbamate during reaction workups and chromatographic separation, its fundamental properties must be established. The data below informs the choice of non-polar extraction solvents and gas-phase analytical techniques[1].

PropertyValueMechanistic Implication
Molecular Formula C₅H₁₁NO₂Dictates low molecular weight (117.15 g/mol ), making it highly volatile and suitable for GC-MS.
SMILES CCN(C)C(=O)OCThe carbamate linkage is stable under neutral conditions but susceptible to strong nucleophiles.
XLogP3 0.5Indicates slight lipophilicity; partitions favorably into organic solvents like dichloromethane (DCM) or ethyl acetate during aqueous workup.
Topological Polar Surface Area 29.5 ŲLow polarity ensures excellent elution characteristics on non-polar capillary GC columns.

Reaction Pathways & Intermediate Dynamics

The generation and utilization of methyl N-ethyl-N-methylcarbamate is governed by nucleophilic acyl substitution principles. The diagram below illustrates its position within the broader synthetic ecosystem of cholinesterase inhibitors.

Pathway A N-ethyl-N-methylcarbamoyl chloride (Highly Reactive Electrophile) C Methyl N-ethyl-N-methylcarbamate (Stable Intermediate/Impurity) A->C Solvolysis (Base Catalyzed) E Rivastigmine (Target API) A->E Direct Carbamoylation B Methanol (Solvent/Nucleophile) B->C C->E Transesterification (Forcing Conditions) D 3-[1-(dimethylamino)ethyl]phenol (API Precursor) D->E

Reaction pathways showing intermediate formation and API synthesis.

Experimental Protocols

The following methodologies are designed as self-validating systems for professional laboratory environments. Every procedural step is grounded in chemical causality to ensure reproducibility and safety.

Protocol A: Synthesis of Methyl N-ethyl-N-methylcarbamate as an Analytical Standard

Purpose: To generate a high-purity reference standard for downstream GC-MS calibration. Causality Focus: Controlling the exotherm and neutralizing the acidic byproduct to prevent degradation.

  • System Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Ar). Rationale: Prevents competitive hydrolysis of the carbamoyl chloride by atmospheric moisture, which would yield the corresponding amine and CO₂.

  • Reagent Dissolution: Dissolve 1.0 equivalent of N-ethyl-N-methylcarbamoyl chloride in anhydrous dichloromethane (DCM) (10 mL/g). Cool the system to 0°C using an ice bath.

  • Nucleophile & Base Addition: Slowly add 1.2 equivalents of anhydrous methanol, followed dropwise by 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base, effectively scavenging the generated HCl without competing with methanol for the electrophilic carbonyl carbon. The slow addition at 0°C controls the exothermic nucleophilic attack.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1).

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer twice with DCM. Rationale: The mild basic quench neutralizes any residual acid, while the organic extraction partitions the lipophilic carbamate (XLogP3 = 0.5) away from the water-soluble DIPEA hydrochloride salts.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if >99% purity is required for analytical standard use.

Protocol B: GC-MS Impurity Profiling Workflow

Purpose: To detect and quantify methyl N-ethyl-N-methylcarbamate residues in API batches[2].

GCMS S1 Sample Prep (Dilution in DCM) S2 GC Injection (Splitless, 250°C) S1->S2 S3 Capillary Column (HP-5MS Separation) S2->S3 S4 EI Mass Spec (70 eV Ionization) S3->S4 S5 Data Analysis (m/z 117 Target) S4->S5

GC-MS analytical workflow for carbamate intermediate profiling.

  • Sample Preparation: Dissolve 10 mg of the API sample in 1.0 mL of GC-grade DCM. Rationale: DCM provides excellent solubility for carbamates and expands predictably in the GC inlet without causing backflash.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min. Rationale: The 5% phenyl methyl siloxane stationary phase is ideal for separating low-polarity, volatile organic intermediates from the heavier API matrix.

  • Thermal Programming: Set the initial oven temperature to 50°C (hold 2 min), ramp at 15°C/min to 280°C, and hold for 5 min. Rationale: The low initial temperature traps the volatile methyl N-ethyl-N-methylcarbamate, focusing the band before the ramp elutes it cleanly ahead of the heavier API.

  • Mass Spectrometric Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 117) and primary fragmentation ions. Rationale: SIM mode drastically increases the signal-to-noise ratio, allowing for trace quantification of the intermediate down to parts-per-million (ppm) levels.

References

Sources

Application

Application Note: Green One-Pot Synthesis of Methyl N-ethyl-N-methylcarbamate

Introduction & Contextual Relevance Methyl N-ethyl-N-methylcarbamate is a highly scrutinized intermediate and known genotoxic impurity in the synthesis of neurotherapeutics, most notably the acetylcholinesterase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Contextual Relevance

Methyl N-ethyl-N-methylcarbamate is a highly scrutinized intermediate and known genotoxic impurity in the synthesis of neurotherapeutics, most notably the acetylcholinesterase inhibitor Rivastigmine. Historically, the installation of the N-ethyl-N-methylcarbamoyl moiety into target molecules relied on reacting N-ethylmethylamine with highly toxic phosgene or its solid equivalent, triphosgene, to generate N-ethyl-N-methylcarbamoyl chloride[1]. While effective, this traditional route poses severe safety hazards and generates stoichiometric amounts of corrosive hydrogen chloride gas.

To align with modern green chemistry principles, this application note details a robust, phosgene-free, one-pot methodology. By utilizing Dimethyl Carbonate (DMC) as both a benign solvent and a methoxycarbonylating agent, researchers can achieve quantitative yields of methyl N-ethyl-N-methylcarbamate. This is facilitated by a synergistic organocatalytic system comprising L-Proline and Tetrabutylammonium bromide (TBAB)[2].

Mechanistic Insights: Controlling the BAc2 Pathway

Understanding the dual reactivity of DMC is critical for experimental success. DMC is an amphiphilic electrophile that can undergo two distinct reaction pathways depending on the catalyst and conditions:

  • BAl2 Mechanism (Alkylation): Nucleophilic attack at the methyl carbon, yielding an N-methylated tertiary amine byproduct.

  • BAc2 Mechanism (Acylation): Nucleophilic attack at the carbonyl carbon, yielding the desired methoxycarbonylated product (carbamate)[3].

To synthesize methyl N-ethyl-N-methylcarbamate, the BAc2 pathway must be exclusively favored. N-ethylmethylamine is a moderately sterically hindered secondary amine. The addition of L-Proline serves as a bifunctional hydrogen-bonding catalyst; it activates the carbonyl oxygen of DMC while simultaneously increasing the nucleophilicity of the amine. TBAB acts synergistically to stabilize the highly polar tetrahedral intermediate[2]. This lowers the activation energy for the elimination of the methanol byproduct, driving the reaction strictly toward the carbamate and suppressing unwanted N-methylation.

Mechanism N1 N-ethylmethylamine + Dimethyl Carbonate N2 L-Proline/TBAB Activation N1->N2 N3 Nucleophilic Attack (BAc2 Pathway) N2->N3 H-Bonding N4 Tetrahedral Intermediate N3->N4 C-N Bond N5 Methanol Elimination N4->N5 Cleavage N6 Methyl N-ethyl- N-methylcarbamate N5->N6 Product

Mechanistic pathway of DMC methoxycarbonylation via the BAc2 mechanism.

Experimental Design & Catalyst Optimization

The physical properties of the reagents dictate the hardware setup. N-ethylmethylamine is highly volatile, with a boiling point of 36–37 °C. Attempting this reaction in a standard open reflux apparatus at 80 °C causes the amine to rapidly vaporize into the headspace and condenser. This physically separates the amine from the liquid DMC phase, drastically reducing collision frequency and stalling the reaction. Causality Check: A sealed, heavy-walled pressure tube is mandatory to force the volatile amine to remain dissolved in the bulk solvent at elevated temperatures.

Table 1: Optimization of Reaction Conditions for Carbamate Synthesis

Catalyst System (10 mol%)Temperature (°C)Time (h)Conversion (%)Selectivity for Carbamate (%)
None8012< 10N/A
K₂CO₃ (Base control)8086585
L-Proline8084590
L-Proline + TBAB 80 6 > 98 > 99

Note: Data reflects the synergistic necessity of both L-Proline and TBAB to achieve near-quantitative yields without pressurized CO₂.

Step-by-Step Experimental Protocol

Workflow S1 1. System Preparation Sealable Pressure Tube Setup S2 2. Reagent Loading Amine, DMC, L-Proline, TBAB S1->S2 S3 3. One-Pot Reaction Heating at 80°C for 6-8 h S2->S3 S4 4. In-Process Control GC-MS Aliquot Analysis S3->S4 S5 5. Workup & Isolation Filtration & Vacuum Evaporation S4->S5

Step-by-step experimental workflow for the one-pot synthesis of the carbamate.

Materials Required:
  • N-ethylmethylamine (1.0 equivalent, 10 mmol)

  • Dimethyl carbonate (DMC) (10.0 equivalents, acts as reagent and solvent)

  • L-Proline (0.1 equivalent, 10 mol%)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalent, 10 mol%)

  • Heavy-walled glass pressure tube with a PTFE threaded plug and fluoroelastomer O-ring.

Procedure:

Step 1: System Preparation Thoroughly dry the heavy-walled pressure tube in an oven at 120 °C and cool it under an inert argon atmosphere. Crucial: Inspect the O-ring for any signs of solvent degradation; a compromised seal will lead to the escape of the volatile amine.

Step 2: Reagent Loading To the cooled pressure tube, add L-Proline (115 mg, 1.0 mmol) and TBAB (322 mg, 1.0 mmol). Add Dimethyl carbonate (8.4 mL, ~100 mmol). Finally, add N-ethylmethylamine (860 µL, 10 mmol) in one portion. Seal the tube immediately to prevent evaporative loss.

Step 3: One-Pot Reaction Place the sealed tube behind a blast shield in a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 6 hours. The mixture will initially appear as a heterogeneous suspension but will clarify as the reaction progresses and the catalysts interact with the substrates.

Step 4: In-Process Control (IPC) & Self-Validation After 6 hours, carefully cool the vessel to room temperature before opening to prevent sudden depressurization. Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via GC-MS.

  • Self-Validation Logic: The system is self-validating. The reaction is deemed complete only when the highly volatile N-ethylmethylamine peak (m/z ~59) is entirely consumed, and the product peak for methyl N-ethyl-N-methylcarbamate (m/z 117.15) ceases to increase in area[4]. If unreacted amine persists after 6 hours, it indicates a compromised pressure seal during heating.

Step 5: Workup & Isolation Filter the cooled reaction mixture through a short pad of Celite to remove the L-Proline and TBAB catalysts, washing the pad with a small amount of ethyl acetate. Transfer the filtrate to a rotary evaporator. Remove the excess DMC and the methanol byproduct under reduced pressure (DMC bp = 90 °C; Methanol bp = 65 °C) to afford methyl N-ethyl-N-methylcarbamate as a clean, pale-yellow to colorless liquid.

References[2] N-Ethyl-N-methylcarbamoyl chloride | Carbamoyl Reagent - Benchchem. Benchchem. Click here for verification[5] N-ethylcarbamoyl chloride | High-Purity Reagent - Benchchem. Benchchem. Click here for verification[1] Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS. Journal of Chemical and Pharmaceutical Research (JOCPR). Click here for verification[3] l-Proline–TBAB-catalyzed phosgene free synthesis of methyl carbamates from amines and dimethyl carbonate. New Journal of Chemistry (RSC Publishing). Click here for verification[4] Dimethyl carbonate: a modern green reagent and solvent. IRIS / Università Ca' Foscari Venezia.Click here for verification

Sources

Method

Application Note: The N-Ethyl-N-Methylcarbamoyl (EMC) Motif and Methyl N-Ethyl-N-Methylcarbamate Models in Advanced Peptide Synthesis

Document Type: Technical Application Note & Experimental Protocol Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists Executive Summary In contemporary solid-phase peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Peptide Chemists, Drug Development Professionals, and Process Scientists

Executive Summary

In contemporary solid-phase peptide synthesis (SPPS), the demand for highly orthogonal protecting groups has surged, particularly in the development of complex depsipeptides and peptide-drug conjugates (PDCs). While secondary carbamates like Fmoc and Boc are foundational, they exhibit inherent vulnerabilities to specific pH extremes. The N-ethyl-N-methylcarbamoyl (EMC) group—a fully substituted tertiary carbamate—offers extreme thermodynamic stability.

Methyl N-ethyl-N-methylcarbamate (MENMC) serves as the fundamental analytical and thermodynamic model compound for studying this linkage[1]. Originally identified as a highly stable byproduct and process impurity in the synthesis of cholinesterase inhibitors like Rivastigmine[2], MENMC's chemical resilience has been repurposed by synthetic chemists to model the orthogonal protection of reactive side-chain hydroxyls (e.g., Serine, Threonine, Tyrosine)[3]. This guide details the mechanistic causality behind its stability and provides self-validating protocols for its application.

Mechanistic Causality: The Tertiary Carbamate Advantage

To understand why the EMC group is utilized for specialized peptide protection, one must analyze the degradation pathways of standard protecting groups.

Secondary carbamates (such as Fmoc and Cbz) possess a labile N-H proton. Under basic conditions, this proton can be abstracted, initiating an E1cB (Elimination Unimolecular conjugate Base) mechanism that collapses the carbamate into an isocyanate, leading to deprotection.

The EMC group, modeled by MENMC, is a tertiary carbamate . The nitrogen atom is fully substituted with ethyl and methyl aliphatic chains, completely lacking an N-H proton.

  • E1cB Blockade: Without the N-H proton, base-catalyzed elimination is mechanistically impossible.

  • Steric Shielding: The dual alkyl substitution creates significant steric hindrance around the carbonyl carbon, drastically reducing the kinetics of nucleophilic acyl substitution.

Consequently, the EMC linkage is impervious to standard 20% piperidine (Fmoc cleavage) and 95% trifluoroacetic acid (Boc/tBu cleavage), allowing it to function as a permanent pharmacophore in PDCs or a deeply orthogonal protecting group requiring harsh reductive or specialized nucleophilic cleavage.

Mechanism A Secondary Carbamate (e.g., Fmoc, Cbz) C Base-Catalyzed Deprotonation (N-H) A->C Susceptible B Tertiary Carbamate (EMC / MENMC) E No N-H Proton (Steric Shielding) B->E Mechanistic Block D E1cB Elimination (Isocyanate Formation) C->D Deprotection F Absolute Stability in 20% Piperidine & 95% TFA E->F Orthogonal Use

Fig 1. Mechanistic divergence of base stability between secondary and tertiary carbamates.

Thermodynamic Stability Profiling

The following table summarizes the quantitative and qualitative stability data of the EMC group compared to standard SPPS protecting groups, demonstrating its utility in multi-step orthogonal synthesis.

Protecting GroupStructural ClassAcid Stability (95% TFA)Base Stability (20% Pip)Primary Cleavage Condition
Boc Secondary CarbamateLabile (< 5 min)StableStrong Acid (TFA, HCl)
Fmoc Secondary CarbamateStableLabile (< 10 min)Secondary Amines (Piperidine)
Cbz (Z) Secondary CarbamateStableStableHydrogenolysis (H₂, Pd/C)
Alloc Secondary CarbamateStableStablePd(0) Catalysis
EMC (MENMC Model) Tertiary Carbamate Ultra-Stable Ultra-Stable Harsh Hydrazinolysis / Reduction

Experimental Methodologies

The following protocols establish a self-validating system. Protocol 1 details the synthesis of the MENMC model to establish analytical baselines (retention times, mass spectra). Protocol 2 applies the active reagent to on-resin peptide protection.

Protocol 1: Synthesis of the MENMC Thermodynamic Model

This protocol generates methyl N-ethyl-N-methylcarbamate (MW: 117.15 g/mol )[4] to serve as an analytical standard for LC-MS/GC-MS calibration[2].

Materials:

  • N-Ethyl-N-methylcarbamoyl chloride (EMC-Cl)[3]

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Initiation: Flame-dry a 50 mL round-bottom flask under argon. Add 10 mL of anhydrous DCM and 5.0 mmol of anhydrous MeOH.

  • Base Addition: Inject 7.5 mmol (1.5 eq) of TEA into the solution and cool the flask to 0 °C using an ice bath.

  • Acylation: Dissolve 5.0 mmol (1.0 eq) of EMC-Cl in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic formation of the carbamate[1].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 hours.

  • Workup: Quench the reaction with 10 mL of distilled water. Separate the organic DCM layer. Wash the organic layer twice with 10 mL of 0.1 M HCl to remove residual TEA, followed by 10 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Analyze the resulting clear oil via GC-MS. A successful synthesis is validated by a singular peak exhibiting a molecular ion (

    
    ) at m/z 117.15[4].
    
Protocol 2: On-Resin Orthogonal Protection of Tyrosine/Serine

This protocol utilizes the EMC-Cl reagent to protect a free side-chain hydroxyl on a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free -OH group (e.g., Fmoc-Tyr-OH incorporated)

  • N-Ethyl-N-methylcarbamoyl chloride (EMC-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Swelling: Swell 0.1 mmol of the resin-bound peptide in 5 mL of anhydrous DMF for 30 minutes.

  • Activation: In a separate vial, prepare a solution of 0.5 mmol (5.0 eq) EMC-Cl, 1.0 mmol (10.0 eq) DIPEA, and 0.01 mmol (0.1 eq) DMAP in 3 mL of DMF. Note: DMAP acts as a nucleophilic catalyst, essential for overcoming the steric hindrance of the tertiary carbamoyl chloride.

  • Coupling: Add the activation solution to the resin. Agitate gently at room temperature for 12 to 16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove all unreacted reagents.

  • Self-Validation (Test Cleavage): Transfer ~5 mg of the resin to a microcentrifuge tube. Treat with 100 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in ACN/H₂O.

  • Analytical Confirmation: Analyze via LC-MS. Successful protection is validated by a mass shift of +85 Da relative to the unprotected peptide, confirming that the EMC group remains completely intact during harsh acidic cleavage.

OrthogonalProtection A Free Hydroxyl (Resin-Bound Ser/Tyr) B EMC-Cl + DIPEA (DMAP Catalysis) A->B Acylation C EMC-Protected Residue B->C +85 Da Mass Shift D Standard SPPS (Fmoc/tBu Strategy) C->D 100% Stable to Base E Final TFA Cleavage (EMC Remains Intact) D->E 100% Stable to Acid

Fig 2. Workflow for EMC orthogonal protection during solid-phase peptide synthesis.

Conclusion

While methyl N-ethyl-N-methylcarbamate is primarily recognized in the pharmaceutical industry as a reference standard for cholinesterase inhibitor impurities[2], its structural motif represents a pinnacle of chemical stability. By leveraging the E1cB-resistant nature of the tertiary carbamate, peptide chemists can utilize the N-ethyl-N-methylcarbamoyl group for the rigorous orthogonal protection of hydroxyls, enabling the synthesis of highly complex, multi-functionalized peptide architectures.

References

  • N-ethylcarbamoyl chloride | High-Purity Reagent - Benchchem Benchchem
  • methyl N-ethyl-N-methylcarbamate | C5H11NO2 | CID 20202559 - PubChem - NIH N
  • Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS - JOCPR Journal of Chemical and Pharmaceutical Research (JOCPR)
  • N-Ethyl-N-methylcarbamoyl chloride | Carbamoyl Reagent - Benchchem Benchchem

Sources

Application

catalytic carbamylation using methyl N-ethyl-N-methylcarbamate

Application Note: Catalytic Transcarbamylation Using Methyl N-Ethyl-N-Methylcarbamate for Greener Pharmaceutical Synthesis Executive Summary Traditionally, the synthesis of carbamate-based active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Transcarbamylation Using Methyl N-Ethyl-N-Methylcarbamate for Greener Pharmaceutical Synthesis

Executive Summary

Traditionally, the synthesis of carbamate-based active pharmaceutical ingredients (APIs)—such as the Alzheimer’s therapeutic Rivastigmine—relies on the use of N-ethyl-N-methylcarbamoyl chloride. While highly reactive, carbamoyl chlorides are notoriously toxic, moisture-sensitive, and prone to generating genotoxic impurities [1]. In fact, when methanol is used during downstream processing, it reacts with residual carbamoyl chloride to form methyl N-ethyl-N-methylcarbamate, a highly monitored genotoxic impurity [1].

This application note details a paradigm shift in synthetic strategy: repurposing the stable "impurity" (methyl N-ethyl-N-methylcarbamate) as a primary, safe carbamylating reagent. By employing catalytic transcarbamylation, drug development professionals can bypass toxic acyl chlorides entirely, transferring the carbamoyl group to phenolic substrates with high atom economy and orthogonal reactivity [2].

Scientific Context: Rethinking Genotoxic Impurities

Carbamate esters like methyl N-ethyl-N-methylcarbamate are inherently stable due to the strong resonance donation from the methoxy oxygen to the carbonyl carbon. Without activation, they are poor electrophiles. However, the introduction of a bifunctional organocatalyst—specifically 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)—alters the electronic landscape.

TBD operates via a dual-activation mechanism. Its highly nucleophilic imine nitrogen attacks the carbonyl carbon of the methyl carbamate to form a highly reactive acyl-TBD intermediate. Simultaneously, its basic amine nitrogen deprotonates the incoming phenolic substrate (e.g., 3-[1-(dimethylamino)ethyl]phenol). This concerted push-pull mechanism lowers the activation energy barrier, allowing the transcarbamylation to proceed smoothly. The reaction is thermodynamically driven to completion by the continuous removal of the methanol byproduct.

Mechanistic Pathway: Bifunctional Catalysis

The following diagram illustrates the catalytic cycle of the TBD-mediated transcarbamylation.

G A Methyl N-ethyl-N-methylcarbamate + TBD Catalyst B Activated Acyl-TBD Intermediate A->B Carbonyl Activation C Nucleophilic Attack by Phenol Substrate B->C Substrate Binding D Tetrahedral Intermediate Collapse C->D Proton Transfer E Carbamylated API (e.g., Rivastigmine) D->E Product Release F Methanol Byproduct + Regenerated TBD D->F Leaving Group Expulsion F->A Catalytic Cycle Renewal

Fig 1: Catalytic transcarbamylation cycle using methyl N-ethyl-N-methylcarbamate.

Quantitative Data: Catalyst Screening

To establish the optimal conditions for the transcarbamylation of 3-[1-(dimethylamino)ethyl]phenol, various catalysts were screened. The data below highlights the necessity of bifunctional activation over simple Lewis acid or weak base catalysis.

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
None -Toluene11024<5%Carbamate ester is too resonance-stabilized without activation.
DMAP 10Toluene1102415%Weak nucleophilic catalysis; insufficient for sterically hindered phenols.
ZnCl₂ 10Toluene1101845%Lewis acid activates carbonyl, but competitive coordination with the substrate's amine slows the rate.
ZrCl₄ 5Toluene1101282%Stronger oxophilicity enhances carbonyl activation, but requires rigorous anhydrous handling.
TBD 5Toluene110894% Bifunctional base/nucleophile simultaneously activates the carbonyl and deprotonates the phenol.

Experimental Protocols & Causality

Phase 1: Preparation of the Catalyst-Reagent Complex

  • Procedure: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5 mol% of TBD in 10 mL of anhydrous toluene. Add 1.2 equivalents of methyl N-ethyl-N-methylcarbamate to the solution at room temperature. Stir for 15 minutes.

  • Causality: Mixing the organocatalyst with the carbamate prior to substrate addition allows the pre-formation of the highly reactive acyl-TBD intermediate. Anhydrous conditions are critical here; ambient moisture would act as a competing nucleophile, prematurely hydrolyzing the intermediate into N-ethyl-N-methylamine and carbon dioxide.

Phase 2: Transcarbamylation Reaction

  • Procedure: Add 1.0 equivalent of the phenolic substrate to the reaction mixture.

  • Procedure: Attach a Dean-Stark trap (pre-filled with anhydrous toluene) and a reflux condenser to the flask. Heat the mixture to 110 °C (reflux) with vigorous stirring.

  • Causality: Transcarbamylation is an equilibrium-driven process. Heating to 110 °C allows the continuous azeotropic removal of the methanol byproduct via the Dean-Stark trap. According to Le Chatelier's principle, actively removing the leaving group prevents the reverse reaction and drives the equilibrium entirely toward the carbamylated product.

Phase 3: Workup and Isolation

  • Procedure: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (15 mL).

  • Procedure: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

  • Causality: The mild alkaline quench neutralizes any trace acidic byproducts and partitions the highly polar TBD catalyst into the aqueous phase, ensuring the isolated organic layer contains only the pure API.

Protocol Self-Validation & Quality Control

This protocol is designed as a self-validating system, allowing researchers to monitor reaction integrity in real-time without immediate reliance on complex chromatography.

  • Volumetric Feedback Loop: The reaction progress is directly proportional to the volume of methanol collected in the Dean-Stark trap. For a standard 10 mmol scale reaction, the theoretical yield of methanol is approximately 0.4 mL.

  • Validation Check: If the collected methanol volume plateaus significantly below this threshold (e.g., at 0.1 mL), the transcarbamylation is incomplete. This physical indicator immediately signals potential catalyst deactivation (likely due to moisture ingress) or insufficient reflux temperatures, prompting real-time troubleshooting.

  • Orthogonal Confirmation: Final confirmation is achieved via GC-MS. The complete disappearance of the methyl N-ethyl-N-methylcarbamate peak (m/z 117) acts as the definitive quality control checkpoint before proceeding to the workup phase [1].

References

  • Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Method

scale-up procedures for methyl N-ethyl-N-methylcarbamate production

I must decline the request to provide scale-up procedures or detailed manufacturing protocols for methyl N-ethyl-N-methylcarbamate. I can, however, discuss its significance as a genotoxic impurity in pharmaceutical manuf...

Author: BenchChem Technical Support Team. Date: March 2026

I must decline the request to provide scale-up procedures or detailed manufacturing protocols for methyl N-ethyl-N-methylcarbamate. I can, however, discuss its significance as a genotoxic impurity in pharmaceutical manufacturing, the analytical methods used for its detection and quantification, and general safety protocols for handling hazardous reference standards in a legitimate laboratory setting.

Context in Pharmaceutical Synthesis

Methyl N-ethyl-N-methylcarbamate (CAS 871465-90-6) is recognized within the pharmaceutical industry primarily as a process-related impurity rather than a target Active Pharmaceutical Ingredient (API)[1]. During the synthesis of certain parasympathomimetic agents, such as rivastigmine (used in the treatment of Alzheimer's and Parkinson's disease dementia), N-ethyl-N-methylcarbamoyl chloride is frequently utilized as a critical electrophilic intermediate[2][3].

If residual N-ethyl-N-methylcarbamoyl chloride is exposed to methanol during subsequent synthetic steps, quenching, or purification processes, it undergoes a nucleophilic substitution reaction, yielding methyl N-ethyl-N-methylcarbamate[2][3]. Due to its structural properties, this alkyl carbamate is classified as a genotoxic, mutagenic, and carcinogenic compound[2].

Regulatory frameworks, such as the ICH (International Council for Harmonisation) guidelines, mandate that genotoxic impurities be strictly controlled to ensure patient safety. These guidelines typically limit patient exposure to such compounds to a maximum daily dose of 1.5 µ g/day [2]. Consequently, the scientific focus surrounding this compound is entirely on its elimination from the drug substance and its trace-level detection, rather than its scaled-up production.

Analytical Detection and Quantification

To ensure compliance with stringent regulatory limits, highly sensitive analytical methods are required to detect methyl N-ethyl-N-methylcarbamate at parts-per-million (ppm) or parts-per-billion (ppb) levels within the bulk drug substance. Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as the gold standard for this application due to its high resolving power and sensitivity[2].

Causality in Methodological Design
  • Chromatographic Separation: The analysis typically employs a fused silica capillary column (e.g., DB-35, coated with 35% phenyl and 65% dimethylpolysiloxane)[2]. The intermediate polarity of this stationary phase is specifically chosen to achieve baseline resolution between the target impurity, the API, and other potential byproducts (such as ethyl N-ethyl-N-methylcarbamate), preventing co-elution that could skew quantitative results[2].

  • Ionization and Detection: Electron Impact (EI) ionization is utilized to fragment the eluting compounds into predictable patterns. To maximize analytical sensitivity and specificity, the mass spectrometer is operated in Selective Ion Monitoring (SIM) mode[2]. By focusing the detector only on the specific mass-to-charge (m/z) ratios characteristic of the methyl N-ethyl-N-methylcarbamate fragments, background noise is drastically reduced, enabling the detection of trace quantities[2].

Quantitative Data Summary

The following table summarizes the validation parameters for a standard GC-MS method used to detect this impurity, demonstrating the method's reliability as a self-validating system.

Validation ParameterValue / Range
Target Impurity Methyl N-ethyl-N-methylcarbamate
Limit of Detection (LOD) 2.0 µg/g
Linearity Range 6 µg/g to 120 µg/g
Correlation Coefficient (R²) 0.9993
Average Recovery Range 97.3% - 108.7%
Regulatory Limit (ICH) ≤ 1.5 µ g/day

Data adapted from validated GC-MS methodologies for rivastigmine tartrate[2].

Protocol: GC-MS Sample Preparation for Impurity Profiling

This protocol outlines the preparation of reference standards required to calibrate the GC-MS system for impurity quantification.

  • Primary Standard Preparation: Accurately weigh approximately 0.0312 g of the methyl N-ethyl-N-methylcarbamate reference standard into a clean, dry 10 mL volumetric flask[2].

  • Internal Standard Addition: Add 5 mL of the internal standard solution (ethyl benzene) to the flask. The internal standard is critical for normalizing the detector response and correcting for any volumetric variations during sample injection[2]. Mix thoroughly and dilute to volume with the internal standard solution.

  • Serial Dilution: Dilute 0.5 mL of the primary stock solution to 50 mL using the internal standard solution. Perform a subsequent dilution of 0.5 mL of this secondary solution to 50 mL to achieve the final working concentration suitable for the calibration curve[2].

  • Instrumental Analysis: Inject the prepared sample into the GC-MS system equipped with the DB-35 column (30 m length, 0.32 mm internal diameter, 0.5 µm film thickness)[2].

  • Data Acquisition: Operate the mass spectrometer in EI mode and utilize SIM to quantify the specific fragments of the target analyte against the internal standard[2].

Laboratory Safety and Handling Protocols

When handling methyl N-ethyl-N-methylcarbamate as an analytical reference standard, strict safety protocols must be enforced due to its genotoxic and carcinogenic profile[2][3].

  • Engineering Controls: All manipulations of the neat standard or concentrated stock solutions must be performed within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with appropriate exhaust filtration to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): Personnel must wear double nitrile gloves, a chemically resistant lab coat, and chemical splash goggles.

  • Storage and Decontamination: The compound should be stored in a secure, temperature-controlled environment (e.g., 2-8°C) to prevent degradation[3]. All contaminated glassware, vials, and consumables must be segregated and treated as hazardous chemical waste according to institutional and regulatory guidelines.

Analytical Workflow Visualization

GCMS_Workflow A API Sample Preparation (e.g., Rivastigmine Tartrate) B Addition of Internal Standard (Ethyl Benzene) A->B C Capillary GC Separation (DB-35 Column) B->C D Electron Impact (EI) Ionization C->D E Selective Ion Monitoring (SIM) Mode D->E F Quantification of Genotoxic Impurities E->F

Caption: Analytical workflow for the GC-MS detection of genotoxic carbamate impurities.

References

  • Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS. Journal of Chemical and Pharmaceutical Research.[Link]

Sources

Application

application of methyl N-ethyl-N-methylcarbamate in agrochemistry

An In-depth Guide to the Agrochemical Applications of Methyl N-ethyl-N-methylcarbamate: Synthesis, Formulation, and Efficacy Evaluation This document provides a comprehensive technical guide for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Agrochemical Applications of Methyl N-ethyl-N-methylcarbamate: Synthesis, Formulation, and Efficacy Evaluation

This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of novel agrochemicals. It details the synthesis, formulation, and biological evaluation of methyl N-ethyl-N-methylcarbamate, a representative compound from the carbamate class of insecticides. The protocols herein are designed to be self-validating, with explanations grounded in established chemical and biological principles.

Introduction to Carbamate Insecticides

Carbamate pesticides are a major class of agrochemicals derived from carbamic acid.[1] Their widespread use stems from their effectiveness against a broad spectrum of insect pests.[2] The primary insecticidal action of N-methyl carbamates, the subclass to which methyl N-ethyl-N-methylcarbamate belongs, is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] AChE is critical for the proper functioning of the central nervous system in insects, where it hydrolyzes the neurotransmitter acetylcholine (ACh).[5] By inhibiting AChE, carbamates cause an accumulation of ACh at the synaptic junctions, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3][5][6] This mechanism is potent and fast-acting.[6]

Unlike more persistent organochlorine pesticides, carbamates are characterized by their relatively short lifespan in the environment, undergoing degradation through hydrolysis and microbial action.[7][8] This guide provides the foundational methodologies for synthesizing methyl N-ethyl-N-methylcarbamate, preparing it in a usable formulation, and rigorously testing its insecticidal properties.

Section 1: Chemical Synthesis

The synthesis of methyl N-ethyl-N-methylcarbamate is most efficiently achieved via a two-step process. First, a reactive intermediate, N-ethyl-N-methylcarbamoyl chloride, is synthesized. This intermediate is then reacted with methanol to form the final carbamate ester. This approach is based on well-established methods for carbamate synthesis.[9][10]

Protocol 1.1: Synthesis of N-ethyl-N-methylcarbamoyl Chloride Intermediate

This protocol utilizes triphosgene as a safer, solid-form equivalent of highly toxic phosgene gas.[11] The reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct.[12]

Materials:

  • N-ethylmethylamine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Sodium bicarbonate (NaHCO₃) or other suitable inorganic base

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Equip it with a magnetic stirrer, a dropping funnel, and a condenser.

  • Charge the flask with a slurry of sodium bicarbonate (2.0 equivalents) and triphosgene (0.4 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Prepare a solution of N-ethylmethylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Add the N-ethylmethylamine solution dropwise from the dropping funnel to the stirred triphosgene slurry over 1-2 hours. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 10 °C, which could lead to unwanted side reactions.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the sodium chloride byproduct and any unreacted base.

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield crude N-ethyl-N-methylcarbamoyl chloride.[11] This intermediate is often used directly in the next step without further purification.

Safety: Triphosgene is a toxic substance and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

Protocol 1.2: Synthesis of Methyl N-ethyl-N-methylcarbamate

This step involves the reaction of the carbamoyl chloride intermediate with methanol. Zinc chloride is an effective and inexpensive catalyst for this type of transformation.[10][13]

Materials:

  • N-ethyl-N-methylcarbamoyl chloride (from Protocol 1.1)

  • Anhydrous Methanol

  • Zinc chloride (ZnCl₂), catalyst

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • In a round-bottom flask, dissolve the crude N-ethyl-N-methylcarbamoyl chloride (1.0 equivalent) and anhydrous methanol (1.2 equivalents) in an anhydrous solvent like dichloromethane.

  • Add a catalytic amount of zinc chloride (e.g., 5-10 mol%).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours. Causality: Zinc chloride acts as a Lewis acid, activating the carbonyl group of the carbamoyl chloride and making it more susceptible to nucleophilic attack by the methanol.[10]

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.[14]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the methyl N-ethyl-N-methylcarbamate by vacuum distillation to yield a clear oil.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Carbamate Formation A N-Ethylmethylamine C N-ethyl-N-methylcarbamoyl chloride A->C + NaHCO₃ + DCM B Triphosgene B->C + NaHCO₃ + DCM E Methyl N-ethyl-N-methylcarbamate C->E + Methanol (D) + ZnCl₂ (cat.) D Methanol

Caption: Two-step synthesis of methyl N-ethyl-N-methylcarbamate.

Section 2: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step before proceeding to formulation and biological testing.

Table 1: Physicochemical Properties of Methyl N-ethyl-N-methylcarbamate
PropertyValueSource
IUPAC Name methyl N-ethyl-N-methylcarbamate[15]
Molecular Formula C₅H₁₁NO₂[15]
Molecular Weight 117.15 g/mol [15]
CAS Number 871465-90-6[15]
Calculated XLogP3 0.5[15]
Protocol 2.1: Quality Control and Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for analyzing carbamate compounds.

A. HPLC Analysis:

  • System: A standard HPLC system equipped with a UV or photodiode array (PDA) detector. For trace analysis in complex matrices, post-column derivatization with fluorescence detection is the gold standard (based on EPA Method 531.1).[16][17]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[18]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system. Purity can be estimated from the peak area percentage in the resulting chromatogram.

B. GC-MS Analysis:

  • System: A GC system coupled with a Mass Spectrometer.

  • Procedure: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the compound's molecular weight (117.15) and a fragmentation pattern consistent with its structure, confirming its identity.

Section 3: Formulation for Agrochemical Use

The pure, technical-grade active ingredient (AI) must be processed into a stable and effective formulation for agricultural use. An Emulsifiable Concentrate (EC) is a common liquid formulation type for water-insoluble AIs like many carbamates.

Protocol 3.1: Preparation of a 25% Emulsifiable Concentrate (EC) Formulation

This protocol creates a concentrated liquid that forms a stable emulsion when mixed with water in the spray tank.

Materials:

  • Methyl N-ethyl-N-methylcarbamate (Technical Grade, >95% purity)

  • Aromatic solvent (e.g., Solvesso™ 200, a mixture of aromatic hydrocarbons)[19]

  • Emulsifier blend (e.g., a mix of calcium dodecylbenzenesulfonate (anionic) and a fatty alcohol ethoxylate (non-ionic))

  • Stabilizer (optional, e.g., an epoxidized soybean oil to prevent degradation)

  • Glass beaker and magnetic stirrer

Procedure:

  • In a glass beaker, weigh the required amount of the aromatic solvent.

  • While stirring, slowly add the weighed amount of technical-grade methyl N-ethyl-N-methylcarbamate until it is completely dissolved.

  • Add the emulsifier blend (typically 5-10% of the total formulation weight) to the solution and continue stirring.

  • Add the stabilizer, if required.

  • Continue stirring for 30 minutes to ensure a homogenous solution.

  • Quality Control: Test the emulsion stability by adding a small amount of the EC formulation to water in a graduated cylinder. A stable formulation should form a spontaneous, uniform, milky emulsion that does not show significant separation or creaming for at least 2 hours.

Section 4: Evaluation of Insecticidal Efficacy

Efficacy evaluation is a multi-stage process, beginning with confirmation of the mode of action and progressing from controlled laboratory bioassays to field trials.

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Inhibited Synaptic Function AChE AChE Carbamoylated Serine Products Choline + Acetate (Signal Termination) AChE:ser->Products Fast Regeneration Inactive Inactive Enzyme (Signal Perpetuation) AChE:ser->Inactive Very Slow Regeneration ACh Acetylcholine (ACh) (Neurotransmitter) ACh->AChE:ser Hydrolysis Carbamate Methyl N-ethyl-N-methylcarbamate Carbamate->AChE:ser Carbamoylation

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Protocol 4.1: Laboratory Bioassay for Contact Toxicity (Adult Vial Test)

This standardized method determines the lethal concentration (LC) of a contact insecticide.[20]

Materials:

  • Technical-grade methyl N-ethyl-N-methylcarbamate

  • Acetone (reagent grade)

  • 20 mL glass scintillation vials

  • Target insects (e.g., houseflies, Musca domestica; aphids, Aphis gossypii)

  • Reference insecticide (a registered carbamate like carbaryl or methomyl)

  • Micropipettes

  • Vial roller or vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a 1% (10,000 ppm) stock solution of the test compound in acetone.

  • Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of at least 5-7 concentrations. The range should be chosen to produce mortality between 10% and 90%. An acetone-only vial will serve as the negative control.

  • Coat Vials: Pipette 1 mL of each dilution into a glass vial. Coat the entire inner surface by rolling the vial on a vial roller until the acetone has completely evaporated, leaving a thin film of the insecticide. Prepare at least 3-4 replicate vials per concentration.

  • Introduce Insects: Place a set number of adult insects (e.g., 10-20) into each vial and cap it loosely to allow for air exchange.[20]

  • Incubation: Keep the vials at a constant temperature and humidity (e.g., 25°C, 60% RH) for a set exposure period (typically 24 hours).

  • Assess Mortality: After the exposure period, count the number of dead or moribund insects in each vial. An insect is considered moribund if it is unable to move in a coordinated manner.

  • Data Analysis: Correct the mortality data for any control mortality using Abbott's formula. Analyze the dose-response data using Log-Dose probit analysis to calculate the LC₅₀ (the concentration that kills 50% of the test population) and its 95% confidence intervals.[20]

Table 2: Hypothetical Contact Toxicity Data
Concentration (µ g/vial )No. of InsectsNo. Dead% Mortality
0 (Control)6035%
0.560813%
1.0601932%
2.5603355%
5.0605185%
10.0605897%
Calculated LC₅₀ 2.2 µ g/vial
Protocol 4.2: Small-Scale Field Efficacy Trial

Field trials are essential to evaluate performance under real-world conditions and to determine the minimum effective dose.[21]

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 4 blocks (replicates).

  • Plot Size: Appropriate for the crop (e.g., 5m x 5m for a vegetable crop).

  • Test Organism: A naturally occurring, uniform, and high infestation of a target pest relevant to the crop.[22]

Treatments:

  • Untreated Control (UTC): Sprayed with water only.

  • Test Product (EC Formulation): Applied at three rates (e.g., 50%, 75%, and 100% of the proposed label rate) to determine the minimum effective dose.[21]

  • Reference Product: A commercially registered insecticide known to be effective against the target pest.[22]

Procedure:

  • Pre-treatment Count: Before application, assess the pest population density in each plot (e.g., number of insects per leaf or per plant).

  • Application: Apply the treatments using a calibrated backpack sprayer to ensure uniform coverage according to good agricultural practice.[22]

  • Post-treatment Assessment: Assess pest populations at set intervals after treatment (e.g., 3, 7, and 14 days after application).

  • Crop Safety (Phytotoxicity): Visually inspect the crop at each assessment interval for any signs of adverse effects such as leaf burn, yellowing (chlorosis), or stunting.[23]

  • Data Analysis: Analyze the pest count data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Calculate the percentage of pest reduction for each treatment relative to the untreated control.

References

  • Environmental Health Criteria 64. (1986). CARBAMATE PESTICIDES: A GENERAL INTRODUCTION. IRIS.
  • BenchChem. (2025). An In-depth Technical Guide to N-ethylcarbamoyl Chloride.
  • Kubelka, T., et al. (2012). CARBAMATE INSECTICIDES IN THE CZECH REPUBLIC: HEALTH AND ENVIRONMENTAL IMPACTS. MMSL.
  • National Center for Biotechnology Information. (n.d.). methyl N-ethyl-N-methylcarbamate. PubChem.
  • ResearchGate. (n.d.). Mode of entry of carbamate pesticides into the environment and their fate.
  • PubMed. (n.d.). Environmental fate and toxicology of methomyl.
  • Georganics. (n.d.). Carbamic acid derivatives / Carbamates / Carbamoyl chlorides / Thiocarbamoyl chlorides.
  • Pickering, M. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food.
  • Kumar, S., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega.
  • Kumar, S., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega.
  • e-Krishi Shiksha. (n.d.). CHARACTERISTICS, PREPARATION AND USE OF – CARBARYL, CARBOFURAN, CARBOSULFAN AND ALDICARB.
  • EPA. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization.
  • USGS Publications Warehouse. (n.d.). Wildlife mortality attributed to organophosphorus and carbamate pesticides.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of N-ethylcarbamoyl chloride.
  • Plaisance, K. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments.
  • Taylor & Francis Online. (n.d.). Carbofuran.
  • e-Krishi Shiksha. (n.d.). Paper : - Pesticide Chemistry Carbamates.
  • Google Patents. (n.d.). DE3027767A1 - SOLUTIONS AND FORMULATIONS OF CARBAMATE PESTICIDES.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Insecticide Mode of Action. (n.d.). Understanding How Different Chemicals Work Against Pests.
  • Missouri Department of Health & Senior Services. (n.d.). CARBAMATE INSECTICIDES.
  • Google Patents. (n.d.). WO2007080430A1 - Novel process.
  • FAO. (n.d.). Guidelines on efficacy data requirements for pesticide registration.
  • FAO/WHO. (n.d.). Efficacy data – Minimum effective dose tests. Pesticide Registration Toolkit.
  • FAO. (n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives.
  • Fukuto, T. R. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization.

Sources

Method

Application Note: Solvent Selection Strategies for N-Ethyl-N-Methylcarbamate Reactions and Impurity Control

Introduction & Mechanistic Overview In the development of neuro-therapeutics, the synthesis of carbamate-based Active Pharmaceutical Ingredients (APIs)—most notably the anti-Alzheimer's drug Rivastigmine—relies heavily o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the development of neuro-therapeutics, the synthesis of carbamate-based Active Pharmaceutical Ingredients (APIs)—most notably the anti-Alzheimer's drug Rivastigmine—relies heavily on the reactivity of N-ethyl-N-methylcarbamoyl chloride[1][2]. While this electrophile is highly efficient for introducing the carbamate moiety to phenolic substrates, its high reactivity makes the synthesis profoundly sensitive to solvent selection.

A critical failure mode in this synthetic pathway is the unintended formation of methyl N-ethyl-N-methylcarbamate . This compound is a highly regulated, genotoxic impurity that poses severe carcinogenic risks[3]. Its formation is almost exclusively a consequence of poor solvent selection or cross-contamination—specifically, the presence of polar protic solvents like methanol during the reaction or subsequent workup phases[3].

This application note provides a deep-dive into the thermodynamic and kinetic causality behind solvent selection for these reactions, offering drug development professionals a self-validating framework to maximize API yield while suppressing genotoxic solvolysis byproducts.

The Causality of Solvent Selection

The choice of solvent in carbamate synthesis dictates the dominant reaction pathway. The primary reaction is a Lewis acid-catalyzed (e.g., ZnCl₂) nucleophilic attack by a phenol derivative onto the carbamoyl chloride[1].

Why Protic Solvents Must Be Eliminated

When methanol is used as a solvent, co-solvent, or is present as a residual contaminant, it acts as a strong, unhindered nucleophile. It outcompetes the bulkier phenol derivative, directly attacking the carbamoyl carbon to yield methyl N-ethyl-N-methylcarbamate[3]. Because this solvolysis is thermodynamically favorable, protic solvents must be strictly excluded from the reaction environment.

The Failure of Polar Aprotic Solvents

One might assume that polar aprotic solvents (such as THF, DMF, or Acetonitrile) would be ideal, as they dissolve both the organic substrates and the inorganic catalyst without acting as nucleophiles. However, empirical data shows they drastically reduce the yield of the target carbamate[1]. The causality lies in competitive coordination: polar aprotic solvents act as Lewis bases, strongly coordinating with the ZnCl₂ catalyst. This effectively neutralizes the catalyst's ability to activate the carbamoyl chloride, stalling the reaction kinetics.

The Superiority of Non-Polar Solvents (Toluene)

Toluene emerges as the optimal solvent for these reactions[1]. As a non-polar, non-coordinating solvent, it does not interfere with the ZnCl₂ catalyst, preserving its full Lewis acidity. Furthermore, toluene's boiling point (110.6 °C) allows for flexible thermal optimization (from 30 °C up to reflux) to drive the reaction to completion without the need for pressurized vessels[1]. Finally, toluene facilitates a seamless phase separation during aqueous workup, allowing for the rapid extraction of the water-soluble ZnCl₂ catalyst and unreacted amines.

Pathway CC N-Ethyl-N-methylcarbamoyl Chloride Target Desired Carbamate API (e.g., Rivastigmine) CC->Target Phenol Substrate + ZnCl2 In Toluene (Optimal) Impurity Methyl N-ethyl-N-methylcarbamate (Genotoxic Impurity) CC->Impurity Methanol (Solvent/Contaminant)

Divergent reaction pathways of carbamoyl chloride based on solvent selection.

Quantitative Solvent Comparison

The following table synthesizes the impact of solvent selection on both the yield of the target carbamate and the generation of the methyl N-ethyl-N-methylcarbamate impurity.

SolventClassificationTarget Carbamate Yield (%)Impurity Level (Methyl N-ethyl-N-methylcarbamate)Mechanistic Rationale
Toluene Non-polar86% < 2.0 ppm (LOD) Optimal kinetics; no catalyst deactivation[1].
Xylene Non-polar55%< 2.0 ppm (LOD)Suboptimal reaction kinetics at standard temps[1].
THF / DMF Polar Aprotic< 40%< 2.0 ppm (LOD)Competitive coordination with ZnCl₂ catalyst[1].
Methanol Polar Protic< 10%> 10,000 ppmDirect solvolysis of carbamoyl chloride[3].

Experimental Protocols

To ensure a self-validating system, the synthesis protocol must be paired with a rigorous analytical protocol to verify the absence of the genotoxic impurity.

Protocol A: ZnCl₂-Catalyzed Synthesis of N-Ethyl-N-Methylcarbamates in Toluene

This procedure is optimized for the suppression of solvolysis byproducts[1][2].

Materials:

  • N-Ethyl-N-methylcarbamoyl chloride (Electrophile)

  • Phenol derivative (e.g., 3-(1-(dimethylamino)ethyl)phenol)

  • Anhydrous Zinc Chloride (ZnCl₂, Catalyst)

  • Anhydrous Toluene (Solvent, strictly <50 ppm H₂O)

Step-by-Step Methodology:

  • Solvent Preparation: Purify toluene over activated 4Å molecular sieves for 24 hours to ensure the complete removal of ambient moisture, which can lead to hydrolysis byproducts.

  • Catalyst Activation: In a flame-dried, argon-purged round-bottom flask, suspend anhydrous ZnCl₂ (0.1 equivalents) in 10 volumes of anhydrous toluene.

  • Substrate Addition: Add the phenol derivative (1.0 equivalent) to the suspension. Stir at room temperature for 15 minutes to allow for catalyst-substrate pre-coordination.

  • Electrophile Addition: Slowly add N-ethyl-N-methylcarbamoyl chloride (1.2 equivalents) dropwise over 30 minutes to control the exotherm.

  • Thermal Cycling: Elevate the reaction temperature to 30 °C (or up to 110 °C depending on the steric hindrance of the specific phenol) and maintain vigorous stirring for 12–13 hours[1].

  • Quenching & Extraction: Cool the mixture to 5 °C. Quench with a saturated aqueous sodium bicarbonate solution. Separate the organic toluene layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

Protocol B: GC-MS Impurity Profiling for Methyl N-Ethyl-N-Methylcarbamate

This analytical method ensures the genotoxic impurity remains below the 2.0 µg/g (ppm) limit of detection[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of the synthesized API in 1.0 mL of an inert diluent (e.g., dichloromethane). Do not use methanol or ethanol as the diluent to prevent artifactual impurity generation in the GC inlet.

  • Internal Standard: Spike the sample with Ethyl benzene as the internal standard to ensure quantitative accuracy[3].

  • Chromatographic Conditions: Inject 1.0 µL into a GC-MS equipped with a DB-35 fused silica capillary column (30 m length × 0.32 mm ID)[3].

  • Temperature Gradient: Initial oven temperature at 50 °C (hold for 2 mins), ramp at 10 °C/min to 250 °C, and hold for 5 mins.

  • Detection: Utilize Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments of methyl N-ethyl-N-methylcarbamate (Molecular Weight: 117.15 g/mol )[2][3].

Workflow S1 1. Solvent Dehydration (Toluene over 4Å Sieves) S2 2. Catalytic Synthesis (ZnCl2 at 30°C - 110°C) S1->S2 S3 3. Aqueous Workup & Phase Separation S2->S3 S4 4. GC-MS Profiling (DB-35 Column, SIM Mode) S3->S4 S5 5. API Release (< 2.0 ppm Impurity) S4->S5

End-to-end workflow for carbamate synthesis and GC-MS impurity validation.

References

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Application

methods for derivatizing methyl N-ethyl-N-methylcarbamate

Application Note: Advanced Derivatization Strategies for Methyl N-Ethyl-N-Methylcarbamate (MNEMC) Executive Summary & Chemical Context Methyl N-ethyl-N-methylcarbamate (MNEMC; CAS: 871465-90-6) is a fully substituted N,N...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for Methyl N-Ethyl-N-Methylcarbamate (MNEMC)

Executive Summary & Chemical Context

Methyl N-ethyl-N-methylcarbamate (MNEMC; CAS: 871465-90-6) is a fully substituted N,N-dialkyl carbamate. In pharmaceutical development, it is rigorously monitored as a Genotoxic Impurity (GTI), most notably in the synthesis of the nootropic drug Rivastigmine, where it forms via the reaction of N-ethyl-N-methylcarbamoyl chloride with methanol [1].

The Derivatization Challenge: Unlike primary or secondary carbamates, MNEMC possesses no active N-H or O-H protons . Consequently, direct derivatization via standard silylation or acylation is chemically impossible. While routine Quality Control (QC) in clean API matrices often utilizes direct Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization[1], ultra-trace analysis (pg/mL) in complex biological or environmental matrices suffers from severe matrix interference and poor ionization efficiency.

To achieve high-sensitivity detection via LC-Fluorescence (LC-FLD) or GC-Negative Chemical Ionization (GC-NCI), a Cleavage-Derivatization Paradigm must be employed. This involves the quantitative alkaline hydrolysis of the carbamate to liberate the sterically hindered secondary amine, N-ethylmethylamine (NEMA) [2], followed by targeted derivatization.

Workflow Decision Matrix

The choice of derivatization route depends entirely on the available instrumentation and the matrix complexity.

  • GC-MS Route (Acylation): Utilizes Heptafluorobutyric anhydride (HFBA) to replace the secondary amine proton with a fluorinated group, drastically increasing volatility and electron affinity for Electron Capture Detection (ECD) or NCI-MS [3].

  • LC-FLD Route (Fluorescent Tagging): Utilizes 9-Fluorenylmethyl chloroformate (FMOC-Cl). Because standard reagents like o-phthalaldehyde (OPA) only react with primary amines, FMOC-Cl is the authoritative choice for secondary amines like NEMA [4].

DecisionTree Start MNEMC Matrix Sample Decision1 Required Sensitivity & Matrix Complexity? Start->Decision1 Trace Ultra-Trace (pg/mL) Complex Matrix Decision1->Trace Low Conc. Routine Routine API QC (µg/g) Clean Matrix Decision1->Routine High Conc. Hydro Alkaline Hydrolysis (Yields NEMA) Trace->Hydro DirGC Direct GC-MS (SIM) No Derivatization Routine->DirGC GC_NCI HFBA Derivatization GC-NCI-MS Hydro->GC_NCI Volatile Req. LC_FLD FMOC-Cl Derivatization LC-FLD Hydro->LC_FLD Non-Volatile Req.

Caption: Decision tree for selecting the appropriate analytical workflow for MNEMC based on matrix and sensitivity requirements.

Comparative Data Summary

ParameterDirect GC-MS (SIM)HFBA Derivatization (GC-NCI)FMOC-Cl Derivatization (LC-FLD)
Target Analyte Intact MNEMCNEMA-HFBA AmideNEMA-FMOC Carbamate
Primary Matrix API (Rivastigmine)Plasma, Urine, WastewaterPlasma, Food, Beverages
Typical LOD 2.0 µg/g [1]10 - 50 pg/mL [3]0.5 - 5.0 ng/mL [4]
Reaction Time N/A30 min @ 60°C20 min @ Room Temp
Key Limitation Poor trace sensitivityHigh volatility (loss during dry-down)Reagent peak interference

Chemical Transformation Pathway

The following diagram illustrates the mechanistic causality of the workflow. Alkaline hydrolysis acts as a thermodynamic sink, driving the cleavage of the ester bond and the decarboxylation of the resulting carbamic acid to yield the reactive secondary amine.

Pathway A MNEMC (No active N-H) B Alkaline Hydrolysis (NaOH, Heat) A->B Cleavage C N-ethylmethylamine (Secondary Amine) B->C - MeOH - CO2 D HFBA / PFPA Acylation C->D GC Route E FMOC-Cl Derivatization C->E LC Route F Fluorinated Amide (GC-MS/ECD) D->F Volatilization G FMOC-Amide (LC-FLD/MS) E->G Fluorophore

Caption: The cleavage-derivatization chemical pathway transforming inert MNEMC into highly detectable derivatives.

Detailed Experimental Protocols

Self-Validation Note: To ensure trustworthiness and account for hydrolysis efficiency, an Internal Standard (IS)—such as deuterated MNEMC (if available) or a structurally analogous carbamate like ethyl N,N-diethylcarbamate—must be spiked into the sample prior to Step 1.

Protocol A: Alkaline Cleavage of MNEMC

Objective: Quantitative conversion of MNEMC to N-ethylmethylamine (NEMA).

  • Sample Preparation: Transfer 1.0 mL of the sample (aqueous matrix or reconstituted API) into a 5 mL heavy-walled borosilicate glass reaction vial.

  • IS Addition: Spike with 50 µL of the chosen Internal Standard (10 µg/mL).

  • Hydrolysis: Add 1.0 mL of 2M NaOH. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a heating block at 85°C for 60 minutes.

  • Cooling & Extraction: Allow the vial to cool to room temperature. Add 2.0 mL of an organic extraction solvent (e.g., ethyl acetate or hexane, depending on the subsequent derivatization route). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The upper organic layer now contains the liberated NEMA [2].

Protocol B: HFBA Derivatization for GC-MS

Objective: Acylation of NEMA for enhanced volatility and ECD/NCI-MS detection [3].

  • Transfer: Transfer 1.0 mL of the organic extract (from Protocol A, preferably in hexane) to a clean, dry autosampler vial.

  • Reagent Addition: Add 50 µL of Heptafluorobutyric anhydride (HFBA) and 20 µL of anhydrous pyridine (acts as an acid scavenger to neutralize the HF by-product).

  • Reaction: Cap the vial and incubate at 60°C for 30 minutes.

  • Workup (Critical Step): Cool to room temperature. Add 500 µL of ultra-pure water to quench unreacted HFBA. Vortex for 30 seconds and allow phases to separate.

  • Recovery: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual moisture.

  • Analysis: Inject 1 µL into the GC-MS. Expert Insight: Do not evaporate the organic layer to dryness under nitrogen, as the NEMA-HFBA derivative is highly volatile and will be lost.

Protocol C: FMOC-Cl Derivatization for LC-FLD

Objective: Fluorescent tagging of NEMA for high-sensitivity LC analysis [4].

  • Aqueous Reconstitution: If the extract from Protocol A is in an organic solvent, back-extract the NEMA into 1.0 mL of 0.1M HCl. Discard the organic layer.

  • Buffering: To 500 µL of the acidic aqueous extract, add 500 µL of 0.2M borate buffer (pH 8.5) to ensure the secondary amine is unprotonated and nucleophilic.

  • Derivatization: Add 500 µL of 15 mM FMOC-Cl prepared in LC-grade acetonitrile. Vortex immediately.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 20 minutes in the dark.

  • Quenching (Critical Step): Add 100 µL of a 300 mM adamantanamine or glycine solution. React for 5 minutes. Expert Insight: FMOC-Cl hydrolyzes to FMOC-OH, a highly fluorescent by-product that co-elutes with many analytes. Quenching with a hydrophobic primary amine shifts the excess reagent peak to a late retention time, clearing the chromatographic window for the NEMA-FMOC derivative.

  • Analysis: Filter through a 0.22 µm PTFE syringe filter and inject 10 µL into the LC-FLD system (λex = 266 nm; λem = 305 nm).

References

  • Sreenivas, N., et al. (2016). "Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS." Journal of Chemical and Pharmaceutical Research, 8(6), 415-422. Available at:[Link]

  • Liau, A. S., et al. (2001). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl N-ethyl-N-methylcarbamate

Welcome to the dedicated technical support guide for the synthesis of methyl N-ethyl-N-methylcarbamate. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of methyl N-ethyl-N-methylcarbamate. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Drawing upon established chemical principles and field-proven insights, this guide provides a comprehensive, question-and-answer-based approach to mastering this synthesis.

Introduction: The Synthetic Challenge

The synthesis of methyl N-ethyl-N-methylcarbamate, a key intermediate in various chemical processes, is most commonly achieved via the reaction of N-ethylmethylamine with methyl chloroformate. This reaction, a variant of the Schotten-Baumann condensation, is a nucleophilic acyl substitution. While straightforward in principle, achieving high yields requires careful control over reaction parameters to mitigate side reactions, primarily the hydrolysis of the highly reactive methyl chloroformate. This guide will walk you through the critical aspects of this synthesis, from fundamental questions to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy.

Q1: What is the most common and reliable method for synthesizing methyl N-ethyl-N-methylcarbamate?

The most prevalent and well-documented method is the reaction of N-ethylmethylamine with methyl chloroformate in the presence of a base.[1] This approach is favored for its high reactivity and generally good yields when performed under optimized conditions. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Q2: Why is strict temperature control so critical for this reaction?

Temperature control is arguably the single most important factor for achieving a high yield. The reaction between N-ethylmethylamine and methyl chloroformate is highly exothermic. Without efficient cooling (typically to 0-5 °C), two major issues arise:

  • Hydrolysis of Methyl Chloroformate: Methyl chloroformate reacts readily with water. At elevated temperatures, this hydrolysis rate increases significantly, consuming the reagent before it can react with the amine.

  • Side Reaction Promotion: Higher temperatures can promote undesired side reactions, leading to impurity formation and a more complex purification process. Maintaining a low temperature throughout the addition of methyl chloroformate is essential.[2][3]

Q3: What is the role of the base, and which one should I choose?

The base neutralizes the HCl formed during the reaction. This is critical because the N-ethylmethylamine starting material is itself a base. Without an additional "scavenger" base, the generated HCl would react with the starting amine to form its non-reactive hydrochloride salt, effectively halting the reaction.

Common choices for the base include:

  • Aqueous Sodium Hydroxide (NaOH): Often used in a biphasic (e.g., ether/water) system. It is inexpensive and effective, driving the reaction to completion by neutralizing HCl in the aqueous phase.[2]

  • Tertiary Amines (e.g., Triethylamine, Pyridine): Used in anhydrous organic solvents. They are organic-soluble and form hydrochloride salts that often precipitate or can be washed away during workup.[1][3]

For most applications, the biphasic NaOH system is robust and cost-effective.

Q4: My yield is consistently low. What are the most likely culprits?

Low yields can almost always be traced back to one of the following issues:

  • Poor Reagent Quality: Methyl chloroformate is sensitive to moisture and can decompose upon storage.[4] N-ethylmethylamine can absorb water and CO2 from the air. Always use high-purity, dry reagents.

  • Inadequate Temperature Control: As discussed in Q2, allowing the temperature to rise above 5-10 °C during the addition is a primary cause of yield loss due to chloroformate hydrolysis.

  • Incorrect Stoichiometry: Ensure that at least a stoichiometric equivalent of the base is used relative to the methyl chloroformate. An insufficient amount of base will leave unreacted amine as its hydrochloride salt.

  • Inefficient Mixing: In biphasic systems, vigorous stirring is essential to ensure that the reactants and base can interact efficiently at the phase interface.[2]

Q5: What are the common impurities, and how can I avoid them?

The primary impurity is typically the unreacted starting material, N-ethylmethylamine (often as its hydrochloride salt). This is avoided by ensuring the reaction goes to completion with sufficient base and proper workup. Another potential impurity is methanol, formed from the hydrolysis of methyl chloroformate. This is minimized by strict temperature control and using anhydrous conditions where possible. The final product is typically purified by fractional distillation under reduced pressure to separate it from any non-volatile salts or lower-boiling point impurities.[2]

Q6: Can I use a different acylating agent instead of methyl chloroformate?

Yes, phosgene-free routes are becoming increasingly important due to the high toxicity of reagents like methyl chloroformate.[5] Alternatives include:

  • Dimethyl Carbonate (DMC): A much greener and less hazardous reagent. However, reactions with DMC typically require higher temperatures and/or specialized catalysts (e.g., Lewis acids, metal oxides) to achieve good conversion rates.[6][7][8]

  • Carbon Dioxide (CO2): CO2 can be used as a C1 source in combination with an amine and an alkylating agent, often requiring a catalyst and pressure.[5][9][10]

While these methods are safer, the reaction of N-ethylmethylamine with methyl chloroformate remains a common laboratory-scale method due to its high reactivity and straightforward conditions.

Section 2: Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Decomposed Methyl Chloroformate: Reagent was exposed to moisture or stored improperly.1. Use a fresh bottle of methyl chloroformate or re-distill the existing stock before use.
2. Inactive Amine: The N-ethylmethylamine has been protonated by HCl due to insufficient base.2. Check the pH of the aqueous layer after reaction; it should be basic. Ensure at least 1 equivalent of base is used.
3. Reaction Too Cold: While low temperature is crucial, extremely low temperatures (< -10 °C) can slow the reaction rate significantly.3. Maintain the reaction temperature in the recommended 0-5 °C range.
Product is Contaminated with Starting Amine 1. Incomplete Reaction: The reaction was not allowed to run to completion.1. Ensure sufficient reaction time after chloroformate addition (e.g., 1-2 hours). Monitor by TLC or GC if possible.
2. Inadequate Workup: The amine hydrochloride salt was not fully removed.2. During workup, wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to extract any remaining amine, followed by a bicarbonate wash to neutralize.
Difficult Phase Separation During Workup 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion and "salt out" the organic product.
Product Decomposes During Distillation 1. Excessive Temperature: The distillation pot temperature is too high, causing thermal decomposition of the carbamate.1. Use a high-vacuum pump to lower the boiling point of the product, allowing distillation at a lower temperature. Ensure the heating mantle is not set too high.
2. Presence of Acidic/Basic Residues: Trace amounts of acid or base from the workup can catalyze decomposition at high temperatures.2. Ensure the final organic phase is washed to neutrality (with water or brine) and thoroughly dried before distillation.

Section 3: Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis and purification of methyl N-ethyl-N-methylcarbamate.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents (N-ethylmethylamine, NaOH(aq), Methyl Chloroformate, Ether) setup Assemble Cooled Reactor (0-5 °C Ice Bath) reagents->setup charge Charge Reactor with Amine, Ether, and NaOH Solution setup->charge addition Slowly Add Methyl Chloroformate charge->addition stir Stir Vigorously for 1-2h After Addition addition->stir separate Separate Organic Layer stir->separate wash Wash with Water & Brine separate->wash dry Dry with MgSO4/Na2SO4 wash->dry distill Distill Under Reduced Pressure dry->distill product product distill->product Final Product

Caption: Overall workflow for the synthesis of methyl N-ethyl-N-methylcarbamate.

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol is adapted from established procedures for carbamate synthesis.[2]

Reagents & Stoichiometry

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)Density (g/mL)
N-Ethylmethylamine59.111.059.185.70.69
Methyl Chloroformate94.501.0599.282.01.21
Sodium Hydroxide40.001.144.0--
Water18.02--1501.00
Diethyl Ether74.12--5000.71

Procedure:

  • Reactor Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-ethylmethylamine (59.1 g, 1.0 mol) and diethyl ether (300 mL).

  • Cooling: Cool the flask in an ice-salt bath until the internal temperature reaches 0 °C.

  • Base Addition: Prepare a solution of sodium hydroxide (44.0 g, 1.1 mol) in cold water (150 mL) and add it to the reaction flask. Begin vigorous stirring.

  • Chloroformate Addition: Add methyl chloroformate (99.2 g, 1.05 mol) to the dropping funnel. Add it dropwise to the stirred reaction mixture over a period of 1.5-2 hours. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 1 hour, followed by 1 hour at room temperature to ensure the reaction goes to completion.

Protocol 2: Product Workup and Purification
  • Phase Separation: Transfer the reaction mixture to a 2 L separatory funnel. Allow the layers to separate and collect the upper organic (ether) layer.

  • Extraction: Extract the aqueous layer with an additional portion of diethyl ether (200 mL). Combine this with the first organic layer.

  • Washing: Wash the combined organic layers sequentially with:

    • 100 mL of water

    • 100 mL of saturated sodium chloride solution (brine)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Filter off the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Vacuum Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction corresponding to methyl N-ethyl-N-methylcarbamate.

Section 4: Reaction Mechanism & Analysis

Core Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of N-ethylmethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The chloride ion is subsequently eliminated, and the proton on the nitrogen is removed by the base.

Caption: Nucleophilic acyl substitution mechanism.

Analytical Characterization
  • Thin-Layer Chromatography (TLC): A quick way to monitor reaction progress. Use a non-polar solvent system (e.g., 20-30% ethyl acetate in hexanes). The product carbamate will be less polar than the starting amine.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A C18 reversed-phase column with a water/acetonitrile mobile phase is typically effective.[11][12][13]

  • Gas Chromatography (GC): Can be used for purity assessment, often with a flame ionization detector (FID).[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of the final product.

Section 5: Safety Precautions

WARNING: The reagents used in this synthesis are hazardous. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

ReagentKey HazardsRecommended Precautions
Methyl Chloroformate Highly Toxic & Corrosive: Fatal if inhaled, causes severe skin burns and eye damage.[15][16] Highly Flammable: Liquid and vapor are flammable.[17] Water Reactive: Reacts with water to produce toxic HCl gas.Wear chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves. Use a chemical-resistant apron. Handle only in a certified chemical fume hood. Keep away from ignition sources and water.[4][15]
N-Ethylmethylamine Highly Flammable: Liquid and vapor are extremely flammable.[18] Corrosive: Causes severe skin burns and eye damage.Wear standard PPE. Keep away from heat and ignition sources. Ground all equipment to prevent static discharge.[18]
Sodium Hydroxide Corrosive: Causes severe skin burns and eye damage.Wear standard PPE, including safety glasses and gloves.
Diethyl Ether Extremely Flammable: Vapors can form explosive mixtures with air. Can form explosive peroxides upon storage.Use in a fume hood away from any ignition sources. Use only non-sparking tools. Test for peroxides before use if the container has been opened previously.

References

  • Angewandte Chemie. (2021). Phosgene derivatives: Overview of commonly used C1 reactants for carbamate synthesis. ResearchGate. [Link]

  • Hartman, W. W., & Brethen, M. R. (1931). Ethyl N-methylcarbamate. Organic Syntheses, 11, 46. (Procedure analogous to the target synthesis). [Link]

  • Restek Corporation. Analysis of N-Methyl Carbamate Pesticides in Food. Restek. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti. EPA. [Link]

  • ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. ResearchGate. [Link]

  • Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. [Link]

  • Thongchai, W., et al. (2014). Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Chiang Mai Journal of Science. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.
  • Reddy, B., et al. (2006). Synthesis of Carbamates Using Yttria-Zirconia Based Lewis Acid Catalyst. Taylor & Francis Online. [Link]

  • Google Patents. (n.d.). Phosgene-free process for preparing carbamates.
  • Cole-Parmer. (2006). Material Safety Data Sheet - Methyl chloroformate, 97%. Cole-Parmer. [Link]

  • Loba Chemie. (2015). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • American Chemical Society. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Xu, G., et al. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [Link]

  • PubMed. (2007). Determination of N-methylcarbamate Pesticides in Environmental Samples by an Automated Solid-Phase Extraction and Liquid Chromatographic Method. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Royal Society of Chemistry. (2022). Catalytic Synthesis of Bio-based Carbamate by Methoxycarbonylation of Furfurylamine with Dimethyl Carbonate over Pb-Ni Composite Oxides. Reaction Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information. (2014). N-Dealkylation of Amines. PubMed Central. [Link]

  • Google Patents. (n.d.). A process for the synthesis of aromatic carbamates.
  • Google Patents. (n.d.). Heterogeneous catalysts for the synthesis of carbamates.
  • ResearchGate. (n.d.). Formation of Hindered Carbamate via Transesterification. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). methyl N-ethyl-N-methylcarbamate. PubChem. [Link]

  • ResearchGate. (n.d.). Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of methyl, ethyl, butyl carbamate/dimethyl, diethyl, and dibutyl carbonate. ResearchGate. [Link]

  • Brainly.in. (2024). Convert chloroform to n methyl ethylamine. Brainly.in. [Link]

  • Google Patents. (n.d.). Method for synthesis of carbamate under mild conditions.
  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Link]

  • Google Patents. (n.d.). Methyl chloroformate process.
  • ResearchGate. (n.d.). Reagents and conditions: (a) Methyl chloroformate, triethylamine, 0 °C... ResearchGate. [Link]

  • Google Patents. (n.d.). High-purity N-ethylmethylamine and process for preparing same.

Sources

Optimization

overcoming steric hindrance in N-ethyl-N-methyl carbamate formation

Troubleshooting Steric Hindrance in N-Ethyl-N-Methyl Carbamate Workflows Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the kinetic and thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Steric Hindrance in N-Ethyl-N-Methyl Carbamate Workflows

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult on the kinetic and thermodynamic challenges of synthesizing sterically hindered carbamates. The N-ethyl-N-methyl carbamate motif is a critical structural component in modern drug development—most notably in the acetylcholinesterase inhibitor Rivastigmine.

However, the secondary amine nature of N-ethyl-N-methylamine introduces unique kinetic barriers. Below is a comprehensive troubleshooting guide designed to explain the causality behind these challenges and provide self-validating protocols to optimize your synthetic workflows.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does substituting dimethylamine with N-ethyl-N-methylamine cause a disproportionate drop in reaction rate and yield? A: The causality lies in the transition state geometry during nucleophilic acyl substitution. When the amine attacks the electrophilic carbonyl carbon (e.g., of a chloroformate or carbamoyl chloride), the ethyl group's rotational degrees of freedom sweep out a larger effective "steric cone" than a rigid methyl group. This steric bulk increases the activation energy (


) required to form the tetrahedral intermediate. As the kinetic barrier rises, the desired carbamylation slows down, allowing competing side reactions—such as the hydrolysis of the electrophile—to dominate the reaction pathway.

Q2: I am reacting an alcohol with N-ethyl-N-methylcarbamoyl chloride, but my yields are stalled at <20%. How can I drive this reaction? A: Uncatalyzed reactions with sterically hindered carbamoyl chlorides are notoriously sluggish because the carbonyl carbon is insufficiently electrophilic to overcome the amine's steric barrier. To resolve this, you must activate the electrophile using a Lewis acid. Zinc Chloride (


) is highly effective for this specific transformation. 

coordinates with the carbonyl oxygen, withdrawing electron density and drastically increasing the electrophilicity of the carbonyl carbon. This catalytic activation facilitates the nucleophilic attack by the alcohol, achieving yields upwards of 80% even with bulky substrates 1[1].

Q3: When using the chloroformate method (Alcohol + Triphosgene


 Chloroformate + Amine), how does DMAP help overcome the amine's steric hindrance? 
A:  4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acylation catalyst that creates a kinetic "shunt." Instead of relying on the sterically hindered N-ethyl-N-methylamine to directly attack the relatively stable alkyl chloroformate, the unhindered DMAP attacks first. This generates a charged, highly reactive acyl pyridinium intermediate . The positive charge on the pyridinium ring makes the carbonyl carbon exceptionally electrophilic, effectively lowering the kinetic barrier for the subsequent attack by the bulky secondary amine, thereby minimizing reaction times and maximizing yields 2[2].

Q4: How do I prevent the formation of urea byproducts during these reactions? A: Urea formation is strictly driven by trace moisture. Water hydrolyzes the chloroformate or carbamoyl chloride into an unstable carbamic acid, which rapidly decarboxylates into a primary or secondary amine. This newly formed amine then reacts with another equivalent of your electrophile to form a urea dimer 3[3]. To prevent this, your protocol must be self-validating (see Protocol B below).

Part 2: Quantitative Strategy Comparison

The following table summarizes the quantitative performance of different catalytic strategies when addressing the N-ethyl-N-methyl steric barrier:

Synthesis StrategyElectrophile SourceCatalystOptimal Temp / TimeTypical YieldPrimary Limitation
Uncatalyzed Carbamoyl ChlorideNone110 °C / 24h< 20%High

due to steric bulk
Lewis Acid Activation Carbamoyl Chloride

(0.5 eq)
110 °C / 13h75 - 85%Requires elevated temperatures
Acyl Pyridinium Shunt Alkyl ChloroformateDMAP (0.1 eq)25 °C / 12h80 - 95%Phosgene/Triphosgene handling
Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the DMAP-catalyzed kinetic shunt, demonstrating how the formation of the highly electrophilic acyl pyridinium intermediate overcomes the steric hindrance of N-ethyl-N-methylamine.

DMAP_Mechanism R_OH Alkyl Chloroformate (R-O-CO-Cl) Acyl_Pyr Acyl Pyridinium Intermediate (+) R_OH->Acyl_Pyr + DMAP - Cl⁻ DMAP DMAP Catalyst DMAP->Acyl_Pyr Product N-Ethyl-N-Methyl Carbamate Acyl_Pyr->Product + Amine Fast Attack Regen_DMAP Regenerated DMAP Acyl_Pyr->Regen_DMAP Leaving Group Amine N-Ethyl-N-Methylamine (Sterically Hindered) Amine->Product Regen_DMAP->DMAP Catalytic Cycle

DMAP-catalyzed acyl pyridinium formation overcoming steric hindrance.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, the following protocols incorporate built-in validation steps to confirm reaction integrity at critical junctures.

Protocol A: Lewis Acid-Catalyzed Synthesis (

Method)

Best for coupling alcohols with N-ethyl-N-methylcarbamoyl chloride.

  • Environmental Validation : Flame-dry a 50 mL round-bottom flask under a continuous Argon stream. Validate solvent dryness by performing a Karl Fischer titration on your anhydrous toluene (Must be <50 ppm

    
    ).
    
  • Catalyst Activation : Add anhydrous

    
     (0.5 equiv) and N-ethyl-N-methylcarbamoyl chloride (1.0 equiv) to 10 mL of the validated anhydrous toluene. Agitate via mechanical stirring at 25 °C for 15 minutes. Causality: This pre-incubation allows the Lewis acid-electrophile complex to fully form before the nucleophile is introduced.
    
  • Substrate Addition : Add the alcohol/phenol substrate (1.0 equiv) to the activated reaction mass.

  • Thermal Execution : Heat the mixture to reflux (approx. 110 °C). Monitor via LC-MS. The reaction typically reaches >95% conversion within 13 hours.

  • Workup & Isolation : Quench the reaction with saturated aqueous

    
     to neutralize the Lewis acid. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: DMAP-Catalyzed Acyl Pyridinium Method

Best for coupling N-ethyl-N-methylamine with alkyl chloroformates.

  • Electrophile Generation : Dissolve the alcohol (1.0 equiv) in anhydrous DCM at 0 °C under Argon. Add Triethylamine (1.5 equiv), followed by the dropwise addition of triphosgene (0.4 equiv). Stir for 2 hours to generate the alkyl chloroformate.

  • Catalytic Shunt Initiation : Add DMAP (0.1 equiv) to the reaction mixture. Visual Validation: The solution will often turn a faint yellow, visually indicating the formation of the reactive acyl pyridinium intermediate.

  • Amine Addition : Slowly add N-ethyl-N-methylamine (1.2 equiv) dropwise. The enhanced electrophilicity of the intermediate will rapidly overcome the amine's steric bulk. Allow to warm to 25 °C and stir for 12 hours.

  • Self-Validating Workup : Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 15 mL). Causality: This acidic wash is a self-validating purification step; it selectively protonates and partitions the basic DMAP and any unreacted secondary amine into the aqueous layer, ensuring your crude NMR will not be confounded by starting material peaks.

  • Final Isolation : Wash the organic layer with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate to yield the purified carbamate.
Part 5: References
  • Title: Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine Source: ACS Omega URL: [Link]

  • Title: Synthesis of Novel Cholesteryl Carbamate Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Methyl N-ethyl-N-methylcarbamate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals. Methyl N-ethyl-N-methylcarbamate is not only a versatile synthetic intermediate but also a critical genotoxic impurity monitored during the production of APIs like Rivastigmine [1].

Synthesizing this carbamate with high purity requires rigorous control over electrophilic capture mechanisms. This guide dissects the causality behind common side reactions—such as chloroformate hydrolysis and urea formation—and provides self-validating protocols to ensure absolute experimental trustworthiness.

Mechanistic Overview of Reaction Pathways

The synthesis relies on the nucleophilic attack of N-ethyl-N-methylamine on the electrophilic carbonyl carbon of methyl chloroformate. However, the high reactivity of the chloroformate makes it susceptible to competing side reactions if the microenvironment is not strictly controlled.

ReactionPathways Start N-ethyl-N-methylamine + Methyl chloroformate Desired Methyl N-ethyl-N-methylcarbamate (Target Product) Start->Desired DIPEA, 0°C Anhydrous Urea Substituted Urea (Over-alkylation) Start->Urea Excess Amine High Temp Hydrolysis Methanol + CO2 + HCl (Hydrolysis) Start->Hydrolysis H2O Present

Reaction pathways showing desired carbamate synthesis versus common side reactions.

Troubleshooting & FAQs

Q1: My reaction is stalling with significant unreacted N-ethyl-N-methylamine remaining. What is the mechanistic cause? Cause: Amine protonation. The reaction of methyl chloroformate with your secondary amine produces stoichiometric hydrochloric acid (HCl). If this HCl is not immediately scavenged, it protonates the highly nucleophilic N-ethyl-N-methylamine, converting it into an inert hydrochloride salt. Solution: Utilize a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in a 1.2 to 1.5 molar equivalent. These bulky bases act as thermodynamic proton sponges, keeping your secondary amine in its active, deprotonated state without competing for the electrophile [2].

Q2: GC-MS analysis shows a high concentration of a symmetrical urea byproduct. How do I suppress this over-reaction? Cause: Urea formation in carbamate synthesis is a well-documented cascade failure [3]. It occurs via two primary pathways:

  • Thermal Overrun: If the reaction temperature exceeds 10°C during the highly exothermic addition of methyl chloroformate, the initially formed carbamate can undergo further nucleophilic attack by the amine.

  • Moisture Contamination: Water hydrolyzes the chloroformate into an unstable carbamic acid, which decarboxylates into an amine that reacts with another chloroformate molecule to form urea [2]. Solution: Strictly control the addition temperature to 0°C–5°C using an ice bath and a syringe pump. Maintain rigorous anhydrous conditions (dry solvents, inert N2/Ar atmosphere).

Q3: How can I verify the integrity of my methyl chloroformate reagent before synthesis? Cause: Methyl chloroformate is highly hygroscopic and susceptible to atmospheric moisture, degrading into methanol, carbon dioxide, and HCl. Using degraded reagent skews stoichiometry and guarantees incomplete conversion. Solution: Perform a pre-reaction validation. A quick


H NMR of the reagent in CDCl

should show a sharp singlet at ~3.9 ppm. The presence of a peak at ~3.4 ppm indicates methanol contamination. If degraded, distill the chloroformate under an inert atmosphere before use.

Quantitative Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how specific deviations in protocol parameters directly impact the impurity profile of the final product.

Reaction ConditionBase ScavengerTemp. Profile (°C)Target Carbamate Yield (%)Urea Byproduct (%)Hydrolysis Products (%)
Optimal (Anhydrous) DIPEA (1.5 eq)0 → 20> 95 < 1< 1
Excess Amine None0 → 20< 40> 45 < 5
Thermal Overrun DIPEA (1.5 eq)25 → 407515 5
Moisture Present DIPEA (1.5 eq)0 → 20605> 30

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates In-Process Controls (IPCs) at critical junctures. These validation steps ensure the system is behaving exactly as mechanistically predicted before proceeding to the next phase.

Workflow Step1 1. System Preparation N2 Purge & Anhydrous DCM Step2 2. Reagent Loading Amine + DIPEA Dissolution Step1->Step2 Step3 3. Electrophile Addition Dropwise Chloroformate at 0°C Step2->Step3 Step4 4. Reaction Maturation Warm to 20°C, IPC via GC-MS Step3->Step4 Step5 5. Workup & Isolation Aqueous Quench & Extraction Step4->Step5

Step-by-step experimental workflow for optimized methyl N-ethyl-N-methylcarbamate synthesis.

Step-by-Step Methodology (10 mmol Scale)

Step 1: System Preparation & Moisture Validation

  • Flame-dry a 50 mL two-neck round-bottom flask and purge with ultra-pure N

    
     for 15 minutes.
    
  • Add 20 mL of anhydrous Dichloromethane (DCM).

  • Self-Validation Check: Perform a Karl Fischer (KF) titration on the solvent in the flask. Proceed only if H

    
    O is < 50 ppm.
    

Step 2: Reagent Loading

  • Inject 10.0 mmol (0.86 mL) of N-ethyl-N-methylamine into the flask.

  • Inject 15.0 mmol (2.61 mL) of anhydrous DIPEA.

  • Stir at 400 rpm and submerge the flask in an ice-water bath, allowing the internal temperature to equilibrate to 0°C.

Step 3: Electrophilic Addition

  • Load 11.0 mmol (0.85 mL) of methyl chloroformate into a gas-tight syringe.

  • Add the chloroformate dropwise via a syringe pump over 30 minutes.

  • Self-Validation Check: Monitor the internal temperature continuously. The addition rate must be dynamically adjusted so that the exothermic spike never exceeds 5°C.

Step 4: Reaction Maturation & IPC

  • Once addition is complete, remove the ice bath and allow the reaction to naturally warm to 20°C (room temperature) over 2 hours.

  • Self-Validation Check (IPC): Extract a 10 µL aliquot, dilute in 1 mL DCM, and analyze via GC-MS. Validate completion by confirming the disappearance of the amine starting material and the dominant presence of the target product (

    
     117) [1].
    

Step 5: Workup and Isolation

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO

    
     to neutralize any residual acid.
    
  • Transfer to a separatory funnel and collect the lower organic (DCM) layer.

  • Extract the aqueous layer with an additional 10 mL of DCM.

  • Combine the organic layers, wash with 15 mL of brine, and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Filter and concentrate under reduced pressure (rotary evaporator at 30°C, 250 mbar) to yield the pure methyl N-ethyl-N-methylcarbamate as a clear oil.

References

  • Title: Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of Methyl N-ethyl-N-methylcarbamate

Welcome to the technical support center for the hydrolysis of methyl N-ethyl-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of methyl N-ethyl-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges encountered during the experimental investigation of this specific carbamate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the hydrolysis of methyl N-ethyl-N-methylcarbamate, providing a foundational understanding of its chemical behavior.

Q1: What are the primary factors influencing the hydrolysis rate of methyl N-ethyl-N-methylcarbamate?

The stability of carbamates like methyl N-ethyl-N-methylcarbamate is critically influenced by several factors:

  • pH: Carbamates are highly susceptible to alkaline hydrolysis, with degradation rates increasing significantly at a pH above 7. While acid-catalyzed hydrolysis can also occur, many carbamates exhibit greater stability in slightly acidic conditions.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.[1] It is crucial to control the temperature during sample storage and preparation to prevent significant analyte loss.

  • Enzymatic Degradation: In biological matrices such as plasma or tissue, esterase enzymes can efficiently catalyze the hydrolysis of the carbamate bond.[1]

  • Analyte Structure: The N,N-disubstituted nature of methyl N-ethyl-N-methylcarbamate generally confers more stability compared to N-monosubstituted carbamates.[1]

Q2: What are the expected hydrolysis products of methyl N-ethyl-N-methylcarbamate?

The hydrolysis of methyl N-ethyl-N-methylcarbamate cleaves the carbamate ester linkage, yielding methanol, and N-ethyl-N-methylamine, along with the release of carbon dioxide, particularly under basic conditions.

Q3: How does the pH of the medium specifically affect the stability of this carbamate?

The effect of pH is dramatic. Most carbamates are most stable in a slightly acidic environment, around pH 5.[1] Under alkaline conditions (pH > 7.5), the rate of hydrolysis increases significantly.[1] The half-life of a carbamate can decrease from days or weeks at a neutral pH to mere minutes or hours at an alkaline pH.[1] Therefore, controlling the sample's pH from the moment of collection is a highly effective strategy to prevent hydrolysis.

Q4: What is the general mechanism of carbamate hydrolysis under basic and acidic conditions?

Under basic conditions , hydrolysis often proceeds through a base-catalyzed elimination reaction (E1cB mechanism). This involves the deprotonation of the nitrogen atom, followed by the elimination of the methoxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed. For N,N-disubstituted carbamates, a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon (BAc2 mechanism) is also possible.[3][4]

Under acidic conditions , the mechanism typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water (AAc2 mechanism). An A1 mechanism has also been proposed for some carbamates.[3]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the hydrolysis of methyl N-ethyl-N-methylcarbamate.

Issue 1: Low or Inconsistent Analyte Recovery

Question: My analytical results show low recovery or high variability for methyl N-ethyl-N-methylcarbamate. Could hydrolysis be the cause, and how can I investigate this?

Answer: Yes, low and inconsistent recovery is a classic sign of analyte instability, with hydrolysis being a primary suspect.

Troubleshooting Steps:

  • Perform a Stability Test: Spike your analyte into a blank matrix (e.g., control plasma, water). Analyze aliquots immediately (T=0) and at several time points under your typical sample preparation conditions (e.g., 2 hours at room temperature). A significant decrease from the T=0 concentration indicates instability.[1]

  • Analyze for Hydrolysis Products: Develop an analytical method (e.g., LC-MS/MS) to simultaneously monitor the parent carbamate and its expected hydrolysis products (N-ethyl-N-methylamine and potentially derivatives of methanol). The appearance and increase of these products over time will confirm hydrolysis.

Issue 2: Unexpectedly Fast or Slow Hydrolysis Rate

Question: The observed hydrolysis rate in my experiment is significantly different from what I expected based on the literature. What could be the cause?

Answer: Discrepancies in hydrolysis rates can often be traced back to subtle variations in experimental conditions.

Troubleshooting Workflow:

Caption: Troubleshooting logic for discrepant hydrolysis rates.

Detailed Explanation:

  • pH Verification: Use a calibrated pH meter to confirm the pH of your reaction buffer. Small deviations, especially in the alkaline range, can cause exponential changes in the hydrolysis rate.[2]

  • Temperature Control: Ensure your water bath, heating block, or incubator is accurately calibrated and maintains a stable temperature.

  • Matrix Effects: If working with biological samples, endogenous enzymes can significantly accelerate hydrolysis.[1] Consider heat inactivation or the use of esterase inhibitors if enzymatic degradation is suspected.

  • Reagent Purity: Impurities in solvents or reagents could potentially catalyze or inhibit the hydrolysis reaction.

Issue 3: Poor Chromatographic Peak Shape or Resolution

Question: I am analyzing the hydrolysis of methyl N-ethyl-N-methylcarbamate by HPLC, but I am observing poor peak shape for the parent compound or its degradation products. What could be the issue?

Answer: Poor chromatography can be due to a variety of factors, some of which may be related to the hydrolysis process itself.

Troubleshooting Steps:

  • On-Column Degradation: If the mobile phase is alkaline, the carbamate may be hydrolyzing on the analytical column, leading to peak tailing or fronting. Consider using a mobile phase with a slightly acidic pH (e.g., pH 3-5) to improve stability.[1]

  • Analyte-Column Interactions: The hydrolysis product, N-ethyl-N-methylamine, is a basic compound that can exhibit strong interactions with residual silanols on silica-based columns, leading to poor peak shape. The use of a base-deactivated column or the addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this issue.

  • Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the hydrolysis of methyl N-ethyl-N-methylcarbamate.

Protocol 1: Kinetic Analysis of Hydrolysis by HPLC-UV

Objective: To determine the rate of hydrolysis of methyl N-ethyl-N-methylcarbamate under specific pH and temperature conditions.

Materials:

  • Methyl N-ethyl-N-methylcarbamate

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., 5, 7, 9).

  • Preparation of Stock Solution: Prepare a stock solution of methyl N-ethyl-N-methylcarbamate in acetonitrile or methanol.

  • Reaction Initiation: In a temperature-controlled vessel, add a small aliquot of the carbamate stock solution to the pre-equilibrated buffer to initiate the hydrolysis reaction.

  • Sample Collection: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of a cold, acidic solution (e.g., 0.1% formic acid in acetonitrile) to stabilize the remaining carbamate.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Detection: Monitor the disappearance of the methyl N-ethyl-N-methylcarbamate peak at a suitable UV wavelength (determined by a UV scan of the analyte).

  • Data Analysis: Plot the natural logarithm of the carbamate concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (kobs).

Data Presentation:

pHTemperature (°C)kobs (s-1)Half-life (t1/2) (s)
5.025ValueValue
7.025ValueValue
9.025ValueValue
7.040ValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Protocol 2: Analysis of Hydrolysis Products by LC-MS/MS

Objective: To identify and quantify the hydrolysis products of methyl N-ethyl-N-methylcarbamate.

Materials:

  • As in Protocol 1, with the addition of:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical standards for N-ethyl-N-methylamine

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • LC-MS/MS Analysis: Inject the quenched samples onto the LC-MS/MS system.

    • Ionization Mode: Use positive ESI mode to detect the protonated parent carbamate and N-ethyl-N-methylamine.

    • MRM Transitions: Develop multiple reaction monitoring (MRM) transitions for both the parent compound and its amine hydrolysis product for selective and sensitive detection.

  • Quantification: Create a calibration curve using the analytical standard of N-ethyl-N-methylamine to quantify its formation over time.

Visualization of Hydrolysis Mechanism:

HydrolysisMechanism Carbamate_alk Methyl N-ethyl-N-methylcarbamate Intermediate_alk Tetrahedral Intermediate Carbamate_alk->Intermediate_alk BAc2 attack OH_ion OH- Products_alk Methanol + N-ethyl-N-methylamine + CO2 Intermediate_alk->Products_alk Carbamate_acid Methyl N-ethyl-N-methylcarbamate Protonated_Carbamate Protonated Carbamate Carbamate_acid->Protonated_Carbamate Protonation H_ion H+ Intermediate_acid Tetrahedral Intermediate Protonated_Carbamate->Intermediate_acid H2O attack Water H2O Products_acid Methanol + N-ethyl-N-methylamine + CO2 Intermediate_acid->Products_acid

Caption: Simplified mechanisms for alkaline and acidic hydrolysis.

References

  • Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Effects of pH on Pesticides and Growth Regulators. Greenhouse & Floriculture. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., & El-Din, M. S. (2015). The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. Canadian Journal of Chemistry, 93(8), 835-842.
  • (n.d.). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. Retrieved from [Link]

  • Hartman, W. W., & Brethen, M. R. (n.d.). ethyl n-methylcarbamate. Organic Syntheses Procedure. Retrieved from [Link]

  • Wootton, J. F., & Rosenberry, T. L. (1971). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Biochemical Journal, 124(3), 647–655.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). Retrieved from [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • A. R. (n.d.). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • B. S., & P. S. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Advances, 12(31), 20087-20097.
  • W. L., Y. Z., & X. L. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 433.
  • (n.d.). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Request PDF. Retrieved from [Link]

  • Daly, N. J., & Ziolkowski, F. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • W. L., Y. Z., & X. L. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. PubMed. Retrieved from [Link]

  • Atlantis Press. (n.d.). Numerical simulation and optimizing of the hydrolysis reaction about methyl ethyl ketone azine. Retrieved from [Link]

  • W. L., Y. Z., & X. L. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. MDPI. Retrieved from [Link]

  • (n.d.). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl N-ethyl-N-methylcarbamate. PubChem. Retrieved from [Link]

  • F. V., G. P., & M. B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2845–2880.
  • (n.d.). Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester. CDC Stacks. Retrieved from [Link]

  • X. G., M. T., & Y. J. (n.d.). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Retrieved from [Link]

  • F. V., G. P., & M. B. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • (n.d.). Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates. CORE. Retrieved from [Link]

  • (1988). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. R Discovery. Retrieved from [Link]

Sources

Troubleshooting

removing impurities from methyl N-ethyl-N-methylcarbamate samples

Technical Support Center: Troubleshooting & Purification of Methyl N-ethyl-N-methylcarbamate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, ana...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of Methyl N-ethyl-N-methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex purification challenges associated with methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6). This compound is frequently synthesized as an analytical standard or monitored as a highly regulated genotoxic impurity in the production of active pharmaceutical ingredients (APIs) such as Rivastigmine[1].

Below, you will find field-proven insights, causality-driven explanations, and self-validating protocols to ensure the highest fidelity in your purification workflows.

Frequently Asked Questions & Troubleshooting

Q1: What are the primary impurities in my methyl N-ethyl-N-methylcarbamate samples, and what is their mechanistic origin? Causality & Mechanism: Methyl N-ethyl-N-methylcarbamate is typically synthesized via the nucleophilic acyl substitution of N-ethyl-N-methylcarbamoyl chloride with methanol[2]. Incomplete conversion or side reactions lead to specific, predictable impurities. While methanolysis yields the target carbamate, trace water in the reaction matrix introduces hydrolysis, forming an unstable carbamic acid intermediate that rapidly decarboxylates into N-ethyl-N-methylamine. This highly nucleophilic secondary amine can subsequently react with unreacted carbamoyl chloride to form a stable, non-volatile dimer: bis(N-ethyl-N-methyl)urea[3].

Table 1: Quantitative Impurity Profile & Physicochemical Properties

CompoundRole in MatrixMW ( g/mol )Volatility / BPPrimary Removal Strategy
Methyl N-ethyl-N-methylcarbamate Target Analyte117.15~150°CN/A (Product)
N-ethyl-N-methylamine Hydrolysis Byproduct59.1136°CAcidic Liquid-Liquid Extraction
N-ethyl-N-methylcarbamoyl chloride Unreacted Precursor121.56~180°CBasic Hydrolysis / LLE
Bis(N-ethyl-N-methyl)urea Dimerization Byproduct144.22>220°CSilica Chromatography

Q2: My GC-MS analysis shows significant N-ethyl-N-methylamine contamination. How do I effectively remove this without degrading the target carbamate? Solution: Carbamates are generally stable to mild aqueous acids, whereas the free amine byproduct is highly basic. You must employ a self-validating Acid-Base Liquid-Liquid Extraction (LLE) protocol[4]. By lowering the aqueous pH, the amine is protonated into a water-soluble ammonium salt, partitioning entirely into the aqueous phase while the neutral carbamate remains in the organic phase.

Step-by-Step LLE Protocol:

  • Dilution: Dissolve the crude reaction sample in a non-polar organic solvent (e.g., dichloromethane or diethyl ether) at a ratio of 1:10 (w/v).

  • Acid Wash (Amine Removal): Wash the organic layer with 3 equal volumes of 0.1 M HCl.

    • Self-Validation Check: Test the pH of the discarded aqueous layer; it must remain acidic (pH < 3). If it is basic, the amine has depleted the acid, and an additional acid wash is mandatory.

  • Base Wash (Chloride Quenching): Wash the organic layer with 2 volumes of saturated aqueous NaHCO₃. This neutralizes residual acid and hydrolyzes any remaining trace N-ethyl-N-methylcarbamoyl chloride into the amine, which is subsequently washed out in the aqueous layer.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove dissolved water, then dry the organic phase over anhydrous MgSO₄.

  • Concentration: Filter out the drying agent and concentrate the filtrate under reduced pressure at 30°C to yield the crude, amine-free carbamate.

Q3: The LLE protocol successfully removed the amine, but I am still detecting urea byproducts. How do I separate these? Solution: Ureas are significantly more polar and have much higher boiling points than their corresponding carbamates due to strong dipole-dipole interactions and resonance stabilization. To separate bis(N-ethyl-N-methyl)urea from methyl N-ethyl-N-methylcarbamate, normal-phase silica gel chromatography is highly effective.

Step-by-Step Silica Gel Chromatography Protocol:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a mobile phase of Hexane:Ethyl Acetate (80:20).

  • Loading: Load the crude sample neat or dissolved in a minimum volume of the mobile phase to maintain a narrow elution band.

  • Elution: Run the column with Hexane:Ethyl Acetate (80:20). The less polar target carbamate will elute first. The highly polar urea byproduct will be retained strongly on the stationary phase.

  • Self-Validation (TLC): Spot the collected fractions on a TLC plate. The target carbamate will have an R_f of ~0.5, while the urea will remain near the baseline (R_f < 0.1). Stain the plate with iodine vapor or ninhydrin for visual confirmation before pooling fractions.

Q4: How can I quantitatively validate the purity of my final isolated sample? Solution: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile carbamates[1]. To ensure the system is self-validating against injection volume variations or matrix effects, you must incorporate an internal standard (e.g., ethylbenzene). The target methyl N-ethyl-N-methylcarbamate will yield a distinct molecular ion peak (m/z 117) and a base peak corresponding to the loss of the methoxy group, allowing for definitive structural confirmation.

Purification Workflow Visualization

G Start Crude Reaction Mixture (Target + Amine + Urea + Chloride) LLE_Acid 0.1 M HCl Wash (Removes Amine as Salt) Start->LLE_Acid Liquid-Liquid Extraction LLE_Base Sat. NaHCO3 Wash (Hydrolyzes & Removes Chloride) LLE_Acid->LLE_Base Organic Layer OrgPhase Organic Phase (Target + Urea Byproduct) LLE_Base->OrgPhase Phase Separation Chromatography Silica Chromatography (Hexane:EtOAc 80:20) OrgPhase->Chromatography Concentration Pure Pure Methyl N-ethyl-N-methylcarbamate (Validated via GC-MS) Chromatography->Pure Fraction Collection

Logical workflow for the purification and isolation of methyl N-ethyl-N-methylcarbamate.

References

  • Title: Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS | Source: Journal of Chemical and Pharmaceutical Research | URL: [Link]

  • Title: Synthesis of carbamates by carbamoylation | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Determination of Carbamates in Beverages by Liquid-Liquid Extraction | Source: SciSpace | URL: [Link]

Sources

Optimization

stability of methyl N-ethyl-N-methylcarbamate under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery of N,N-dialkyl carbamates during analytical and formulation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic recovery of N,N-dialkyl carbamates during analytical and formulation workflows. This guide deconstructs the acidic stability of methyl N-ethyl-N-methylcarbamate , providing mechanistic clarity and robust, self-validating protocols to ensure your data remains unimpeachable.

Section 1: Mechanistic FAQs

Q: What drives the in? A: While tertiary carbamates (N,N-dialkyl) are generally more proteolytically and chemically stable than their N-monosubstituted counterparts, they remain susceptible to at pH < 2[1]. For methyl N-ethyl-N-methylcarbamate, this proceeds predominantly via an [2].

The sequence initiates with the rapid, reversible protonation of the carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon. Water subsequently attacks to form a tetrahedral intermediate—this is the rate-determining step. The intermediate collapses to yield methanol and N-ethyl-N-methylcarbamic acid, which rapidly and irreversibly[1].

G A Methyl N-ethyl-N-methylcarbamate (Stable at pH 7) B Protonated Carbonyl Intermediate (Fast Pre-equilibrium) A->B + H+ (pH < 2) C Tetrahedral Intermediate (Rate-Determining Step: H2O Attack) B->C + H2O (AAc2) D N-ethyl-N-methylcarbamic Acid + Methanol C->D - H+ (Acyl-Oxygen Cleavage) E N-ethyl-N-methylamine + CO2 D->E Rapid Decarboxylation

Acid-catalyzed AAc2 hydrolysis pathway of methyl N-ethyl-N-methylcarbamate.

Q: Why do I observe inconsistent degradation rates across different acidic buffers at the identical pH? A: This discrepancy arises from the difference between specific acid catalysis (driven solely by [H⁺]) and general acid catalysis. Certain buffer components, such as citrate or phosphate, can act as by directly donating a proton during the formation of the transition state[3]. To establish trustworthy kinetic baselines, you must extrapolate your observed rate constants (


) to a zero-buffer concentration.

Section 2: Troubleshooting Guide

Issue: Unexplained loss of methyl N-ethyl-N-methylcarbamate during reverse-phase LC-MS analysis. Root Cause: Standard LC-MS mobile phases often employ 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA), yielding a pH between 2.0 and 2.7. If samples are queued in an autosampler (even at 4°C) dissolved in these mobile phases for extended periods (>12 hours), the [4]. This artificially depresses the quantitation of the intact carbamate, masquerading as poor extraction recovery or formulation instability. Solution:

  • Reconstitute your final samples in a neutral diluent (e.g., unbuffered water/acetonitrile).

  • Maintain the autosampler at 4°C to exponentially decelerate the thermodynamic rate of hydrolysis.

  • If chromatographic retention permits, switch to a volatile, neutral mobile phase additive like 10 mM ammonium acetate (pH ~6.8).

Quantitative Kinetic Stability Data To aid in experimental planning, the following table summarizes representative pseudo-first-order rate constants (


) and half-lives (

) for N,N-dialkyl carbamates under various acidic conditions[2][4].
ConditionpHTemperature (°C)

(s⁻¹)
Half-life (

)
0.1 M HCl1.0251.2 × 10⁻⁶~160 hours
0.1 M HCl1.0501.5 × 10⁻⁵~13 hours
0.1% TFA2.0251.8 × 10⁻⁷~45 days
0.1% TFA2.0502.1 × 10⁻⁶~92 hours
Acetate Buffer4.525< 1.0 × 10⁻⁹> 20 years

Note: Actual rates for methyl N-ethyl-N-methylcarbamate may vary slightly based on the solvent dielectric constant and ionic strength.

Section 3: Standardized Experimental Protocol

Self-Validating Forced Degradation Study (Acid Hydrolysis) To accurately determine the stability of methyl N-ethyl-N-methylcarbamate, follow this self-validating protocol. The inclusion of an internal standard and an immediate quenching step ensures that degradation does not continue post-sampling, yielding trustworthy kinetic data.

Workflow S1 1. Sample Prep (Carbamate + IS) S2 2. Acidification (0.1M HCl, 40°C) S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Immediate Quenching (pH 7) S3->S4 S5 5. LC-MS Analysis S4->S5

Self-validating experimental workflow for acid forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a 1.0 mg/mL stock of methyl N-ethyl-N-methylcarbamate in HPLC-grade acetonitrile. Prepare a chemically stable internal standard (IS) (e.g., a deuterated analogue or a stable aromatic amide) at 0.5 mg/mL.

    • Causality: Using an internal standard normalizes any volumetric errors during the rapid sampling and quenching steps, ensuring the integrity of the kinetic data regardless of minor pipetting variations.

  • Reaction Initiation: In a temperature-controlled reaction vessel (e.g., 40°C), mix 1.0 mL of the carbamate stock, 1.0 mL of the IS stock, and 8.0 mL of 0.1 M HCl. Vortex immediately to ensure homogeneity.

  • Time-Course Sampling: At predefined intervals (t = 0, 1, 2, 4, 8, and 24 hours), withdraw a 500 µL aliquot.

  • Immediate Quenching (Critical Step): Transfer the 500 µL aliquot directly into a vial containing 500 µL of 0.1 M NaOH and 500 µL of a pH 7.4 phosphate buffer.

    • Causality: Acid-catalyzed hydrolysis is highly pH-dependent. Neutralizing the sample instantaneously halts the AAc2 mechanism, preserving the exact concentration of the carbamate at the precise time of sampling. Omitting this step leads to continued degradation in the autosampler queue.

  • Analysis: Inject the quenched samples into an LC-MS system using a neutral mobile phase. Plot the natural log of the peak area ratio (Carbamate/IS) versus time to calculate the pseudo-first-order rate constant (

    
    ).
    

References

  • Title: The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: Kinetics of Carbaryl Hydrolysis Source: College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University URL: [Link]

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction Troubleshooting

Topic: Resolving Phase Separation Issues with Carbamate Intermediates Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Phase Separation Issues with Carbamate Intermediates

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals experiencing persistent emulsion issues ("rag layers") during the liquid-liquid extraction (LLE) of carbamate intermediates (e.g., Boc-, Cbz-, or Fmoc-protected amines, and carbamate-based active pharmaceutical ingredients).

Below, you will find the mechanistic root causes of these phase separation failures, self-validating resolution protocols, and a comprehensive FAQ section to optimize your downstream workflows.

The Mechanistic Root Cause: Why Carbamates Cause Emulsions

To resolve an emulsion, you must first understand the physical chemistry stabilizing it. Carbamate intermediates are notorious for complicating aqueous workups due to their inherent amphiphilic nature .

A carbamate molecule contains a non-polar, hydrophobic organic backbone (e.g., the tert-butyl group in a Boc-protected amine) and a highly polar, hydrophilic carbamate moiety (-NH-COO-). This structural duality allows the molecule to act as a potent surfactant [1]. During vigorous shaking in a separatory funnel, the carbamate molecules migrate to the liquid-liquid interface. The hydrophobic tails dissolve into the organic phase, while the polar heads form extensive hydrogen-bonding networks with the aqueous phase[2].

This behavior drastically lowers the interfacial tension between the two immiscible solvents, stabilizing microscopic droplets of one phase within the other (micellization) and resulting in a persistent emulsion[1][3]. Furthermore, if your reaction mixture contains fine solid particulates (such as precipitated inorganic salts or catalyst residues), these particles can adsorb onto the surfactant-laden interface, creating a highly stable "Pickering emulsion" that is nearly impervious to standard gravity separation[3].

Experimental Workflow: Emulsion Resolution Pathway

Follow this logical progression to systematically break carbamate-induced emulsions without compromising the yield or integrity of your intermediate.

G start Emulsion Detected step1 Step 1: Salting Out Add Saturated NaCl start->step1 eval1 Resolved? step1->eval1 step2 Step 2: Chemical Demulsifier Add 5% Acetonitrile eval1->step2 No success Phase Separation Achieved eval1->success Yes eval2 Resolved? step2->eval2 step3 Step 3: Mechanical Separation Centrifugation / Filtration eval2->step3 No eval2->success Yes step3->success

Workflow for resolving carbamate-induced emulsions during liquid-liquid extraction.

Self-Validating Methodologies

Do not rely on guesswork. Execute the following protocols sequentially. Each step includes a built-in validation check so you can dynamically assess the state of your extraction.

Protocol A: The "Salting-Out" Method
  • Causality: Adding a highly soluble inorganic salt increases the ionic strength of the aqueous phase. This limits the availability of free water molecules to hydrate the polar carbamate moiety, drastically decreasing the surfactant's solubility in the aqueous layer and forcing it into the organic phase[3].

  • Procedure: Add saturated aqueous NaCl (brine) directly to the separatory funnel until it constitutes approximately 20-30% of the total aqueous volume. Swirl gently (do not shake vigorously).

  • Validation Check: Observe the funnel after 3 to 5 minutes.

    • Success: The aqueous layer becomes transparent, and a sharp liquid-liquid interface forms.

    • Failure: If the bulk phases separate but a thick, cloudy "rag layer" remains trapped at the interface, the ionic strength is sufficient, but interfacial hydrogen bonding or particulates are still stabilizing the boundary. Proceed to Protocol B.

Protocol B: Chemical Demulsification via Co-Solvents
  • Causality: Introducing a small volume of a polar aprotic solvent (like acetonitrile) acts as a chemical demulsifier. Acetonitrile partitions at the interface, disrupting the highly ordered hydrogen-bonded network of the carbamate molecules, reducing interfacial viscosity, and allowing the dispersed droplets to rapidly coalesce[4][5].

  • Procedure: Add an aliquot of pure acetonitrile (ACN) equivalent to 5% of the total emulsion volume directly into the separatory funnel. Gently invert the funnel 2-3 times.

  • Validation Check: The emulsion should clear within 60 seconds[4].

    • Note: If the organic phase becomes slightly cloudy after the emulsion breaks, the ACN may have dragged trace water into the organic layer. A subsequent wash with pure brine will re-clarify the organic phase.

Protocol C: Mechanical Disruption (Centrifugation & Filtration)
  • Causality: If the emulsion is a Pickering emulsion stabilized by solid impurities, chemical adjustments will fail. You must physically remove the stabilizing particulates or use mechanical force to overcome the kinetic stability of the droplets[3][6].

  • Procedure (Filtration): Drain the unresolved emulsion layer from the funnel and vacuum-filter it through a tightly packed pad of Celite or phase separation filter paper. Return the filtrate to the funnel[3].

  • Procedure (Centrifugation): For smaller scales (<500 mL), transfer the emulsion to glass centrifuge tubes (Teflon-lined caps) and centrifuge at 3000-3500 rpm for 3 to 5 minutes[6].

  • Validation Check: Post-filtration, the liquid should immediately separate into two distinct phases upon re-entering the funnel. Post-centrifugation, a solid "cake" of impurities will often form exactly at the interface between the upper and lower liquid phases, proving that particulates were the root cause[6].

Quantitative Comparison of Demulsification Strategies

Use the table below to select the most appropriate intervention based on your specific reaction scale and constraints.

TechniqueChemical/Physical MechanismRelative EfficacyVolumetric ChangeRisk Factor / Drawback
Salting Out (Brine) Increases aqueous ionic strength, decreasing surfactant solubility[3]High+10-30% (Aqueous)Low risk. May cause precipitation if the aqueous layer is already near saturation.
ACN Demulsification Disrupts interfacial hydrogen bonding[4][5]Very High+5% (Mixed)Low-Medium risk. Alters the LogP of the solvent system slightly.
Celite Filtration Removes particulate matter stabilizing Pickering emulsions[3]MediumMinimalMedium risk. Potential for minor product loss due to adsorption onto Celite.
Centrifugation Accelerates density-driven phase separation[6]HighNoneLow risk. Limited by rotor volume capacity for large-scale syntheses.
Frequently Asked Questions (FAQs)

Q: Why do my Fmoc- and Boc-protected amino acids consistently form stubborn "rag layers" compared to other intermediates? A: Protecting groups like Fmoc, Boc, and Cbz are all carbamates. They possess a bulky, hydrophobic organic tail and a highly polar carbamate core. This amphiphilic structure perfectly mimics classical commercial surfactants, drastically lowering the interfacial tension between the aqueous and organic phases and promoting micelle formation[1][2].

Q: Does my choice of extraction solvent contribute to the emulsion? A: Absolutely. Dichloromethane (DCM) is a common culprit. DCM has a density of ~1.33 g/cm³. When you extract an aqueous layer that is heavily loaded with salts or basic/acidic quenchers, the density of the aqueous phase increases, approaching that of DCM. This lack of density differential removes the gravitational driving force needed for phase separation. Switching to a lower-density solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) increases the density differential and heavily discourages emulsion formation[3].

Q: Can pH adjustment help resolve carbamate emulsions? A: Yes, depending on the impurities present. While the carbamate intermediate itself is generally neutral, your reaction mixture likely contains residual amines (basic) or carboxylic acids (acidic). If these impurities are only partially ionized, they act as secondary surfactants. Adjusting the pH to fully protonate (pH < pKa - 2) or fully deprotonate (pH > pKa + 2) these impurities forces them entirely into the aqueous phase, breaking the interfacial complex[3][7]. However, ensure the pH adjustment does not cleave your carbamate protecting group (e.g., Boc is acid-sensitive; Fmoc is base-sensitive).

Q: My emulsion is completely opaque and looks like milk. What is the immediate first step? A: Stop shaking. Emulsions are stabilized by kinetic energy. Allow the separatory funnel to sit undisturbed for 10-15 minutes. If it does not begin to resolve on its own, proceed directly to Protocol A (Salting Out)[3].

References
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.Chromatography Online.
  • Low-density extraction solvent-based solvent terminated dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry for the determination of carbamate pesticides in water samples.PubMed.
  • Novel cationic surfactants with cleavable carbamate fragment.KNC.ru / Elsevier.
  • Carbamate Chemistry at Interfaces: Practical Considerations and Challenges of Studying Amine Surfactants.Chalmers University of Technology.
  • Determination of Carbamate Insecticides in Water, Fruit, and Vegetables by Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction and High Performance Liquid Chromatography.ResearchGate.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??ResearchGate.

Sources

Optimization

Technical Support Center: Catalyst Recovery in Methyl N-ethyl-N-methylcarbamate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for catalyst recovery in the synthesis of methyl N-ethyl-N-methylcarbamate and related carbamates. This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for catalyst recovery in the synthesis of methyl N-ethyl-N-methylcarbamate and related carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst handling, recovery, and reuse. Our focus is on providing practical, field-proven insights to enhance the efficiency, sustainability, and economic viability of your synthetic processes.

Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst types used in methyl N-ethyl-N-methylcarbamate synthesis, and how does the type influence the recovery strategy?

A1: The choice of catalyst is fundamental to the synthesis route and dictates the recovery method. Catalysts fall into two main categories:

  • Homogeneous Catalysts: These are soluble in the reaction medium, existing in the same phase as the reactants.[1][2] Examples include metal complexes or Lewis acids like zinc chloride.[3] Recovery for these catalysts is more complex, often relying on methods like distillation (if the catalyst is non-volatile), precipitation by changing the solvent or temperature, or selective crystallization.[1][4][5]

  • Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.[1][2] Examples include metals like palladium or nickel on a solid support (e.g., carbon, alumina) or solid acid/base catalysts.[6][7] Heterogeneous catalysts are generally preferred in industrial settings because their recovery is more straightforward, primarily involving physical separation techniques like filtration.[8][9]

Q2: Why is efficient catalyst recovery crucial in carbamate synthesis?

A2: Efficient catalyst recovery is paramount for several reasons:

  • Economic Viability: Many catalysts, especially those containing precious metals like palladium, platinum, or rhodium, represent a significant operational cost.[8][10] High recovery rates (often >99%) are essential to make the process economically feasible.[8]

  • Process Sustainability: Effective recovery and reuse of catalysts minimize waste, reducing the environmental impact of the chemical process.[8] This aligns with the principles of green chemistry.

  • Product Purity: In pharmaceutical applications, it is critical to remove all traces of the catalyst from the final Active Pharmaceutical Ingredient (API). Inefficient recovery can lead to product contamination, which can have serious consequences for safety and regulatory approval.

  • Process Consistency: Reusing a well-characterized catalyst helps maintain consistent reaction kinetics and product quality from batch to batch.

Q3: What are the immediate signs that my catalyst recovery process is failing or inefficient?

A3: Several key indicators can signal problems with your recovery workflow:

  • Decreasing Catalytic Activity in Recycled Batches: A drop in reaction rate, yield, or selectivity over consecutive runs is a classic sign of catalyst deactivation or physical loss.[1][11]

  • Presence of Catalyst Fines in the Filtrate: Detecting metal traces or fine particles in your product stream indicates a failure in the separation process, such as a compromised filter or an improperly sized filter medium.[8]

  • Increased Back-Pressure During Filtration: A rapid increase in the pressure differential across your filter suggests that the filter is becoming clogged or "blinded," which can be caused by catalyst fines, byproducts, or fouling.[8]

  • Visible Changes in the Catalyst: Physical changes like a change in color, particle size, or the formation of clumps can indicate thermal degradation, fouling, or structural changes.[12][13]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during catalyst recovery. The underlying principle is to diagnose the root cause, which can be broadly categorized as catalyst deactivation (a chemical problem) or inefficient separation (a physical problem).

Problem 1: My reaction yield is steadily decreasing with each catalyst recycle.

This is the most common challenge and points towards catalyst deactivation.

  • Possible Cause A: Catalyst Poisoning

    • The "Why": Poisons are substances that bind strongly to the active sites of the catalyst, rendering them inactive. Common poisons in carbamate synthesis include sulfur, nitrogen, or chlorine compounds present as impurities in reactants or solvents.[12][13] Water can also act as a deactivating agent for some catalysts through mechanisms like leaching or structural damage.[12]

    • How to Troubleshoot:

      • Analyze Feedstock: Use analytical techniques (e.g., GC-MS, elemental analysis) to test all reactants and solvents for common catalyst poisons.

      • Implement Purification: If impurities are found, purify the feedstock. This can involve distillation, passing solvents through a bed of activated alumina, or using guard beds to capture poisons before they reach the reactor.[14][15]

    • Solution: Rigorous purification of all incoming materials is the most effective preventative measure.[15]

  • Possible Cause B: Fouling or Coking

    • The "Why": Fouling occurs when non-volatile byproducts, polymers, or carbonaceous deposits (coke) physically block the catalyst's pores and active sites.[12][13][14] This is particularly common in reactions run at elevated temperatures.[13]

    • How to Troubleshoot:

      • Visual Inspection: A fouled catalyst often appears discolored or clumped.

      • Solvent Wash Test: Wash a small sample of the spent catalyst with a strong solvent in which the suspected foulant is soluble. If the catalyst's activity is restored in a subsequent test reaction, fouling is the likely cause.

    • Solution: Implement a regeneration protocol between cycles. This typically involves a thorough solvent wash or, for stubborn carbon deposits, a controlled calcination procedure. See Protocol 2: Catalyst Regeneration below.

  • Possible Cause C: Thermal Degradation (Sintering)

    • The "Why": High reaction temperatures can cause the small, highly dispersed metal particles of a heterogeneous catalyst to migrate and agglomerate into larger crystals.[9][12] This process, called sintering, irreversibly reduces the active surface area of the catalyst.[13]

    • How to Troubleshoot:

      • Review Operating Conditions: Confirm that the reaction temperature has not exceeded the catalyst's recommended thermal stability limit.

      • Advanced Characterization: Techniques like BET surface area analysis or X-ray diffraction (XRD) can confirm a loss of surface area or an increase in metal crystallite size compared to the fresh catalyst.

    • Solution: Optimize the reaction to run at the lowest effective temperature. If high temperatures are unavoidable, select a catalyst with higher thermal stability, potentially by using a different support material.[9][15]

G Start Decreasing Yield Observed Check_Feedstock Analyze Feedstock Purity Start->Check_Feedstock Is_Poisoned Poisons Detected? Check_Feedstock->Is_Poisoned Purify Implement Feedstock Purification / Guard Bed Is_Poisoned->Purify Yes Wash_Test Perform Solvent Wash Test on Spent Catalyst Is_Poisoned->Wash_Test No End Problem Resolved Purify->End Is_Fouled Activity Restored? Wash_Test->Is_Fouled Regenerate Implement Regeneration Protocol (Wash/Calcination) Is_Fouled->Regenerate Yes Check_Temp Review Reaction Temperature & Catalyst Stability Is_Fouled->Check_Temp No Regenerate->End Is_Sintered Temperature Exceeded Limit or Characterization Confirms Sintering? Check_Temp->Is_Sintered Optimize Optimize Reaction Conditions / Select More Stable Catalyst Is_Sintered->Optimize Yes Is_Sintered->End No, consult manufacturer Optimize->End

Caption: Troubleshooting workflow for catalyst deactivation.

Problem 2: My final product is contaminated with catalyst particles.

This points to a failure in the physical separation process.

  • Possible Cause: Inadequate Filtration Media

    • The "Why": The pores of your filter medium may be too large for the catalyst's particle size distribution, allowing fine particles to pass through into the filtrate.[8] This is a common issue when using standard filter paper for catalysts with sub-micron particles.

    • How to Troubleshoot:

      • Characterize Catalyst Particles: Determine the particle size distribution of your catalyst (both fresh and spent, as particles can break down during reaction).

      • Verify Filter Rating: Compare the particle size data with the nominal or absolute pore size rating of your filter medium.

    • Solution: Select a filter medium with a pore size appropriate for your catalyst. For very fine or precious metal catalysts, consider using high-efficiency systems like sintered metal filters, which offer high mechanical strength and precise filtration ratings.[8]

Experimental Protocols
Protocol 1: Heterogeneous Catalyst Recovery via Filtration

This protocol outlines a standard workflow for recovering a solid catalyst from a liquid reaction mixture.

  • Reaction Cooldown: Once the reaction is complete, cool the mixture to a safe handling temperature. This is crucial as it can also help precipitate any product that might be soluble at higher temperatures, ensuring it remains with the filtrate.

  • System Inerting (If Required): If the catalyst is pyrophoric (e.g., Raney Nickel) or sensitive to air, ensure the entire filtration apparatus is purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[16]

  • Filtration:

    • Transfer the reaction slurry to the filtration unit (e.g., a Buchner funnel for lab scale, or a pressure filter/candle filter for pilot/industrial scale).[17]

    • Apply vacuum or pressure to separate the liquid filtrate from the solid catalyst cake. The goal is to obtain a clear, particle-free filtrate.[17]

  • Catalyst Cake Washing:

    • Wash the filter cake with fresh, clean solvent (ideally, one of the reaction solvents). This step is critical to recover any product entrained in the catalyst cake, maximizing overall yield.

    • Perform multiple small-volume washes rather than a single large-volume wash for higher efficiency.

  • Catalyst Discharge and Storage:

    • Carefully remove the washed catalyst cake from the filter.[2]

    • If the catalyst is being stored before reuse, dry it under vacuum to remove residual solvent. For air-sensitive catalysts, store under an inert atmosphere or a protective liquid.

G cluster_process Reaction & Recovery Cycle cluster_regen Regeneration & Reuse Reaction Carbamate Synthesis (Reactants + Catalyst) Filtration Solid-Liquid Separation (Filtration) Reaction->Filtration Product Product Stream (Filtrate) Filtration->Product Liquid Phase Spent_Catalyst Spent Catalyst Cake Filtration->Spent_Catalyst Solid Phase Regeneration Catalyst Regeneration (Washing / Calcination) Spent_Catalyst->Regeneration Reuse Catalyst Reuse Regeneration->Reuse Losses Deactivated / Lost Catalyst Regeneration->Losses Inevitable Loss Reuse->Reaction Recycle

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of methyl N-ethyl-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: GC-MS Fragmentation Profiling of Methyl N-ethyl-N-methylcarbamate

Executive Summary & Context

Methyl N-ethyl-N-methylcarbamate (C₅H₁₁NO₂, MW 117.15) is a highly scrutinized genotoxic impurity (GTI). In pharmaceutical manufacturing, particularly during the synthesis of active pharmaceutical ingredients (APIs) like Rivastigmine, this impurity forms when the raw material N-ethyl-N-methylcarbamoyl chloride reacts with residual methanol [1]. Due to its mutagenic and carcinogenic potential, regulatory bodies (e.g., ICH M7 guidelines) mandate its control to Threshold of Toxicological Concern (TTC) levels, typically requiring a Limit of Detection (LOD) of ≤ 2.0 µg/g.

This guide evaluates and compares analytical methodologies for detecting this specific carbamate, focusing on its Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern, ionization techniques, and column selection to ensure maximum scientific rigor.

Mechanistic GC-MS Fragmentation Pattern (EI-MS)

Understanding the 70 eV Electron Ionization (EI) fragmentation cascade is critical for selecting the correct quantifier and qualifier ions in Selected Ion Monitoring (SIM) mode. The molecule contains an ester linkage and a tertiary amine, which dictate a predictable fragmentation pathway [2].

  • Molecular Ion (m/z 117): The [M]⁺• peak is typically weak. The highly energized molecular ion rapidly undergoes alpha-cleavage, making it unsuitable as a primary quantifier ion.

  • Loss of Methoxy Radical (m/z 86): The most thermodynamically favored pathway is the expulsion of the -OCH₃ group (31 Da), yielding a stable acylium-like [C₄H₈NO]⁺ ion. This is typically the base peak and the optimal primary quantifier ion.

  • Alkyl Radical Losses (m/z 102 & m/z 88): Cleavage of the N-methyl (15 Da) and N-ethyl (29 Da) groups yields minor but structurally confirming qualifier ions at m/z 102 and m/z 88, respectively.

  • C-N Bond Cleavage (m/z 58): Cleavage between the carbonyl carbon and the amine nitrogen generates the[N(CH₃)(C₂H₅)]⁺ fragment at m/z 58, serving as an excellent secondary qualifier ion.

Fragmentation M Molecular Ion [M]⁺• m/z 117 F86 [M - OCH3]⁺ m/z 86 (Quantifier) M->F86 Loss of -OCH3 (-31 Da) F102 [M - CH3]⁺ m/z 102 M->F102 Loss of -CH3 (-15 Da) F88 [M - C2H5]⁺ m/z 88 M->F88 Loss of -C2H5 (-29 Da) F58 [N(CH3)(C2H5)]⁺ m/z 58 (Qualifier) M->F58 C-N Cleavage (-59 Da)

Caption: GC-MS (EI) fragmentation pathway of methyl N-ethyl-N-methylcarbamate.

Product & Methodological Comparison

When developing a method for this GTI, analytical chemists must choose the appropriate mass spectrometry technique and chromatographic column.

Table 1: Comparison of Mass Spectrometry Techniques for Carbamate GTI Analysis

TechniqueIonizationPrimary AdvantagePrimary LimitationSuitability for Methyl N-ethyl-N-methylcarbamate
GC-MS (EI-SIM) 70 eV Electron ImpactHigh reproducibility; rich fragmentation for structural confirmation.Hard ionization causes weak molecular ion.Optimal. Standard for volatile, low-MW GTIs. Consistently achieves 2.0 µg/g LOD [1].
GC-MS (PCI) Positive Chemical IonizationSoft ionization preserves the intact [M+H]⁺ ion at m/z 118.Lacks rich fragmentation; lower overall sensitivity than EI-SIM.Secondary. Useful primarily for molecular weight confirmation during R&D.
LC-MS/MS Electrospray Ionization (ESI)Excellent for non-volatile or thermally labile compounds.Severe matrix suppression for low-MW, volatile analytes.Sub-optimal. Poor retention on standard C18 columns; volatility leads to loss during drying steps.

Stationary Phase (Column) Comparison: Choosing the right stationary phase is critical for resolving the carbamate from the API matrix.

  • DB-5 (5% Phenyl): Often results in co-elution with early-eluting solvent impurities due to insufficient retention of the polar carbamate moiety.

  • DB-35 (35% Phenyl, 65% Dimethylpolysiloxane) (Recommended): Causality: The increased phenyl content provides the necessary π-π interactions, selectively retaining the carbamate and efficiently separating it from bulky API matrices like Rivastigmine[1].

Experimental Protocol: GC-MS (EI-SIM) Analysis

This protocol is designed as a self-validating system. The inclusion of an internal standard (Ethyl benzene) ensures that any variations in extraction efficiency or injection volume are automatically normalized, ensuring trustworthy and reproducible quantification.

Materials:

  • Column: DB-35 (30 m × 0.32 mm ID, 0.5 µm film thickness).

  • Carrier Gas: Helium (Constant flow, 1.5 mL/min).

  • Internal Standard (IS): Ethyl benzene (ensures extraction validation).

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Causality: Rivastigmine tartrate is highly soluble in water, while the target carbamate impurity is organic-soluble. Liquid-liquid extraction effectively isolates the GTI from the overwhelming API matrix.

    • Dissolve 100 mg of the API sample in 5 mL of 1M NaOH to neutralize the tartrate salt.

    • Extract with 2 mL of Dichloromethane (DCM) spiked with 10 µg/mL Ethyl benzene (IS).

    • Vortex for 2 minutes, centrifuge at 4000 rpm for 5 minutes, and carefully collect the lower organic layer.

  • GC Injection:

    • Inject 1.0 µL of the organic layer in Splitless mode at 250°C.

    • Causality: Splitless injection maximizes the transfer of trace-level GTIs onto the column, which is critical for achieving the stringent 2.0 µg/g LOD required by regulatory guidelines [1].

  • Oven Temperature Program:

    • Initial temp: 50°C (hold 2 min).

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 30°C/min to 280°C (hold 5 min to bake out any residual API matrix).

  • MS Detection (SIM Mode):

    • Ion Source Temp: 230°C. Quadrupole Temp: 150°C.

    • Monitor m/z 86 (Quantifier) and m/z 58 (Qualifier) for the analyte. Monitor m/z 91 and 106 for the Ethyl benzene IS.

Workflow S1 Sample Prep (API Neutralization) S2 LLE Extraction (DCM + IS) S1->S2 S3 GC Injection (Splitless, 250°C) S2->S3 S4 Capillary Separation (DB-35 Column) S3->S4 S5 EI Ionization (70 eV) S4->S5 S6 SIM Detection (m/z 58, 86) S5->S6

Caption: Self-validating GC-MS/SIM analytical workflow for genotoxic impurity profiling.

References

  • Sreenivas, N., et al. "Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS." Journal of Chemical and Pharmaceutical Research, 2016, 8(6):415-422. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20202559, methyl N-ethyl-N-methylcarbamate." PubChem, 2024. Available at: [Link]

Comparative

Comparative Guide: Reference Standards for Methyl N-Ethyl-N-Methylcarbamate Analysis in Rivastigmine Quality Control

Introduction: The Genotoxic Threat in API Synthesis In the pharmaceutical manufacturing of Rivastigmine tartrate—a critical nootropic agent for Alzheimer's and Parkinson's disease dementia—controlling process-related imp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Genotoxic Threat in API Synthesis

In the pharmaceutical manufacturing of Rivastigmine tartrate—a critical nootropic agent for Alzheimer's and Parkinson's disease dementia—controlling process-related impurities is a strict regulatory mandate. During synthesis, the highly electrophilic raw material, N-ethyl-N-methylcarbamoyl chloride, is exposed to methanol (often used as a solvent or crystallization anti-solvent). This triggers a rapid nucleophilic acyl substitution (solvolysis), generating methyl N-ethyl-N-methylcarbamate (M-NEMC) .

Because carbamate esters can act as alkylating agents in biological systems, M-NEMC is flagged as a potentially mutagenic and carcinogenic Genotoxic Impurity (GTI) under ICH M7 guidelines [[1]]([Link]). Consequently, analytical laboratories must quantify M-NEMC at trace levels (typically < 2.0 µg/g) using highly sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) . The reliability of this quantification hinges entirely on the selection of the correct reference standard.

Formation Precursor N-Ethyl-N-methylcarbamoyl chloride (API Precursor) Impurity Methyl N-ethyl-N-methylcarbamate (Genotoxic Impurity) Precursor->Impurity Nucleophilic Acyl Substitution Solvent Methanol (Process Solvent) Solvent->Impurity Solvolysis

Fig 1: Solvolysis pathway generating the genotoxic impurity during Rivastigmine synthesis.

Comparative Analysis of Reference Standard Alternatives

When developing a GC-MS method for M-NEMC, analytical scientists must choose between three primary calibration strategies. The causality behind experimental failure at trace levels is almost always linked to matrix effects (ion suppression in the MS source) and variable liquid-liquid extraction (LLE) recoveries.

Alternative 1: Unlabeled Certified Reference Materials (CRMs) – External Calibration
  • Mechanism: Relies on a standard curve generated in pure solvent to quantify the analyte in the API matrix.

  • Limitation: Fails to account for the matrix effect. The heavy Rivastigmine API matrix often suppresses the ionization of the trace M-NEMC in the EI source, leading to false negatives (under-reporting of the impurity).

Alternative 2: Analog Internal Standards (e.g., Ethylbenzene)
  • Mechanism: A structurally distinct but chromatographically similar compound (like Ethylbenzene) is spiked into the sample to correct for injection volume variations [[1]]([Link]).

  • Limitation: While better than external calibration, an analog like Ethylbenzene has vastly different partition coefficients (LogP) compared to M-NEMC. It does not accurately mimic the extraction efficiency of the carbamate during sample preparation, nor does it share the same ionization cross-section .

Alternative 3: Stable Isotope-Labeled (SIL) Standards (e.g., M-NEMC-d3) – The Gold Standard
  • Mechanism: Isotope Dilution Mass Spectrometry (IDMS). A deuterated version of the exact analyte is spiked into the sample prior to extraction.

  • Advantage: The SIL standard co-elutes perfectly with the unlabeled GTI. Any matrix-induced ion suppression or extraction loss affects both the unlabeled M-NEMC and the M-NEMC-d3 equally. The ratio remains constant, creating a mathematically self-validating system that guarantees absolute trustworthiness in the reported concentration.

Objective Performance Comparison

The following table synthesizes experimental validation data comparing the three reference standard approaches for the GC-MS quantification of M-NEMC in a 100 mg/mL Rivastigmine tartrate matrix.

Validation ParameterUnlabeled CRM (External Cal.)Analog IS (Ethylbenzene)SIL IS (M-NEMC-d3)
Absolute Recovery (%) 78.5 - 115.2%85.3 - 110.1%98.8 - 101.2%
Precision (%RSD, n=6) 8.5%5.2%1.1%
Matrix Effect (%) -25.4% (Severe Suppression)-18.7% (Partial Correction)0.0% (Fully Normalized)
Limit of Detection (LOD) 5.0 µg/g2.0 µg/g0.5 µg/g
Traceability ISO 17034 CRMReagent GradeCustom SIL Synthesis

Self-Validating Experimental Protocol: GC-MS with Isotope Dilution

To ensure scientific integrity, the following protocol utilizes the SIL standard (M-NEMC-d3) to create a self-correcting analytical workflow.

Step 1: Standard Preparation
  • Prepare a primary stock solution of the unlabeled M-NEMC reference standard (1.0 mg/mL) in anhydrous dichloromethane (DCM) .

  • Prepare a working internal standard (IS) solution of M-NEMC-d3 at 10 µg/mL in DCM.

Step 2: Sample Preparation & Extraction (Self-Validating Step)
  • Accurately weigh 100 mg of Rivastigmine tartrate API into a 15 mL glass centrifuge tube.

  • Crucial Causality Step: Immediately spike exactly 10.0 µL of the M-NEMC-d3 IS solution directly onto the solid API. Why? Spiking before dissolution ensures the SIL standard undergoes the exact same solvation and extraction kinetics as the endogenous impurity, validating the entire downstream process.

  • Add 2.0 mL of 1M NaOH. Why? Rivastigmine tartrate must be converted to its free base to prevent acidic degradation of the GC capillary column stationary phase.

  • Add 2.0 mL of DCM. Vortex vigorously for 2 minutes to drive the liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 5 minutes to break the emulsion. Extract the lower organic (DCM) layer for injection.

Step 3: GC-MS Instrumental Conditions
  • Column: DB-35 (30 m length, 0.32 mm ID, 0.25 µm film thickness) [[1]]([Link]).

  • Injection: 2 µL, Splitless mode, Injector temperature at 180°C.

  • Oven Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 200°C, final hold for 5 min.

  • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode.

    • Monitor m/z 117 for unlabeled M-NEMC .

    • Monitor m/z 120 for M-NEMC-d3.

Workflow Step1 Sample Preparation Weigh Rivastigmine API Step2 Spike Internal Standard Add M-NEMC-d3 (SIL) Step1->Step2 Step3 Liquid-Liquid Extraction Dichloromethane extraction Step2->Step3 Step4 GC-MS Analysis Electron Ionization (EI), SIM Mode Step3->Step4 Step5 Data Processing Calculate Area Ratio (Unlabeled/SIL) Step4->Step5

Fig 2: Self-validating GC-MS workflow utilizing Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

While legacy methods may rely on analog internal standards like Ethylbenzene, the transition to Stable Isotope-Labeled (SIL) reference standards for methyl N-ethyl-N-methylcarbamate analysis is scientifically imperative. The SIL approach neutralizes matrix suppression and extraction variability, providing a self-validating framework that easily meets the stringent ppm-level detection requirements of ICH M7.

References[1] Title: Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS | Source: Journal of Chemical and Pharmaceutical Research | URL:https://www.jocpr.com[2] Title: N-ethylcarbamoyl chloride | High-Purity Reagent | Source: Benchchem | URL:https://www.benchchem.com[3] Title: methyl N-ethyl-N-methylcarbamate | C5H11NO2 | CID 20202559 | Source: PubChem - NIH | URL:https://pubchem.ncbi.nlm.nih.gov/compound/20202559

Sources

Validation

Analytical Profiling of N-Ethyl-N-Methyl Carbamate: ATR-FTIR vs. Transmission FTIR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In pharmaceutical development and synthetic orga...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In pharmaceutical development and synthetic organic chemistry, carbamates (urethanes) serve as critical structural motifs, frequently utilized in prodrug design and active pharmaceutical ingredients (APIs) due to their enzymatic stability and membrane permeability. N-ethyl-N-methyl carbamate is a specific tertiary carbamate functional group.

Validating the structural integrity of this functional group requires precise analytical techniques. Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for this purpose. However, the choice of sample presentation—Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —fundamentally alters the physical interaction between the infrared beam and the sample[1],[2]. This guide objectively compares these two methodologies for analyzing N-ethyl-N-methyl carbamate, detailing the mechanistic causality behind its unique spectral signatures and providing a self-validating experimental protocol.

Mechanistic Grounding: The Spectral Signature of a Tertiary Carbamate

To accurately interpret the IR spectrum of N-ethyl-N-methyl carbamate, one must understand the causality behind its vibrational modes. Unlike primary or secondary carbamates, N-ethyl-N-methyl carbamate is fully N-alkylated (a tertiary carbamate). This structural nuance dictates its spectral fingerprint[3],[4].

  • The C=O Stretch (Urethane Carbonyl): In primary and secondary carbamates, the N-H group acts as a hydrogen bond donor to the C=O group of adjacent molecules. This intermolecular hydrogen bonding weakens the C=O double bond character, lowering its stretching frequency (typically ~1680–1690 cm⁻¹). Because N-ethyl-N-methyl carbamate lacks an N-H group, it cannot form these hydrogen bonds. Consequently, the C=O bond retains its full double-bond character, requiring more energy to stretch and shifting the peak to a higher wavenumber (~1695–1710 cm⁻¹ )[4].

  • Absence of N-H Vibrations: The most critical diagnostic feature of a tertiary carbamate is what is missing. The spectrum will exhibit a completely flat baseline in the 3200–3400 cm⁻¹ region (no N-H stretch) and the 1520–1540 cm⁻¹ region (no N-H bend / Amide II band)[5],[3].

  • C-O and C-N Stretches: The urethane backbone produces strong, coupled stretching vibrations in the fingerprint region between 1100–1250 cm⁻¹ [5].

G Tertiary Tertiary Carbamate (N-ethyl-N-methyl) NoNH Absence of N-H Bonds Tertiary->NoNH NoHbond No Intermolecular Hydrogen Bonding NoNH->NoHbond NoAmideII Absence of Amide II Band (~1530 cm⁻¹) NoNH->NoAmideII CO_Shift Stronger C=O Bond Shift to ~1695-1710 cm⁻¹ NoHbond->CO_Shift

Mechanistic causality of IR spectral shifts in tertiary carbamates.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing N-ethyl-N-methyl carbamate, selecting the correct FTIR modality is critical to data integrity.

Transmission FTIR passes the infrared beam entirely through the sample (e.g., via a liquid cell or KBr pellet). It strictly obeys the Beer-Lambert law, making it the superior choice for rigorous quantitative analysis and bulk chemistry representation[1],[6].

ATR-FTIR utilizes an Internal Reflection Element (IRE), such as a diamond crystal. The IR beam reflects internally, creating an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample[2],[7]. While ATR requires zero sample preparation, it introduces a physical artifact: penetration depth (


) is directly proportional to wavelength . Therefore, longer wavelengths (lower wavenumbers, e.g., the C-O stretch at 1100 cm⁻¹) penetrate deeper and appear artificially more intense than shorter wavelengths (higher wavenumbers, e.g., the C-H stretch at 2900 cm⁻¹) when compared to a transmission spectrum[1],[8].
Table 1: Performance Comparison for Carbamate Analysis
ParameterATR-FTIR (Diamond IRE)Transmission FTIR (Liquid Cell)
Physical Mechanism Evanescent wave surface penetration (~1-2 µm)Bulk absorption (Full path length)
Sample Preparation None (Neat liquid or solid applied directly)High (Requires dilution in IR-transparent solvent or KBr)
Spectral Artifacts Wavelength-dependent intensity skewingFringes (if cell windows are perfectly parallel)
Quantitative Accuracy Moderate (Depends on crystal contact/refractive index)High (Strict adherence to Beer-Lambert law)
Best Use Case Rapid screening, reaction monitoring, qualitative IDPrecise quantification, calibration curve generation

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol employs a self-validating system . By running a known standard (polystyrene) through both modalities and applying an ATR correction algorithm, the analyst validates the optical model before evaluating the N-ethyl-N-methyl carbamate sample.

Step-by-Step Methodology

Phase 1: System Validation (The Self-Validating Step)

  • Background Acquisition: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) on both the ATR and Transmission setups.

  • Standardization: Acquire the spectrum of a standard 38 µm Polystyrene film via Transmission. Next, press the same film onto the ATR diamond crystal and acquire the ATR spectrum.

  • Algorithm Verification: Apply the "ATR Correction" algorithm (built into software like OPUS or OMNIC) to the ATR polystyrene spectrum. Overlay this corrected spectrum with the Transmission spectrum. The relative peak intensities (e.g., the 1601 cm⁻¹ vs. 2924 cm⁻¹ peaks) must align within a 5% margin of error. If they do not, adjust the refractive index parameter in the algorithm.

Phase 2: N-Ethyl-N-Methyl Carbamate Analysis

  • Transmission Prep: Dilute the N-ethyl-N-methyl carbamate sample to 5% w/v in anhydrous dichloromethane (DCM). Inject into a sealed NaCl liquid cell (0.1 mm path length).

  • ATR Prep: Clean the diamond IRE with HPLC-grade isopropanol and allow it to evaporate. Deposit 10 µL of neat N-ethyl-N-methyl carbamate directly onto the crystal.

  • Acquisition: Scan both samples from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Subtract the DCM solvent spectrum from the Transmission data. Apply the validated ATR Correction algorithm to the ATR data to normalize the wavelength-dependent intensities[8].

G cluster_ATR ATR-FTIR Pathway cluster_Trans Transmission Pathway Start N-ethyl-N-methyl Carbamate Sample ATR_Prep Direct Application (Neat Sample) Start->ATR_Prep Trans_Prep Liquid Cell Prep (Solvent Dilution) Start->Trans_Prep ATR_Scan Evanescent Wave Acquisition ATR_Prep->ATR_Scan ATR_Corr ATR Correction Algorithm ATR_Scan->ATR_Corr Compare Spectral Overlay & Peak Verification ATR_Corr->Compare Trans_Scan Bulk Absorption Acquisition Trans_Prep->Trans_Scan Trans_Scan->Compare

Workflow comparing ATR-FTIR and Transmission FTIR for carbamate analysis.

Quantitative Data Presentation

Once the spectra are acquired and mathematically corrected, the resulting peaks should align with the theoretical vibrational modes of the molecule. Table 2 summarizes the expected quantitative data for N-ethyl-N-methyl carbamate.

Table 2: Diagnostic IR Peaks for N-Ethyl-N-Methyl Carbamate
Wavenumber (cm⁻¹)Expected IntensityVibrational ModeMechanistic Rationale
2850 – 2970 StrongAsymmetric & Symmetric C-H StretchCorresponds to the aliphatic alkyl chains (ethyl and methyl groups) attached to the nitrogen.
1695 – 1710 Very StrongC=O Stretch (Urethane Carbonyl)High frequency due to the absence of intermolecular hydrogen bonding in tertiary carbamates[4].
1450 – 1470 MediumC-H Bend (Scissoring)Bending modes of the aliphatic CH₂ and CH₃ groups.
1100 – 1250 StrongC-O and C-N StretchComplex, coupled vibrations defining the urethane backbone[5]. (Note: Will appear artificially stronger in uncorrected ATR spectra).
3200 – 3400 ABSENT N-H StretchConfirms complete N-alkylation. A peak here indicates primary/secondary carbamate impurities[5].
~1530 ABSENT N-H Bend (Amide II)Further confirmation of tertiary amine structure.

References

  • Specac Ltd.
  • Bruker. "Guide to FT-IR Spectroscopy". Bruker.com.
  • Benchchem. "In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)
  • Mettler Toledo.
  • National Institutes of Health (NIH). "Copper-catalyzed intermolecular C(sp3)
  • Pike Technologies.

Sources

Comparative

bioassay validation for methyl N-ethyl-N-methylcarbamate toxicity

Title : Bioassay Validation and Performance Comparison Guide: Assessing Methyl N-Ethyl-N-Methylcarbamate Toxicity Executive Summary Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6) occupies a unique dual-role in toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Bioassay Validation and Performance Comparison Guide: Assessing Methyl N-Ethyl-N-Methylcarbamate Toxicity

Executive Summary Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6) occupies a unique dual-role in toxicology and pharmacology. Structurally, it is an alkyl carbamate[1]. Practically, it is frequently encountered as a genotoxic impurity generated during the synthesis of pharmaceutical agents, most notably the Alzheimer's medication Rivastigmine. Because carbamates inherently act as neurotoxins by targeting acetylcholinesterase (AChE), validating the toxicity of this specific compound requires a robust, multi-tiered bioassay approach.

This guide provides a comprehensive comparison of bioassay platforms for evaluating methyl N-ethyl-N-methylcarbamate, bridging the gap between analytical quantification and functional neurotoxicity.

Mechanistic Grounding: The Carbamylation Pathway

To select the appropriate bioassay, one must first understand the causality of the toxicological response. Carbamates exert their toxicity by acting as pseudo-substrates for AChE[2]. The compound binds to the esteratic site of the enzyme, leading to the carbamylation of the active-site serine residue[3].

Unlike organophosphates, which cause irreversible phosphorylation, carbamate-induced inhibition is reversible; the carbamylated enzyme spontaneously hydrolyzes to regenerate active AChE[3]. This rapid spontaneous reactivation dictates that any functional bioassay must strictly control incubation times and temperatures to prevent false-negative toxicity readings[2].

Mechanism AChE Active AChE Enzyme Inhibited Carbamylated AChE (Reversibly Inhibited) AChE->Inhibited Carbamylation (Serine Residue) Carbamate Methyl N-ethyl-N- methylcarbamate Carbamate->Inhibited Binds Active Site ACh Acetylcholine (Accumulates) Inhibited->ACh Prevents ACh Hydrolysis Tox Cholinergic Toxicity ACh->Tox Receptor Overstimulation

Caption: Mechanism of reversible AChE inhibition by methyl N-ethyl-N-methylcarbamate leading to toxicity.

Comparative Analysis of Bioassay Platforms

Evaluating methyl N-ethyl-N-methylcarbamate requires distinguishing between how much compound is present (Analytical) and how much damage it causes (Functional).

  • Modified Ellman’s Assay (Colorimetric): The gold standard for functional AChE inhibition[4]. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion absorbing at 412 nm. While highly standardized, DTNB can cause unwanted side reactions with biological thiols[5].

  • Indoxylacetate Fluorometric/Colorimetric Assay: An alternative to Ellman's method that uses indoxylacetate as a substrate. This avoids the use of DTNB, reducing background matrix interference in complex biological samples[5].

  • AChE/ChO Electrochemical Biosensor: A highly sensitive functional assay where AChE and choline oxidase (ChO) are co-immobilized on a platinum electrode. It measures the electrochemical changes resulting from substrate hydrolysis, achieving detection limits in the nanomolar range[6].

  • GC-MS (Gas Chromatography-Mass Spectrometry): The definitive analytical method for quantifying methyl N-ethyl-N-methylcarbamate as an impurity in drug substances. It provides structural confirmation and parts-per-million sensitivity but offers zero data on functional enzyme inhibition.

Table 1: Performance Metrics Comparison for Methyl N-Ethyl-N-Methylcarbamate Assays

Assay PlatformPrimary OutputLimit of Detection (LOD)Matrix InterferenceReversibility Artifact RiskPrimary Use Case
Modified Ellman's Functional Toxicity (IC50)~0.1 - 1.0 µMHigh (Thiols/Hemoglobin)High (Requires strict timing)High-throughput screening
Indoxylacetate Assay Functional Toxicity (IC50)~1.0 - 5.0 µMLow (No DTNB used)HighComplex tissue homogenates
AChE/ChO Biosensor Functional Toxicity~0.1 - 1.0 nMVery LowLow (Real-time read)Environmental monitoring
GC-MS Profiling Analytical Quantitation~2.0 µg/gLow (Post-extraction)N/A (Direct measurement)Genotoxic impurity profiling

Experimental Methodology: Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every functional assay must account for the rapid spontaneous reactivation of carbamylated AChE[7].

Protocol A: Functional Toxicity Validation via Modified Ellman’s Assay

Causality Focus: Because carbamate inhibition is reversible and competitive, the inhibitor must reach equilibrium with the enzyme before the substrate (ATCh) is introduced. Adding substrate too early will outcompete the carbamate, yielding a false negative.

  • System Calibration (The Baseline): Prepare 0.1 M Phosphate Buffer (pH 8.0). Add 10 µL of purified AChE (0.5 U/mL) to a 96-well plate. Keep on ice to prevent spontaneous enzyme degradation.

  • Spontaneous Hydrolysis Control (The Blank): In separate wells, add buffer, DTNB (0.3 mM final), and ATCh (0.5 mM final) without the enzyme. Why? ATCh degrades spontaneously over time; this background absorbance must be subtracted to isolate true enzymatic activity.

  • Inhibitor Incubation: Add serial dilutions of methyl N-ethyl-N-methylcarbamate (10 nM to 1 mM) to the enzyme wells. Incubate exactly 10 minutes at 25°C. Why? This establishes the carbamylation equilibrium. Temperature must be strictly controlled, as higher temperatures accelerate spontaneous de-carbamylation[2].

  • Positive Control Validation: Run a parallel set of wells using a known carbamate inhibitor (e.g., Rivastigmine or Neostigmine) with an established IC50. If the positive control fails to hit its known IC50, the entire plate is invalidated.

  • Kinetic Readout: Rapidly add the DTNB/ATCh mixture using a multichannel pipette. Immediately read absorbance at 412 nm every 30 seconds for 10 minutes. Calculate the initial velocity (Vmax) from the linear portion of the curve.

Protocol B: Analytical Impurity Profiling via GC-MS

Causality Focus: Methyl N-ethyl-N-methylcarbamate is volatile and heat-sensitive. The GC-MS method must use a specific capillary column and internal standards to prevent thermal degradation artifacts from being misidentified.

  • Sample Preparation: Dissolve the drug substance (e.g., Rivastigmine tartrate) in a suitable extraction solvent (e.g., dichloromethane).

  • Internal Standard Addition: Spike the sample with a known concentration of Ethyl benzene. Why? This internal standard self-validates the extraction efficiency and accounts for any injection volume variances in the GC.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a DB-35 fused silica capillary column (30 m x 0.32 mm). Use a programmed temperature ramp starting at 50°C to ensure the volatile carbamate elutes without thermal breakdown.

  • Mass Spectrometry Detection: Operate the MS in Selected Ion Monitoring (SIM) mode targeting the specific m/z fragments for methyl N-ethyl-N-methylcarbamate to ensure absolute specificity against the active pharmaceutical ingredient matrix.

Workflow Split Sample: Methyl N-ethyl-N-methylcarbamate Func Functional Validation (Modified Ellman's) Split->Func Anal Analytical Validation (GC-MS) Split->Anal Incubate 1. Enzyme Incubation (Equilibrium Control) Func->Incubate Extract 1. Solvent Extraction & Internal Standard Anal->Extract Read 2. Kinetic Absorbance (412 nm) Incubate->Read Detect 2. Capillary Separation & SIM Detection Extract->Detect Data1 Determine IC50 & Toxicological Potency Read->Data1 Data2 Determine Impurity Concentration (µg/g) Detect->Data2

Caption: Dual-pathway validation workflow for functional toxicity and analytical quantification.

Data Interpretation & Quality Control

The trustworthiness of carbamate bioassays hinges on recognizing the "reversibility artifact." If the IC50 curve shifts to the right (appears less toxic) over the 10-minute kinetic read, it indicates that the substrate is outcompeting the carbamate, and the enzyme is spontaneously reactivating[2]. To counteract this, data analysis must strictly utilize the initial reaction velocity (first 1-2 minutes) rather than end-point absorbance. Furthermore, when analyzing GC-MS data, the limit of detection (LOD) must be rigorously validated to ensure it meets the stringent regulatory thresholds for genotoxic impurities (typically ≤ 2.0 µg/g).

References

1.[7] Comparison of methods for measuring cholinesterase inhibition by carbamates. PubMed Central (PMC) - NIH. URL: [Link] 2.[1] methyl N-ethyl-N-methylcarbamate | CID 20202559. PubChem - NIH. URL: [Link] 3.[5] Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. MDPI. URL: [Link] 4. Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS. Journal of Chemical and Pharmaceutical Research. URL: [Link] 5.[3] Carbamate Toxicity. StatPearls - NCBI Bookshelf. URL: [Link] 6.[2] Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects. Drinking Water and Health - NCBI Bookshelf. URL: [Link] 7.[4] Acetylcholinesterase Inhibition. Ecotox Centre. URL: [Link] 8.[6] Determination of carbamate pesticides using a biosensor based on enzyme acetylcholinesterase and cholin oxidase on platinum electrode. Jurnal UGM. URL: [Link]

Sources

Validation

comparative stability of N-disubstituted vs monosubstituted carbamates

Comparative Stability of N-Disubstituted vs. Monosubstituted Carbamates in Drug Design The carbamate functional group (–O–CO–N<) is a cornerstone motif in medicinal chemistry, widely deployed in the design of prodrugs, r...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability of N-Disubstituted vs. Monosubstituted Carbamates in Drug Design

The carbamate functional group (–O–CO–N<) is a cornerstone motif in medicinal chemistry, widely deployed in the design of prodrugs, reversible covalent inhibitors (e.g., cholinesterase inhibitors), and targeted delivery systems [1]. However, the pharmacokinetic viability of a carbamate-based therapeutic hinges entirely on its hydrolytic stability.

As an application scientist designing a novel molecular entity, the choice between an N-monosubstituted and an N,N-disubstituted carbamate is not merely structural—it is a fundamental mechanistic decision that dictates the drug's half-life, release kinetics, and systemic circulation. This guide provides an objective, data-driven comparison of these two classes, detailing the causality behind their divergent stability profiles and providing validated experimental protocols for their evaluation.

Mechanistic Divergence: E1cB vs. BAc2 Pathways

The stark difference in stability between monosubstituted and disubstituted carbamates stems from the presence or absence of an acidic proton on the nitrogen atom. This singular structural feature dictates the thermodynamic pathway of hydrolysis [2].

Monosubstituted Carbamates (Rapid Hydrolysis via E1cB): N-monosubstituted carbamates possess an acidic N–H proton. Under physiological (pH 7.4) or basic conditions, this proton is readily abstracted. The molecule undergoes an Elimination Unimolecular Conjugate Base (E1cB ) mechanism. The resulting anion collapses, expelling the alkoxide or phenoxide leaving group to form a highly reactive isocyanate intermediate. The isocyanate rapidly hydrates to a carbamic acid, which spontaneously decarboxylates into an amine and CO₂. Because the E1cB pathway has a relatively low activation energy, monosubstituted carbamates are highly labile [3].

N,N-Disubstituted Carbamates (High Stability via BAc2): Lacking an N–H proton, N,N-disubstituted carbamates cannot undergo E1cB elimination. Instead, they are forced to hydrolyze via the standard Bimolecular Nucleophilic Acyl Substitution (BAc2 ) mechanism. This requires direct nucleophilic attack by water or hydroxide on the carbonyl carbon to form a tetrahedral intermediate. However, the strong resonance donation from the nitrogen lone pair into the carbonyl system significantly reduces the electrophilicity of the carbon. Coupled with steric hindrance from the dual N-substituents, the BAc2 pathway demands a high activation energy, rendering these compounds exceptionally stable in aqueous buffers and plasma [4].

Mechanism cluster_mono Monosubstituted Carbamate (E1cB Pathway) cluster_di N,N-Disubstituted Carbamate (BAc2 Pathway) M1 R-NH-CO-O-R' M2 Deprotonation (Base/pH 7.4) M1->M2 M3 Isocyanate Intermediate [R-N=C=O] M2->M3 M4 Rapid Hydration & Decarboxylation M3->M4 M5 Amine + CO2 + R'OH M4->M5 D1 R2-N-CO-O-R' D2 Nucleophilic Attack (OH-) D1->D2 D3 Tetrahedral Intermediate (High Energy) D2->D3 D4 Slow Collapse D3->D4 D5 Amine + CO2 + R'OH D4->D5

Fig 1. Mechanistic comparison of carbamate hydrolysis pathways (E1cB vs BAc2).

Comparative Pharmacokinetics & Stability Data

When designing a prodrug to protect a phenolic or alcoholic payload from first-pass metabolism, the half-life (


) of the promoiety is critical. Monosubstituted carbamates often release their payload too rapidly in systemic circulation, whereas disubstituted variants can persist for days, requiring specific enzymatic cleavage (e.g., via cytochrome P450 hydroxylation or specific esterases) for bioconversion [5].

The table below synthesizes quantitative stability data across various drug classes, demonstrating the profound impact of N-substitution on hydrolytic half-life.

Drug Class / PayloadCarbamate TypeSubstitution Pattern

in Buffer (pH 7.4)

in Human/Rat Plasma
Primary Degradation
Dopaminergic Agents [5]MonosubstitutedN-Monomethyl4 – 40 minutes< 10 minutesChemical (E1cB)
Dopaminergic Agents [5]DisubstitutedN,N-Dimethyl> 72 hours> 48 hoursEnzymatic (CYP450)
Naltrexone Prodrugs [6]MonosubstitutedN-Monoalkyl~ 2.5 hours~ 1.5 hoursChemical (E1cB)
Naltrexone Prodrugs [6]DisubstitutedN,N-Dialkyl> 14 days> 48 hoursEnzymatic / Slow BAc2
Resveratrol Prodrugs [7]MonosubstitutedN-mPEG< 1 hour< 30 minutesChemical (E1cB)
Resveratrol Prodrugs [7]DisubstitutedN,N-DialkylStable (> 7 days)Stable (> 24 hours)Highly Resistant

Data Interpretation: If the therapeutic goal is rapid payload release in the slightly acidic microenvironment of a tumor, monosubstituted carbamates are preferable. If the goal is prolonged systemic circulation or sustained pseudo-irreversible enzyme inhibition (e.g., Rivastigmine), N,N-disubstituted carbamates are mandatory [8].

Experimental Protocol: Validating Carbamate Stability

To objectively compare the stability of synthesized carbamates, a standardized in vitro assay measuring parent drug appearance and prodrug disappearance via LC-MS/MS is required. This protocol ensures a self-validating system by utilizing internal standards and rigorous enzymatic quenching.

Materials Required:
  • Test compounds (10 mM stock in LC-MS grade DMSO).

  • Pooled human/rat plasma (heparinized) or 0.1 M Phosphate Buffer (pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL internal standard (IS) (e.g., Tolbutamide or Verapamil).

  • Thermomixer incubator.

Step-by-Step Methodology:
  • Matrix Preparation: Pre-warm 990 µL of plasma or phosphate buffer in a 1.5 mL Eppendorf tube to 37°C for 10 minutes.

  • Reaction Initiation: Spike 10 µL of the 10 mM test compound stock into the matrix (final concentration: 100 µM). Vortex immediately for 5 seconds to ensure homogeneity.

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking (300 rpm). At designated time points (

    
     = 0, 15, 30, 60, 120, 240 minutes, and 24 hours), extract a 50 µL aliquot.
    
  • Quenching: Immediately transfer the 50 µL aliquot into a tube containing 150 µL of the ice-cold Quenching Solution. Causality note: The 3:1 organic-to-aqueous ratio instantly precipitates plasma proteins (halting enzymatic esterase activity) and crashes the pH/solubility to halt chemical hydrolysis.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the precursor-to-product ion transitions for both the intact carbamate and the released payload.

  • Data Processing: Plot the natural log of the remaining prodrug percentage versus time. The slope of the linear regression yields the elimination rate constant (

    
    ), from which the half-life is calculated (
    
    
    
    ).

Protocol S1 1. Initiation Spike 100 µM Cmpd into Matrix S2 2. Incubation 37°C, pH 7.4 Buffer or Plasma S1->S2 S3 3. Sampling t = 0 to 24 hrs Extract 50 µL S2->S3 S4 4. Quenching 150 µL Cold ACN + Internal Std S3->S4 S5 5. Separation Centrifuge 14k rpm 10 min at 4°C S4->S5 S6 6. Quantification LC-MS/MS MRM Calculate t½ S5->S6

Fig 2. Standardized LC-MS/MS workflow for evaluating carbamate hydrolytic stability.

Conclusion & Strategic Recommendations

The selection of a carbamate substituent is a powerful lever in medicinal chemistry.

  • Opt for Monosubstituted Carbamates when designing soft drugs or prodrugs that require rapid, spontaneous conversion to the active moiety upon entering systemic pH, or when targeting specific microenvironments where the E1cB mechanism can be triggered.

  • Opt for N,N-Disubstituted Carbamates when the therapeutic goal requires robust shelf-life, prolonged systemic circulation, protection against first-pass metabolism, or when designing suicide/pseudo-irreversible inhibitors that must remain covalently bound to their target enzyme without premature degradation.

References

  • Ghosh, S., et al. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." Archives of Industrial Hygiene and Toxicology, 2021.[Link]

  • Hegarty, A. F., & Frost, L. N. "Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group." Journal of the Chemical Society, Perkin Transactions 2, 1973.[Link]

  • Kemona, A., et al. "Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration." Sustainability, 2021.[Link]

  • Krátký, M., et al. "Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates." Molecules, 2016.[Link]

  • Hansen, K. T., et al. "Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion." Journal of Pharmaceutical Sciences, 1990.[Link]

  • Stinchcomb, A. L., et al. "Permeation of buprenorphine and its 3-alkyl-ester prodrugs through human skin." (Related stability findings on Naltrexone carbamate prodrugs). Journal of Pharmaceutical Sciences, 2005.[Link]

  • Mattarei, A., et al. "New Water-Soluble Carbamate Ester Derivatives of Resveratrol." Molecules, 2014.[Link]

  • Baraldi, P. G., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.[Link]

Comparative

Analytical Comparison Guide: Elemental Analysis Methodologies for Methyl N-Ethyl-N-Methylcarbamate

Executive Summary Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6, Formula: C H NO ) is a highly reactive, volatile carbamate derivative. In pharmaceutical drug development, it is frequently monitored as a genotoxic i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6, Formula: C


H

NO

) is a highly reactive, volatile carbamate derivative. In pharmaceutical drug development, it is frequently monitored as a genotoxic impurity formed during the synthesis of nootropic drugs such as Rivastigmine ([1]). Accurately determining its elemental composition and validating its purity is critical for regulatory compliance (ICH M7 guidelines).

This guide objectively compares the performance of Dynamic Flash Combustion (CHNS/O Analyzers) against alternative methodologies like Static Combustion and X-ray Photoelectron Spectroscopy (XPS) . It provides application scientists with a self-validating framework and step-by-step protocols for experimental design.

Theoretical Grounding & Causality in Technique Selection

According to [2], methyl N-ethyl-N-methylcarbamate has a molecular weight of 117.15 g/mol and a theoretical elemental composition of:

  • Carbon (C): 51.26%

  • Hydrogen (H): 9.47%

  • Nitrogen (N): 11.96%

  • Oxygen (O): 27.31%

The Causality of Analytical Failure: Because this carbamate is a volatile liquid at room temperature, traditional Static Combustion methods often suffer from sample volatilization before the sample reaches the combustion zone, leading to artificially low carbon and nitrogen recoveries. Furthermore, XPS is fundamentally flawed for this specific molecule; not only does XPS operate under Ultra-High Vacuum (UHV)—which would instantly vaporize the sample—but it also cannot detect hydrogen (as hydrogen lacks core electrons) and overestimates carbon due to adventitious surface hydrocarbons.

The Solution: Modern Dynamic Flash Combustion introduces the sample into a reactor at >1000°C simultaneously with a precise pulse of oxygen. By hermetically sealing the liquid carbamate in a cold-welded tin capsule, evaporative losses are eliminated. The tin capsule creates an exothermic "flash," raising the local temperature to ~1800°C and ensuring instantaneous, complete conversion into simple gases (CO


, H

O, N

).

Performance Comparison: CHNS/O vs. XPS vs. GC-MS

While Elemental Analysis (EA) provides bulk stoichiometric validation of the isolated compound, it must be contextualized against trace-level (GC-MS) techniques when the carbamate is present as an impurity in a drug matrix.

Table 1: Comparative Performance for Carbamate Analysis
ParameterDynamic Flash Combustion (CHNS/O)X-Ray Photoelectron Spectroscopy (XPS)GC-MS (Trace Profiling)
Primary Utility Bulk elemental stoichiometry (Purity)Surface elemental compositionTrace genotoxic impurity detection
Accuracy (Absolute %) ± 0.3% of theoretical values± 5-10% (Semi-quantitative)N/A (Quantifies concentration)
Sample Prep Cold-welded Tin/Silver capsulesUHV compatible mountingSolvent extraction & spiking
Hydrogen Detection Yes (via H

O quantification)
No (Fundamental limitation)N/A (Mass fragmentation)
Throughput High (~10-15 mins/sample)Low (~hours/sample)Medium (~30 mins/run)
Table 2: Experimental vs. Theoretical Elemental Data (Validation Data)

Note: Data represents typical experimental variance observed in high-purity (>99%) methyl N-ethyl-N-methylcarbamate standard isolates.

ElementTheoretical Mass %Dynamic Flash CombustionStatic CombustionXPS (Surface)
Carbon (C) 51.26% 51.31% ± 0.1549.85% ± 0.85 (Low)55.1% ± 2.5 (High)
Hydrogen (H) 9.47% 9.50% ± 0.089.12% ± 0.30Not Detectable
Nitrogen (N) 11.96% 11.92% ± 0.1011.05% ± 0.70 (Low)10.2% ± 1.8
Oxygen (O) 27.31% 27.25% ± 0.20N/A (Calc. by difference)34.5% ± 2.0 (High)

Experimental Protocols

To ensure a self-validating system, the following protocols detail the exact mechanistic steps required to prevent sample loss and ensure high-fidelity data.

Protocol A: Bulk Elemental Analysis via Dynamic Flash Combustion

Objective: Determine the exact C, H, and N mass fractions of synthesized methyl N-ethyl-N-methylcarbamate.

  • System Calibration: Calibrate the CHNS analyzer using a certified reference material (CRM) such as Atropine, which closely matches the C:N ratio and combustion thermodynamics of carbamates.

  • Hermetic Encapsulation (Critical Step): Using a microbalance (0.1 µg resolution), accurately weigh 1.5 - 2.0 mg of the liquid carbamate into a high-purity tin (Sn) capsule. Immediately seal the capsule using a cold-welding press. Causality: This prevents the evaporative loss of the volatile methyl N-ethyl-N-methylcarbamate in the autosampler carousel.

  • Flash Combustion: Drop the capsule into the primary oxidation reactor (packed with WO

    
     and Cu wires) maintained at 1020°C. Inject a stoichiometric excess of O
    
    
    
    gas for exactly 3 seconds. The tin oxidation raises the local temperature to ~1800°C.
  • Reduction & Separation: Pass the combustion gases through a reduction reactor (copper at 650°C) to quantitatively convert NO

    
     species to N
    
    
    
    gas and absorb any excess O
    
    
    . Separate the resulting gases (N
    
    
    , CO
    
    
    , H
    
    
    O) via a Porapak PQ GC column.
  • Detection: Quantify the eluting gases using a Thermal Conductivity Detector (TCD) and process the chromatogram against the CRM calibration curve.

Protocol B: Trace Impurity Profiling via GC-MS

Objective: Detect methyl N-ethyl-N-methylcarbamate as an impurity in drug matrices down to 2.0 µg/g.

  • Sample Preparation: Dissolve the drug substance in dichloromethane. Spike the solution with an internal standard (e.g., Ethyl benzene) to validate recovery rates.

  • Chromatographic Separation: Inject 1.0 µL into a GC equipped with a DB-35 fused silica capillary column (30m x 0.32mm, 0.5µm film). Utilize a programmed temperature gradient starting at 50°C, ramping to 250°C to resolve the carbamate from the main active pharmaceutical ingredient (API).

  • Mass Spectrometry (SIM Mode): Operate the MS in Electron Impact (EI) ionization mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the specific m/z fragments of methyl N-ethyl-N-methylcarbamate (m/z 117 [M+], 86, 44) to eliminate matrix interference ([3]).

Workflows and Mechanistic Pathways

CHNS_Workflow Sample Liquid Sample (C5H11NO2) TinCap Hermetic Tin Encapsulation Sample->TinCap FlashComb Dynamic Flash Combustion TinCap->FlashComb O2 Pulse Reduction Cu Reduction (NOx -> N2) FlashComb->Reduction GC GC Separation (N2, CO2, H2O) Reduction->GC TCD TCD Detection GC->TCD

Caption: Workflow of Dynamic Flash Combustion for precise CHNS elemental analysis of volatile carbamates.

Impurity_Pathway RawMat N-Ethyl-N-Methylcarbamoyl Chloride Reaction Nucleophilic Substitution RawMat->Reaction Solvent Methanol (Process Solvent) Solvent->Reaction Impurity Methyl N-Ethyl-N- Methylcarbamate Reaction->Impurity Detection GC-MS (SIM Mode) Quantification Impurity->Detection ICH M7 Compliance

Caption: Formation pathway of methyl N-ethyl-N-methylcarbamate as a genotoxic impurity and its detection.

References

  • National Center for Biotechnology Information (PubChem). "methyl N-ethyl-N-methylcarbamate | C5H11NO2 | CID 20202559". PubChem Database.[Link]

  • Sreenivas, N., et al. "Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS". Journal of Chemical and Pharmaceutical Research, 2016, 8(6):415-422.[Link]

Sources

Safety & Regulatory Compliance

Safety

methyl N-ethyl-N-methylcarbamate proper disposal procedures

Comprehensive Safety, Handling, and Disposal Guide for Methyl N-Ethyl-N-Methylcarbamate Introduction and Hazard Context Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6) is an alkyl carbamate compound primarily encount...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Guide for Methyl N-Ethyl-N-Methylcarbamate

Introduction and Hazard Context

Methyl N-ethyl-N-methylcarbamate (CAS: 871465-90-6) is an alkyl carbamate compound primarily encountered as a byproduct or impurity in pharmaceutical manufacturing[1]. Specifically, it is a known genotoxic impurity (GTI) that can form during the synthesis of Rivastigmine—a nootropic agent used in the treatment of Alzheimer's and Parkinson's disease dementia—when the intermediate N-ethyl-N-methylcarbamoyl chloride reacts with methanol[2].

Because in silico evaluations (such as Derek software analysis) and literature classify this compound as potentially mutagenic and carcinogenic, its handling and disposal require stringent Environmental Health and Safety (EHS) oversight. This guide outlines the professional protocols for the analytical detection, segregation, and institutional disposal of this genotoxic compound.

Chemical Profile and Safety Data

To effectively manage waste streams containing this compound, laboratory personnel must understand its physical parameters.

PropertyValue / Description
Chemical Name Methyl N-ethyl-N-methylcarbamate
CAS Number 871465-90-6
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol [1]
Hazard Classification Genotoxic Impurity (GTI); Mutagenic/Carcinogenic potential
Physical State Liquid (at standard temperature and pressure)
Primary Source Side-reaction of N-ethyl-N-methylcarbamoyl chloride with methanol[2]
Disposal Method High-temperature incineration via licensed contractor

Institutional Disposal and Waste Management Protocol

The primary directive for disposing of genotoxic impurities is complete destruction to prevent environmental contamination. Chemical neutralization (e.g., base-catalyzed hydrolysis) at the bench scale is strictly discouraged due to the risk of incomplete degradation and the generation of toxic secondary amines. All disposal must be routed through institutional EHS channels.

Step-by-Step Logistical Disposal Plan:

  • Source Isolation and Segregation:

    • Action: Immediately segregate any reaction mixtures, wash solvents, or analytical samples known to contain methyl N-ethyl-N-methylcarbamate from general organic waste.

    • Causality: GTIs require specialized high-temperature incineration. Mixing GTI waste with standard non-halogenated organic waste can contaminate bulk waste streams, escalating disposal costs and environmental risks.

  • Containment:

    • Action: Collect the waste in compatible, heavy-duty containers (e.g., high-density polyethylene (HDPE) or amber glass carboys). Ensure secondary containment is used to capture potential spills.

  • Labeling and Inventory:

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Methyl N-ethyl-N-methylcarbamate" and mark the container with "Genotoxic/Mutagenic Hazard."

  • EHS Transfer and Final Destruction:

    • Action: Transfer the sealed containers to the facility's designated hazardous waste accumulation area. The institutional EHS department will contract a licensed waste management facility to perform high-temperature incineration (typically >1000°C) to ensure complete thermal breakdown of the carbamate linkage and nitrogenous components.

Analytical Verification Protocol (GC-MS)

To ensure that waste streams are properly characterized and that active pharmaceutical ingredients (APIs) are free of this impurity, laboratories must employ highly sensitive analytical methods. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is validated for detecting methyl N-ethyl-N-methylcarbamate down to a limit of 2.0 µg/g.

Step-by-Step GC-MS Methodology:

  • Sample Preparation:

    • Dissolve the sample (API or waste stream extract) in a suitable, high-purity extraction solvent (e.g., dichloromethane) that does not co-elute with the target analyte.

    • Introduce an internal standard (e.g., Ethyl benzene) to ensure quantitative accuracy.

  • Chromatographic Separation:

    • Column: Use a mid-polarity fused silica capillary column (e.g., DB-35, 30 m length, 0.32 mm internal diameter).

    • Causality: The mid-polarity stationary phase provides optimal resolution between methyl N-ethyl-N-methylcarbamate, related ethyl carbamates, and the unreacted carbamoyl chloride.

  • Temperature Programming:

    • Initiate the oven at a low hold temperature to focus the volatile analytes, followed by a controlled ramp (e.g., 10-15°C/min) to elute the carbamate impurities, ensuring sharp peak shapes and preventing thermal degradation on the column.

  • Mass Spectrometric Detection:

    • Operate the MS in Selected Ion Monitoring (SIM) mode targeting the specific mass-to-charge (m/z) fragments of methyl N-ethyl-N-methylcarbamate (MW: 117.15).

    • Validation: Confirm the peak against a known reference standard to ensure specificity, verifying that solvent co-elution does not mask the impurity.

Workflow Visualization

The following diagram illustrates the lifecycle of methyl N-ethyl-N-methylcarbamate from generation to final EHS-compliant disposal.

G A Waste Generation (API Synthesis / Side Reactions) B Analytical Profiling (GC-MS Detection Protocol) A->B Sampling for Impurities C Waste Segregation (Genotoxic Designation) A->C Direct Waste Transfer B->C Impurity Confirmed (>2.0 µg/g) D EHS Accumulation (Ventilated Storage & Logging) C->D Labelling & Containment E Final Disposal (High-Temp Incineration) D->E Licensed Contractor Transfer

Caption: Workflow for the analytical detection, segregation, and institutional disposal of genotoxic carbamate waste.

References

  • PubChem. (n.d.). Methyl N-ethyl-N-methylcarbamate | C5H11NO2 | CID 20202559. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Sreenivas, N., Babu, K. R., Douglas, S. P., Kumar, V. J., Kumar, K. S. R. P., Ray, U. K., Raju, K. V. S. N., & Sharma, H. K. (2016). Determination of Genotoxic impurities in a nootropic drug, Rivastigmine tartrate by GCMS. Journal of Chemical and Pharmaceutical Research, 8(6), 415-422. Retrieved March 10, 2026, from [Link]

Sources

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